molecular formula C14H9N4NaO5 B1669809 Dantrolene Sodium CAS No. 7261-97-4

Dantrolene Sodium

Cat. No.: B1669809
CAS No.: 7261-97-4
M. Wt: 336.23 g/mol
InChI Key: KSRLIXGNPXAZHD-HAZZGOGXSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystals (in aqueous DMF). (NTP, 1992)
Dantrolene sodium (anhydrous) is the anhydrous sodium salt of dantrolene. It contains a dantrolene(1-).
This compound is the sodium salt form of dantrolene, a hydantoin derivative and direct-acting skeletal muscle relaxant. Dantrolene depresses excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor 1, and decreasing intracellular calcium concentration. Ryanodine receptors mediate the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and has 6 approved and 3 investigational indications. This drug has a black box warning from the FDA.
See also: Dantrolene (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRLIXGNPXAZHD-HAZZGOGXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N4NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14663-23-1
Record name Dantrolene sodium [USAN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DANTROLENE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28F0G1E0VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of Dantrolene Sodium: A Technical and Historical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dantrolene sodium, a unique hydantoin (B18101) derivative, stands as a pivotal therapeutic agent in the management of malignant hyperthermia and spasticity. Its journey from a novel chemical entity to a life-saving medication is a testament to serendipitous discovery, meticulous scientific investigation, and international collaboration. This in-depth guide provides a technical and historical account of the discovery of this compound, detailing its chemical synthesis, the elucidation of its mechanism of action, and the seminal preclinical and clinical studies that established its therapeutic utility. The content herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive overview of the foundational science behind this remarkable drug.

Introduction: The Genesis of a Muscle Relaxant

Dantrolene was first synthesized in 1967 by Snyder et al. at Norwich Eaton Pharmaceuticals (a subsidiary of the Norwich Pharmacal Company) as part of a research program investigating nitrofurantoin (B1679001) derivatives.[1][2] Initially explored for its potential as a novel class of muscle relaxant, early investigations in various animal species revealed its capacity to induce dose-dependent reductions in skeletal muscle tone.[2][3] These effects were long-lasting, exhibited a favorable safety profile, and notably, did not produce significant respiratory impairment, a common side effect of centrally acting muscle relaxants.[2] This unique peripheral action on the muscle itself set the stage for a deeper exploration of its therapeutic potential.

Chemical Synthesis

The original synthesis of dantrolene was detailed in U.S. Patent 3,415,821, filed by Norwich Pharmacal Co. in 1968.[4][5] The synthesis is a multi-step process.

Experimental Protocol: Synthesis of Dantrolene

The synthesis of dantrolene, as described in the 1968 patent, involves the following key steps:[5]

  • Diazotization of p-Nitroaniline: p-Nitroaniline is treated with sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form a diazonium salt.

  • Meerwein Arylation: The diazonium salt is then reacted with furfural (B47365) in the presence of a copper(II) chloride catalyst. This reaction, a modified Meerwein arylation, couples the p-nitrophenyl group to the furfural ring.

  • Condensation with 1-Aminohydantoin (B1197227): The resulting 5-(4-nitrophenyl)-2-furaldehyde (B1293686) is then condensed with 1-aminohydantoin to form the final product, dantrolene.[5]

The sodium salt, this compound, is then prepared for pharmaceutical formulation. The poor water solubility of dantrolene presented significant challenges in developing a parenteral formulation, a critical factor for its later use in the acute setting of malignant hyperthermia.[6]

Elucidation of the Mechanism of Action: The Work of Keith Ellis

The pioneering work of Dr. Keith Ellis and his colleagues at Norwich Eaton Pharmaceuticals was instrumental in unraveling the unique mechanism of action of dantrolene.[1][2] Through a series of elegant physiological experiments, they systematically investigated potential sites of action, ultimately pinpointing the sarcoplasmic reticulum as the primary target.

Early Investigations and Exclusion of Central and Neuromuscular Junction Effects

Ellis's initial studies aimed to determine whether dantrolene acted on the central nervous system or the neuromuscular junction. Experiments on various animal models, including decerebrate cats, demonstrated that dantrolene's muscle relaxant effects were not mediated by central nervous system depression. Furthermore, studies on isolated nerve-muscle preparations showed that dantrolene did not interfere with neuromuscular transmission.[7]

Focusing on the Muscle Fiber: The Frog Sartorius Muscle Preparation

A key experimental model used by Ellis was the isolated frog sartorius muscle. This preparation allowed for the direct study of muscle contraction in a controlled in vitro environment.

Experimental Protocol: Isolated Frog Sartorius Muscle Preparation (as inferred from Ellis's work)
  • Tissue Preparation: The sartorius muscle is carefully dissected from a frog (species such as Rana pipiens were commonly used).

  • Mounting: The muscle is mounted in a chamber filled with a physiological saline solution (e.g., Ringer's solution) maintained at a constant temperature. One end of the muscle is fixed, while the other is attached to a force transducer to measure isometric contractions.

  • Stimulation: The muscle is stimulated electrically via platinum electrodes placed along its length. Parameters such as voltage, frequency, and duration of the stimulus are precisely controlled.

  • Drug Application: this compound is added to the bathing solution at various concentrations to determine its effect on muscle contraction.

  • Measurement: The force of muscle contraction (twitch and tetanic) is recorded before and after the application of dantrolene.

Key Findings and the Calcium Release Hypothesis

Using the frog sartorius muscle preparation and other models, Ellis and his team made several critical observations:

  • Dantrolene effectively reduced the force of both twitch and tetanic contractions in a dose-dependent manner.

  • The drug did not affect the muscle action potential, indicating that it did not act on the muscle membrane's excitability.

  • Crucially, dantrolene was found to inhibit potassium- and caffeine-induced contractures. Since both potassium and caffeine (B1668208) were known to induce calcium release from the sarcoplasmic reticulum, this strongly suggested that dantrolene's site of action was on the excitation-contraction coupling process, specifically the release of calcium from intracellular stores.[8]

These findings led to the groundbreaking hypothesis that dantrolene exerts its muscle relaxant effect by directly inhibiting the release of calcium from the sarcoplasmic reticulum, thereby uncoupling muscle excitation from contraction.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Dantrolene's Mechanism of Action in Excitation-Contraction Coupling.

The Malignant Hyperthermia Story: A Paradigm Shift in Anesthesiology

Malignant hyperthermia (MH) is a rare, life-threatening pharmacogenetic disorder triggered by certain volatile anesthetics and the depolarizing muscle relaxant succinylcholine.[6] It is characterized by a hypermetabolic state, leading to muscle rigidity, hyperthermia, and metabolic acidosis. Before the advent of dantrolene, the mortality rate from MH was as high as 80%.[9]

The Porcine Model and the Discovery by Gaisford Harrison

A significant breakthrough in MH research came from the use of a porcine model. Certain breeds of pigs exhibit a stress syndrome that is physiologically and genetically similar to human MH. In 1975, Dr. Gaisford Harrison, a South African anesthesiologist, published a landmark paper in the British Journal of Anaesthesia demonstrating the remarkable efficacy of dantrolene in treating MH in susceptible swine.[10]

Experimental Protocol: Malignant Hyperthermia Induction and Treatment in Swine (as described by Harrison)
  • Animal Model: Malignant hyperthermia-susceptible (MHS) swine were used.

  • Anesthesia and Triggering: Anesthesia was induced and maintained with halothane. Malignant hyperthermia was triggered by the administration of succinylcholine.

  • Monitoring: Physiological parameters, including rectal temperature, heart rate, respiratory rate, and blood gases, were continuously monitored.

  • Dantrolene Administration: In the treatment group, this compound was administered intravenously after the onset of the MH crisis. In the prophylaxis group, dantrolene was given prior to the administration of the triggering agents.

  • Outcome Measures: The primary outcome was survival. Physiological parameters were also recorded to assess the reversal of the hypermetabolic state.

Quantitative Data from Preclinical Malignant Hyperthermia Studies

The following table summarizes key quantitative data from early preclinical studies of dantrolene in the porcine model of malignant hyperthermia.

StudyAnimal ModelDantrolene DoseKey Findings
Harrison (1975)[10]MHS SwineNot specified in abstractEffectively terminated and blocked the initiation of halothane-induced MH.
Gronert et al. (1976)[3]MHS SwineProphylaxis: 1-5 mg/kg IV; Treatment: 7.5 mg/kg IVProphylactic doses of ≥5 mg/kg prevented MH; 1-3 mg/kg attenuated MH. Treatment with 7.5 mg/kg reversed the hypermetabolic state (decreased oxygen consumption, lactate, potassium, and temperature).
Flewellen & Nelson (1980)[11]MHS SwineProphylaxis and Treatment: 3.5 mg/kg IV (ED95)The ED95 muscle relaxant dose (3.5 mg/kg) successfully prevented and treated MH. All treated animals survived, while all untreated animals succumbed.
Clinical Application and Impact on Malignant Hyperthermia Mortality

The compelling results from the porcine studies paved the way for the clinical use of intravenous dantrolene for the treatment of MH in humans. The introduction of dantrolene dramatically reduced the mortality rate of MH to less than 10%.[9]

Early Clinical Development for Spasticity

Prior to its celebrated role in treating malignant hyperthermia, dantrolene was developed and approved for the management of chronic spasticity resulting from upper motor neuron disorders such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis.[12]

Clinical Trials and Efficacy

Early double-blind, placebo-controlled clinical trials demonstrated the efficacy of oral dantrolene in reducing the signs of spasticity, including hypertonia, clonus, and muscle spasms.[4][13]

Quantitative Data from Early Spasticity Trials

The following table presents a summary of quantitative data from early clinical trials of dantrolene for spasticity.

StudyPatient PopulationDantrolene DosageKey Quantitative Outcomes
Katrak et al. (1992)[14]Stroke Patients200 mg/dayReduced strength in unaffected limbs, but no significant alteration in clinical tone or functional outcome at this dosage.
Joynt (1976)[5]Patients with spasticity from various CNS pathologiesNot specifiedEffective in reducing muscle spasms, clonus, muscle tone, and force of muscle contraction.
Ketel & Kolb (1984)[12]Stroke PatientsAverage 165.4 mg/day15 out of 18 patients experienced a reduction in spasticity and clinical improvement after 6 weeks.

Conclusion: A Legacy of Innovation

The discovery of this compound represents a significant milestone in pharmacology and clinical medicine. From its synthesis as a novel chemical entity to its establishment as the only specific treatment for malignant hyperthermia, the story of dantrolene is one of scientific rigor and clinical impact. The foundational work of Snyder, Ellis, Harrison, and their colleagues laid the groundwork for a therapeutic agent that has saved countless lives and improved the quality of life for individuals with chronic spasticity. The ongoing research into the molecular interactions of dantrolene with the ryanodine (B192298) receptor continues to provide deeper insights into the fundamental processes of muscle contraction and the pathophysiology of related disorders.

Mandatory Visualizations

References

An In-depth Technical Guide to the Synthesis of Dantrolene Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of dantrolene sodium, a critical therapeutic agent for malignant hyperthermia and muscle spasticity. The document details the synthetic pathways, experimental protocols, and analytical data for the core compound and its key intermediates. All quantitative data is summarized in structured tables, and the synthesis pathway is visualized using process diagrams.

Overview of the Synthetic Pathway

The most common and industrially relevant synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall synthesis can be conceptually divided into three main stages:

Physicochemical Properties of Key Compounds

A summary of the key physicochemical properties of the starting materials, intermediates, and the final product is presented in Table 1.

Table 1: Physicochemical Properties of Compounds in the this compound Synthesis Pathway

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
p-NitroanilineC₆H₆N₂O₂138.12Yellow to brown crystalline solid146-149100-01-6
Furfural (B47365)C₅H₄O₂96.08Colorless to yellow oily liquid-38.798-01-1
5-(4-nitrophenyl)-2-furaldehydeC₁₁H₇NO₄217.18Light yellow to yellow-orange powder205-2097147-77-5
Benzaldehyde (B42025) SemicarbazoneC₈H₉N₃O163.18White crystalline powder222-2241574-10-3
1-Aminohydantoin HydrochlorideC₃H₆ClN₃O₂151.55Pale yellow crystalline powder201-205 (decomposes)2827-56-7
DantroleneC₁₄H₁₀N₄O₅314.26Orange to yellow crystalline powder279-281 (decomposes)7261-97-4
This compoundC₁₄H₉N₄NaO₅336.24 (anhydrous)Orange crystalline solid>30014663-23-1

Detailed Synthesis and Experimental Protocols

Stage 1: Synthesis of 5-(4-nitrophenyl)-2-furaldehyde (III)

This stage involves the diazotization of p-nitroaniline (I) followed by a copper-catalyzed Meerwein arylation with furfural (II).

Stage 1 Synthesis p_nitroaniline p-Nitroaniline (I) diazonium_salt p-Nitrobenzenediazonium chloride (Intermediate) p_nitroaniline->diazonium_salt  NaNO₂, HCl, 0-5°C product_III 5-(4-nitrophenyl)-2-furaldehyde (III) diazonium_salt->product_III  CuCl₂, Acetone (B3395972)/Water furfural Furfural (II) furfural->product_III

Synthesis of 5-(4-nitrophenyl)-2-furaldehyde

Experimental Protocol:

  • Diazotization of p-Nitroaniline (I): A suspension of p-nitroaniline (1.0 g, 7.24 mmol) in a mixture of concentrated hydrochloric acid (1.5 mL) and water is heated until the solid dissolves. An additional portion of concentrated hydrochloric acid (3 mL) is added to stabilize the resulting diazonium salt. The solution is then cooled to 0°C in an ice bath. A solution of sodium nitrite (B80452) (0.5 g, 7.24 mmol) in water is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the p-nitrobenzenediazonium chloride intermediate.

  • Meerwein Arylation: To the freshly prepared diazonium salt solution, a solution of furfural (II) in acetone is added, followed by a catalytic amount of copper(II) chloride. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product is washed with water and then purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel to afford 5-(4-nitrophenyl)-2-furaldehyde (III) as a crystalline solid.[1][2][3]

Quantitative Data:

ParameterValue
Yield74% (reported for a similar reaction)[4]
Melting Point202-204 °C[1]
Stage 2: Synthesis of 1-Aminohydantoin Hydrochloride (VI)

An improved synthesis of 1-aminohydantoin hydrochloride involves the condensation of a semicarbazone with ethyl monochloroacetate, followed by hydrolysis. Using benzaldehyde semicarbazone as a starting material provides a good yield.

Stage 2 Synthesis benz_semicarbazone Benzaldehyde Semicarbazone (IV) benzylidene_hydantoin 1-Benzylideneamino hydantoin (V) benz_semicarbazone->benzylidene_hydantoin  Ethyl monochloroacetate,  Sodium ethoxide, Ethanol product_VI 1-Aminohydantoin Hydrochloride (VI) benzylidene_hydantoin->product_VI  Conc. HCl, H₂O, Distillation

Synthesis of 1-Aminohydantoin Hydrochloride

Experimental Protocol:

  • Preparation of 1-Benzylideneaminohydantoin (B1147426) (V): To a solution of sodium (2.3 g, 0.1 mol) in super-dry industrial methylated spirits (50 mL), benzaldehyde semicarbazone (IV) (16.3 g, 0.1 mol) is added and dissolved. Ethyl monochloroacetate (12.35 g, 0.1 mol) is then added while maintaining the reaction temperature at approximately 55-60°C with stirring. The mixture is stirred at this temperature for an additional 30 minutes. The resulting sodium derivative of 1-(benzylideneamino)-hydantoin is then acidified to yield the free base (V).[5]

  • Hydrolysis to 1-Aminohydantoin Hydrochloride (VI): A mixture of 1-benzylideneaminohydantoin (V) (20.3 g, 0.1 mol), concentrated hydrochloric acid (250 mL), and water (250 mL) is subjected to distillation until the distillate is free of benzaldehyde. The remaining solution is evaporated to near dryness under reduced pressure. Absolute ethanol (50 mL) is added, and the resulting white crystalline solid is collected by filtration, washed with ethanol, and dried to give 1-aminohydantoin hydrochloride (VI).[5]

Quantitative Data:

ParameterValue
Yield of 1-Aminohydantoin HCl (from V)88%[5]
Overall Yield (from hydrazine)~60%[6]
Melting Point201-205 °C (decomposes)[7]
Stage 3: Synthesis of Dantrolene (VII) and this compound (VIII)

The final stage involves the condensation of 5-(4-nitrophenyl)-2-furaldehyde (III) with 1-aminohydantoin hydrochloride (VI) to form dantrolene (VII), followed by conversion to its sodium salt (VIII).

Stage 3 Synthesis intermediate_III 5-(4-nitrophenyl)-2-furaldehyde (III) dantrolene Dantrolene (VII) intermediate_III->dantrolene  DMF/H₂O intermediate_VI 1-Aminohydantoin Hydrochloride (VI) intermediate_VI->dantrolene dantrolene_sodium This compound (VIII) dantrolene->dantrolene_sodium  Sodium Ethoxide,  Ethanol

Synthesis of Dantrolene and this compound

Experimental Protocol:

  • Synthesis of Dantrolene (VII): 5-(p-nitrophenyl)-2-furaldehyde (III) (40.0 g, 0.184 mol) is dissolved in dimethylformamide (DMF). An aqueous solution of 1-aminohydantoin hydrochloride (VI) (30.0 g, 0.198 mol) is added. The solution is chilled and diluted with water to precipitate the crude product. The collected solid is recrystallized from a suitable solvent to yield pure dantrolene (VII).

  • Formation of this compound (VIII): Dantrolene (VII) is suspended in a suitable solvent like ethanol. An equimolar amount of a sodium base, such as sodium ethoxide or sodium methoxide, is added to the suspension with stirring. The resulting sodium salt precipitates from the solution and is isolated by filtration, washed with a non-polar solvent, and dried under vacuum to yield this compound (VIII).

Quantitative Data:

ParameterValue
Yield of Dantrolene (VII)Not explicitly stated in the primary patent example, but typically high for this type of condensation.
Melting Point of Dantrolene (VII)279-281 °C (decomposes)

Spectroscopic Data

The structural elucidation of the intermediates and the final product is confirmed by various spectroscopic methods.

Table 2: Key Spectroscopic Data

Compound1H NMR (δ, ppm)IR (cm⁻¹)Mass Spectrometry (m/z)
5-(4-nitrophenyl)-2-furaldehyde9.69 (s, 1H, CHO), 8.40-7.80 (m, 4H, Ar-H), 7.60-7.40 (m, 2H, furan-H)~1679 (C=O), ~2850, ~2900 (aldehydic C-H), ~1520, ~1340 (NO₂)[1]217 (M⁺)[1]
1-Aminohydantoin HydrochlorideData not readily available in searched literature.Data not readily available in searched literature.Data not readily available in searched literature.
DantroleneData not readily available in searched literature.Characteristic peaks for C=O, C=N, NO₂, and aromatic rings.314 (M⁺)[8]
This compoundData not readily available in searched literature.An IR reference spectrum is available.[9][10]Analysis is typically performed on the free base.[11][12]

Conclusion

The synthesis of this compound is a well-established process that relies on classical organic reactions. This guide provides a detailed framework for its preparation, from the synthesis of key intermediates to the final salt formation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. Further optimization of reaction conditions and purification methods may lead to improved overall yields and purity of the final active pharmaceutical ingredient.

References

A Deep Dive into the Molecular Grips of Dantrolene on Ryanodine Receptors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of dantrolene sodium on ryanodine (B192298) receptors (RyRs), tailored for researchers, scientists, and drug development professionals. Dantrolene is a critical therapeutic agent for malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder, and its inhibitory action on RyR1, the primary skeletal muscle isoform of the ryanodine receptor, is central to its clinical efficacy.[1][2] This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Inhibition of Sarcoplasmic Reticulum Calcium Release

This compound is a hydantoin (B18101) derivative that functions as a postsynaptic muscle relaxant.[1] Its primary mechanism involves the inhibition of calcium ion (Ca²⁺) release from the sarcoplasmic reticulum (SR) in skeletal muscle.[1][2] This is achieved through its direct interaction with the RyR1 channel, which mitigates the excessive Ca²⁺ release that characterizes malignant hyperthermia.[1][2] Notably, dantrolene's inhibitory effect is isoform-selective, primarily targeting RyR1 and RyR3, while having minimal impact on the cardiac isoform, RyR2, under normal physiological conditions.[2][3][4][5] This selectivity is crucial to its therapeutic profile, avoiding significant cardiac side effects.[3]

Recent cryo-electron microscopy (cryo-EM) studies have provided significant insights into the structural basis of dantrolene's action. It is now understood that dantrolene binds to a specific site on the cytoplasmic assembly of the RyR1 channel.[6][7] One identified binding site is within the P1 domain, where it interacts with residues W882, W996, and R1000.[6][7] Another study points to the RY12 domain as a binding site, where dantrolene's interaction is potentiated by the presence of ATP or ADP.[8][9] By binding to these sites, dantrolene allosterically modulates the channel, reducing its open probability and "cooling down" the hyperactive state often caused by MH-associated mutations.[6][7][10][11]

The inhibitory action of dantrolene is not absolute and is influenced by several factors, including the presence of ATP, Magnesium (Mg²⁺), and calmodulin (CaM).[3][4][5][8] Some studies suggest that CaM is essential for dantrolene to inhibit both RyR1 and RyR2.[12][13][14]

Quantitative Analysis of Dantrolene-RyR Interaction

The following tables summarize the quantitative data on the binding affinity (Kd) and inhibitory concentration (IC50) of dantrolene for various ryanodine receptor isoforms and mutants. These values have been compiled from multiple studies and highlight the variability based on experimental conditions and the specific receptor subtype.

Table 1: Dissociation Constants (Kd) for Dantrolene Binding to Ryanodine Receptors

RyR IsoformKd (nM)Experimental ApproachReference
RyR1365 ± 50[³H]dantrolene binding[3]
RyR1277 ± 25[³H]dantrolene binding[3]
RyR15[¹⁴C]dantrolene binding[3]
RyR1~3,800-fold decrease with 500 µM AMP-PCPIsothermal Titration Calorimetry (ITC)[15]
RyR1~16,000-fold decrease with 5 mM AMP-PCPIsothermal Titration Calorimetry (ITC)[15]
RyR22000[¹⁴C]dantrolene binding[3]

Table 2: Half-maximal Inhibitory Concentration (IC50) of Dantrolene

RyR Isoform / MutantIC50 (µM)Measurement MethodCell Type / SystemReference
RyR1 (Wild-Type)~1.0[³H]ryanodine binding assaySkeletal muscle SR vesicles[1]
RyR1 (Y522S Mutant)>10[³H]ryanodine binding assayHEK293 cell microsomes[1]
RyR1 (W996A Mutant)30-fold higher than WTER Ca²⁺ imagingHEK293 cells[6]
RyR1 (R1000A Mutant)10-fold higher than WTER Ca²⁺ imagingHEK293 cells[6]
RyR20.16 ± 0.03Single-channel recordings (with CaM)Sheep cardiac muscle[12][13]
RyR20.42 ± 0.18 (Ca²⁺ wave frequency)Ca²⁺ imaging (with CaM)Mouse cardiomyocytes[12][13]
RyR20.19 ± 0.04 (Ca²⁺ wave amplitude)Ca²⁺ imaging (with CaM)Mouse cardiomyocytes[12][13]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in the mechanism of dantrolene's action on RyR1.

Dantrolene_Mechanism Dantrolene's Inhibitory Action on RyR1 cluster_SR Sarcoplasmic Reticulum RyR1 Ryanodine Receptor 1 (RyR1) Cytosolic_Ca Cytosolic Ca²⁺ RyR1->Cytosolic_Ca Inhibits Ca²⁺ Release Ca_SR Ca²⁺ Store Ca_SR->RyR1 Ca²⁺ Release Channel Dantrolene Dantrolene Dantrolene->RyR1 Binds to P1/RY12 domain Muscle_Contraction Muscle Contraction / Hypermetabolism Cytosolic_Ca->Muscle_Contraction Triggers ATP_ADP ATP / ADP ATP_ADP->Dantrolene Potentiates Binding CaM Calmodulin (CaM) CaM->RyR1 Modulates Activity Ryanodine_Binding_Workflow [³H]Ryanodine Binding Assay Workflow Prep Prepare Reaction Mixtures (SR vesicles, [³H]ryanodine, Dantrolene) Incubate Incubate at 37°C (1-2 hours) Prep->Incubate Filter Rapid Vacuum Filtration (Wash with cold buffer) Incubate->Filter Count Scintillation Counting (Measure CPM) Filter->Count Analyze Data Analysis (Calculate specific binding, determine IC50) Count->Analyze Calcium_Imaging_Workflow Intracellular Calcium Imaging Workflow Load Load Cells with Ca²⁺ Indicator Wash Wash and De-esterify Load->Wash Baseline Record Baseline Fluorescence Wash->Baseline Treat Treat with Dantrolene Baseline->Treat Stimulate Stimulate and Record Ca²⁺ Dynamics Treat->Stimulate Analyze Analyze Fluorescence Data Stimulate->Analyze

References

The Kinetics of Dantrolene's Interaction with Ryanodine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene sodium is a hydantoin (B18101) derivative that acts as a direct-acting skeletal muscle relaxant. Its primary therapeutic application is in the management of malignant hyperthermia (MH), a rare but life-threatening pharmacogenetic disorder triggered by certain volatile anesthetics and depolarizing muscle relaxants. The molecular mechanism of dantrolene's action is centered on its interaction with the ryanodine (B192298) receptor (RyR), a large ion channel responsible for the release of calcium (Ca2+) from the sarcoplasmic reticulum (SR) during excitation-contraction coupling. This guide provides an in-depth technical overview of the binding kinetics of dantrolene with RyR isoforms, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Dantrolene exhibits a selective inhibitory effect on RyR1, the predominant isoform in skeletal muscle, and RyR3, which is expressed in various tissues, including the brain.[1][2][3] Its effect on RyR2, the cardiac isoform, is a subject of ongoing research, with evidence suggesting that its inhibitory action may be conditional upon the receptor's pathological state.[1][4] The binding of dantrolene to RyR1 is a complex process influenced by several factors, including the presence of calmodulin (CaM) and adenine (B156593) nucleotides, which are crucial for its inhibitory activity.[3][5][6]

Quantitative Analysis of Dantrolene-RyR Binding

The interaction between dantrolene and the ryanodine receptor has been quantified using various experimental techniques, primarily radioligand binding assays. The data consistently demonstrate a high-affinity interaction, particularly with the RyR1 isoform. The following table summarizes the key quantitative parameters reported in the literature.

ParameterRyR IsoformValueExperimental ConditionsReference
IC50 RyR1 (Wild-Type)~1.0 µM[3H]ryanodine binding assay with skeletal muscle sarcoplasmic reticulum vesicles.
IC50 RyR1 (Y522S Mutant)>10 µM[3H]ryanodine binding assay with HEK293 cell microsomes expressing the mutant RyR1.[7]
IC50 RyR20.16 ± 0.03 µMSingle-channel recordings in the presence of 100 nM CaM.[8]
IC50 RyR20.42 ± 0.18 µMCa2+ wave frequency in mouse cardiomyocytes with 100 nM CaM.[8]
IC50 RyR20.19 ± 0.04 µMCa2+ wave amplitude in mouse cardiomyocytes with 100 nM CaM.[8]
Ki RyR1 (MHS and Normal)~150 nM[3H]ryanodine binding to SR vesicles in media simulating resting myoplasm.
Kd RyR3 R12 domainHigh AffinityIsothermal Titration Calorimetry (ITC)[9]

Experimental Protocols

[3H]Ryanodine Binding Assay

This is the most common method used to study the binding of ligands to the ryanodine receptor. Ryanodine preferentially binds to the open state of the RyR channel, so a decrease in [3H]ryanodine binding in the presence of a compound like dantrolene indicates channel inhibition.[7]

Methodology:

  • Preparation of Microsomes: Microsomes containing the ryanodine receptor are isolated from tissue homogenates (e.g., skeletal muscle) or from cell lines heterologously expressing a specific RyR isoform (e.g., HEK293 cells).[10] This is typically achieved through differential centrifugation.

  • Incubation: The isolated microsomes are incubated with a fixed concentration of [3H]ryanodine (e.g., 5 nM) in a binding buffer.[11] The buffer composition is critical and typically contains:

    • A buffering agent (e.g., 20 mM MOPSO, pH 7.0).[11]

    • Salts to maintain ionic strength (e.g., 0.17 M NaCl).[11]

    • A reducing agent (e.g., 2 mM dithiothreitol).[11]

    • A non-hydrolyzable ATP analog (e.g., 1 mM AMPPCP) to lock the receptor in a high-affinity state.[11]

    • Varying concentrations of free Ca2+, buffered with EGTA, to determine the Ca2+-dependence of binding.[11]

    • The test compound (dantrolene) at various concentrations.

  • Equilibration: The incubation is carried out for a sufficient time to reach equilibrium (e.g., 2 hours at 37°C).[11]

  • Separation of Bound and Free Ligand: The bound [3H]ryanodine is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine) from total binding. The IC50 value for dantrolene is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Single-Channel Electrophysiology (Planar Lipid Bilayer)

This technique allows for the direct observation of the opening and closing of individual RyR channels and the effect of dantrolene on their gating properties.

Methodology:

  • Vesicle Preparation: SR vesicles containing RyR channels are prepared from muscle tissue.

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans).

  • Vesicle Fusion: SR vesicles are added to the cis chamber (representing the cytoplasm), and fusion of a vesicle with the bilayer incorporates an RyR channel into the artificial membrane.

  • Recording: The ionic currents flowing through the single channel are recorded using patch-clamp amplifiers. The cis chamber contains a solution mimicking the cytoplasm, including ATP and defined Ca2+ concentrations, while the trans chamber mimics the SR lumen.[12]

  • Dantrolene Application: Dantrolene is added to the cis chamber, and its effect on the channel's open probability (Po), mean open time, and mean closed time is recorded. A key finding is that the inhibitory effect of dantrolene is only observed in the presence of calmodulin (CaM).[5][8]

Signaling Pathways and Logical Relationships

The inhibitory action of dantrolene on the ryanodine receptor is intricately linked to the broader signaling cascade of excitation-contraction coupling and is modulated by key intracellular factors.

Excitation-Contraction Coupling and Dantrolene's Point of Intervention

The following diagram illustrates the signaling pathway of skeletal muscle excitation-contraction coupling and highlights where dantrolene exerts its effect.

AP Action Potential in T-tubule DHPR DHPR Activation AP->DHPR RyR1 RyR1 Activation DHPR->RyR1 Mechanical Coupling Ca_release Ca²⁺ Release from SR RyR1->Ca_release Contraction Muscle Contraction Ca_release->Contraction Dantrolene Dantrolene Dantrolene->RyR1 Inhibition

Dantrolene's inhibition of RyR1 in excitation-contraction coupling.
Experimental Workflow for [3H]Ryanodine Binding Assay

The logical flow of the [3H]ryanodine binding assay is depicted below, from the preparation of materials to the final data analysis.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Microsomes Isolate RyR-containing Microsomes Incubation Incubate Microsomes with [³H]Ryanodine & Dantrolene Microsomes->Incubation Buffers Prepare Binding Buffer (with Ca²⁺, ATP analog) Buffers->Incubation Ligands Prepare [³H]Ryanodine and Dantrolene dilutions Ligands->Incubation Filtration Rapid Filtration to separate bound and free ligand Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Calc Calculate Specific Binding Counting->Calc Curve Generate Dose-Response Curve Calc->Curve IC50 Determine IC₅₀ Curve->IC50

Workflow of the [3H]Ryanodine Binding Assay.
The Modulatory Role of Calmodulin and ATP on Dantrolene's Action

The inhibitory effect of dantrolene on RyR1 is not absolute but is dependent on the presence of other cellular factors, most notably calmodulin and adenine nucleotides. This cooperative relationship is crucial for the drug's efficacy.

cluster_interaction Cooperative Binding Dantrolene Dantrolene CaM Calmodulin (CaM) RyR1 RyR1 Dantrolene->RyR1 Binds to R12 domain ATP ATP/ADP CaM->RyR1 Binds and Modulates ATP->RyR1 Binds and Modulates Inhibition Effective Inhibition of Ca²⁺ Release RyR1->Inhibition

References

The Effect of Dantrolene Sodium on Intracellular Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dantrolene sodium is a post-synaptic muscle relaxant that exerts its effect by modulating intracellular calcium ([Ca2+]) homeostasis.[1][2] Its primary mechanism of action involves the inhibition of ryanodine (B192298) receptors (RyRs), critical channels responsible for the release of Ca2+ from the sarcoplasmic and endoplasmic reticulum (SR/ER).[2][3][4][5][6] This technical guide provides an in-depth analysis of the effects of this compound on intracellular calcium signaling, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular pathways. This document is intended for researchers, scientists, and drug development professionals investigating calcium signaling and the therapeutic potential of dantrolene and related compounds.

Introduction

Intracellular calcium is a ubiquitous second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis.[2] The precise spatial and temporal control of intracellular Ca2+ concentration is therefore paramount for normal cellular function. Dysregulation of Ca2+ homeostasis is implicated in the pathophysiology of numerous diseases, including malignant hyperthermia, neurodegenerative disorders, and certain myopathies.[2][6][7][8]

This compound has been a cornerstone in the management of malignant hyperthermia, a life-threatening pharmacogenetic disorder characterized by uncontrolled Ca2+ release from the SR in skeletal muscle.[3][4][7][8] Its therapeutic efficacy stems from its ability to attenuate this aberrant Ca2+ release.[4][7][8] Beyond its established clinical use, dantrolene serves as a critical pharmacological tool for elucidating the intricacies of intracellular Ca2+ signaling.

This guide will explore the molecular mechanism of dantrolene's action, its isoform selectivity, and its impact on various cellular models.

Mechanism of Action of this compound

Dantrolene's primary molecular target is the ryanodine receptor, a large conductance calcium release channel located on the membrane of the SR/ER.[2][3][4][5][6] By binding to the RyR, dantrolene modulates its gating properties, leading to a reduction in the probability of channel opening and a subsequent decrease in Ca2+ release from intracellular stores.[3][7][8] This action effectively uncouples excitation from contraction in muscle cells and mitigates Ca2+-mediated excitotoxicity in neurons.[3]

Isoform Selectivity

There are three main isoforms of the ryanodine receptor in mammals: RyR1, RyR2, and RyR3. Dantrolene exhibits a degree of isoform selectivity, with a more pronounced inhibitory effect on RyR1 and RyR3 isoforms compared to RyR2.[3][5][7][9]

  • RyR1: The predominant isoform in skeletal muscle, RyR1 is the primary target of dantrolene in the treatment of malignant hyperthermia.[3][7][8]

  • RyR2: The main isoform in cardiac muscle, RyR2 is relatively insensitive to dantrolene at therapeutic concentrations.[3][5][9] This selectivity is clinically significant as it minimizes the cardiodepressant effects of the drug.[5] However, under certain pathological conditions, RyR2 may gain sensitivity to dantrolene.[7][8]

  • RyR3: This isoform is expressed more ubiquitously at lower levels and is also inhibited by dantrolene.[3][7][9]

The molecular basis for this isoform selectivity is an area of active investigation, with evidence suggesting that accessory proteins and the specific cellular context may play a crucial role.

Signaling Pathway

The following diagram illustrates the inhibitory effect of dantrolene on Ca2+-induced Ca2+ release (CICR).

Dantrolene_Mechanism cluster_Extracellular Extracellular Space cluster_Cell Cell Cytosol cluster_SR Sarcoplasmic Reticulum (SR) Signal Depolarization or Agonist Binding DHPR DHPR/Voltage-gated Ca2+ Channel Signal->DHPR Activates Ca_influx Ca2+ Influx DHPR->Ca_influx RyR Ryanodine Receptor (RyR1/RyR3) Ca_influx->RyR Triggers Ca_release Ca2+ Release (CICR) RyR->Ca_release Intracellular_Ca Increased Intracellular [Ca2+] Ca_release->Intracellular_Ca Cellular_Response Cellular Response (e.g., Muscle Contraction) Intracellular_Ca->Cellular_Response Dantrolene Dantrolene Sodium Dantrolene->RyR Inhibits SR_Ca High [Ca2+] SR_Ca->RyR

Mechanism of Dantrolene's inhibition of CICR.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of this compound on intracellular calcium signaling.

Table 1: Effect of Dantrolene on Intracellular Calcium Concentration ([Ca2+])

Cell Type/ModelDantrolene ConcentrationStimulus% Inhibition of [Ca2+] IncreaseReference
Mixed Glial Cells10 µMMechanical Stimulation60-80%[10]
Mixed Glial Cells10 µMGlutamate (50 µM)65-90%[10]
Cultured Rat Frontal Cortical Neurons1-30 µMNMDADose-dependent inhibition[11]
Cultured Rat Frontal Cortical Neurons1-30 µMKClDose-dependent inhibition[11]
Malignant Hyperthermia Susceptible Swine Skeletal Muscle (in vivo)2.5 mg/Kg-Reduction of resting [Ca2+] from 0.41 µM to 0.08 µM[12]

Table 2: Effect of Dantrolene on Ryanodine Receptor Activity

RyR IsoformPreparationAssayDantrolene ConcentrationEffectReference
RyR1 (Pig Skeletal Muscle)SR Vesicles[3H]ryanodine binding10 µM3-fold increase in Kd[9]
RyR1 (Pig Skeletal Muscle)SR Vesicles45Ca2+ release~150 nM (Ki)Increased half-time of release by ~3.5-fold[13]
RyR2 (Cardiac)SR Vesicles / HEK-293 cells[3H]ryanodine binding / Ca2+ release-Unaffected[9]
RyR3HEK-293 cells--Significantly inhibited[9]
RyR1 and RyR2Single-channel recordingsChannel open probability (Po)10 µM and 50 µMReduced Po to 50% (RyR1) and 45% (RyR2) of control (in the presence of Calmodulin)[14]

Table 3: IC50 Values for Dantrolene Inhibition

TargetCell/Tissue TypeExperimental ConditionIC50Reference
RyR2-In the presence of Calmodulin0.16 ± 0.03 µM[14]
Ca2+ wave frequencyMouse CardiomyocytesIn the presence of 100 nM Calmodulin0.42 ± 0.18 µM[14]
Ca2+ wave amplitudeMouse CardiomyocytesIn the presence of 100 nM Calmodulin0.19 ± 0.04 µM[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. The following sections outline common protocols used to investigate the effects of dantrolene on intracellular calcium signaling.

Intracellular Calcium Imaging using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells of interest cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Anhydrous DMSO

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • This compound

  • Agonist to induce Ca2+ release (e.g., caffeine, ATP, thapsigargin)

  • Fluorescence imaging system with excitation wavelengths of ~340 nm and ~380 nm and an emission wavelength of ~510 nm.

Procedure:

  • Prepare a 1-5 mM Fura-2 AM stock solution in anhydrous DMSO.

  • Prepare the loading buffer: Dilute the Fura-2 AM stock solution in the physiological buffer to a final concentration of 2-5 µM. To aid solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before adding it to the buffer.

  • Cell Loading:

    • Wash the cells once with the physiological buffer.

    • Add the Fura-2 AM loading buffer to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C in the dark.

  • Wash and De-esterification:

    • Remove the loading buffer and wash the cells twice with the physiological buffer.

    • Incubate the cells in fresh physiological buffer for an additional 30 minutes to allow for complete de-esterification of the dye.

  • Baseline Measurement:

    • Mount the coverslip in an imaging chamber on the microscope stage.

    • Perfuse the cells with physiological buffer and record baseline fluorescence by alternating excitation at 340 nm and 380 nm for 1-2 minutes.

  • Dantrolene Treatment:

    • Perfuse the cells with the desired concentration of dantrolene (e.g., 10-50 µM) in the physiological buffer.

    • Incubate for 15-30 minutes.

  • Agonist Stimulation:

    • While continuing to perfuse with the dantrolene-containing buffer, add the agonist to stimulate intracellular Ca2+ release.

    • Record the resulting fluorescence changes.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca2+ concentration.

Fura2_Workflow Start Start Cell_Culture Culture cells on coverslips Start->Cell_Culture Fura2_Loading Load cells with Fura-2 AM Cell_Culture->Fura2_Loading Wash Wash and de-esterify Fura2_Loading->Wash Baseline Record baseline fluorescence (340/380 nm excitation) Wash->Baseline Dantrolene_Incubation Incubate with Dantrolene Baseline->Dantrolene_Incubation Agonist_Stimulation Stimulate with agonist Dantrolene_Incubation->Agonist_Stimulation Record_Fluorescence Record fluorescence changes Agonist_Stimulation->Record_Fluorescence Data_Analysis Analyze F340/F380 ratio Record_Fluorescence->Data_Analysis End End Data_Analysis->End

Experimental workflow for Fura-2 calcium imaging.
[3H]Ryanodine Binding Assay

This assay is used to assess the direct interaction of dantrolene with the ryanodine receptor.

Materials:

  • Sarcoplasmic reticulum (SR) vesicles or purified RyR protein

  • [3H]ryanodine (radiolabeled ryanodine)

  • Binding buffer (composition varies, but typically contains a buffer like MOPS or HEPES, KCl, and Ca2+)

  • This compound

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Prepare SR vesicles or reconstituted purified RyR.

  • Set up binding reactions: In microcentrifuge tubes, combine the SR vesicles/RyR, [3H]ryanodine at a fixed concentration, and varying concentrations of dantrolene in the binding buffer.

  • Incubate: Incubate the reactions at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.

  • Filter and Wash: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free [3H]ryanodine. Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantify: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding. Analyze the data to determine the effect of dantrolene on the affinity (Kd) or the number of binding sites (Bmax) for [3H]ryanodine.

Therapeutic Implications and Future Directions

The primary clinical application of dantrolene is the treatment of malignant hyperthermia.[3][4] However, its ability to modulate intracellular Ca2+ signaling has led to investigations into its therapeutic potential for a range of other conditions, including:

  • Neurodegenerative Diseases: By mitigating excitotoxicity and cellular stress associated with Ca2+ dysregulation, dantrolene is being explored as a potential neuroprotective agent in conditions like Alzheimer's disease and spinal cord injury.[5][6]

  • Cardiac Arrhythmias: Although RyR2 is less sensitive to dantrolene, under certain pathological conditions such as heart failure, dantrolene has been shown to reduce spontaneous Ca2+ release, suggesting a potential anti-arrhythmic role.[15][16]

  • Muscle Spasticity: Dantrolene is also used to treat muscle spasticity associated with conditions like cerebral palsy and multiple sclerosis.[1]

Future research will likely focus on developing more isoform-selective RyR modulators with improved pharmacokinetic and pharmacodynamic profiles. A deeper understanding of the structural basis of dantrolene's interaction with the RyR complex will be instrumental in the rational design of next-generation therapeutics targeting intracellular calcium signaling pathways.

Conclusion

This compound is a powerful tool for both the clinical management of malignant hyperthermia and the scientific investigation of intracellular calcium signaling. Its mechanism of action, centered on the inhibition of ryanodine receptors, provides a clear example of how targeted modulation of a specific ion channel can have profound physiological effects. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in this field, facilitating further exploration into the complex and vital role of calcium in health and disease.

References

Dantrolene Sodium: A Technical Guide for Investigating Alzheimer's Disease Pathology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and cognitive decline.[1][2] A growing body of evidence points to the dysregulation of intracellular calcium (Ca2+) homeostasis as a critical upstream event in AD pathogenesis.[2][3][4] Dantrolene sodium, an FDA-approved muscle relaxant, has emerged as a promising investigational tool and potential therapeutic agent for AD.[1][3] This technical guide provides a comprehensive overview of the use of this compound in AD research, focusing on its mechanism of action, experimental applications, and key findings.

Mechanism of Action: Targeting Ryanodine (B192298) Receptors and Calcium Dysregulation

Dantrolene's primary mechanism of action is the antagonism of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic reticulum (ER).[1][5][6] In the context of AD, familial mutations in presenilin genes (PSEN1 and PSEN2) have been shown to increase the expression and activity of RyRs, leading to excessive Ca2+ release from the ER.[3] This disruption of Ca2+ homeostasis is believed to trigger a cascade of downstream pathological events, including:

  • Increased Aβ production through modulation of β- and γ-secretase activities.[3][7]

  • Promotion of tau hyperphosphorylation.[3]

  • Synaptic dysfunction and loss.[3][7]

  • Mitochondrial dysfunction and oxidative stress.[6][8]

Dantrolene acts by inhibiting RyR1 and RyR3 isoforms, thereby stabilizing intracellular Ca2+ levels.[6] It is important to note that RyR2, the predominant isoform in cardiac muscle, is not affected by dantrolene, which explains its favorable cardiac safety profile.[6] Beyond its direct action on RyRs, dantrolene may also exert neuroprotective effects by inhibiting NMDA glutamate (B1630785) receptors and modulating ER-mitochondria communication.[1]

Signaling Pathway of Dantrolene in Alzheimer's Disease

Dantrolene_Mechanism cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Dantrolene_Intervention Dantrolene Intervention PS_mutations Presenilin Mutations RyR_overactivation Ryanodine Receptor (RyR) Overactivation PS_mutations->RyR_overactivation ER_Ca_release Excessive ER Ca2+ Release RyR_overactivation->ER_Ca_release Ca_dysregulation Intracellular Ca2+ Dysregulation ER_Ca_release->Ca_dysregulation Secretase_activity ↑ β- and γ-Secretase Activity Ca_dysregulation->Secretase_activity Tau_hyperphosphorylation ↑ Tau Hyperphosphorylation Ca_dysregulation->Tau_hyperphosphorylation Synaptic_dysfunction Synaptic Dysfunction & Neurodegeneration Ca_dysregulation->Synaptic_dysfunction Abeta_production ↑ Amyloid-β (Aβ) Production Secretase_activity->Abeta_production Abeta_production->Synaptic_dysfunction Tau_hyperphosphorylation->Synaptic_dysfunction Cognitive_decline Cognitive Decline Synaptic_dysfunction->Cognitive_decline Dantrolene This compound RyR_inhibition RyR Inhibition Dantrolene->RyR_inhibition Ca_stabilization Ca2+ Homeostasis Restored RyR_inhibition->Ca_stabilization Neuroprotection Neuroprotection & Improved Cognition Ca_stabilization->Neuroprotection Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Assessment Assessment cluster_Analysis Data Analysis Animal_Model Select AD Animal Model (e.g., 3xTg-AD) Grouping Divide into Treatment Groups: - Dantrolene - Vehicle Control - Wild Type Control Animal_Model->Grouping Administration Administer Dantrolene (e.g., Oral Gavage, 5 mg/kg) Grouping->Administration Monitoring Monitor Animal Health and Weight Administration->Monitoring Behavioral Behavioral Testing (e.g., Morris Water Maze) Monitoring->Behavioral Euthanasia Euthanasia and Brain Tissue Collection Behavioral->Euthanasia Histology Immunohistochemistry (Aβ, p-Tau) Euthanasia->Histology Biochemistry Immunoblotting (Synaptic markers, etc.) Euthanasia->Biochemistry Quantification Quantify Plaque Load, Tau Pathology, etc. Histology->Quantification Biochemistry->Quantification Statistics Statistical Analysis (e.g., ANOVA, t-test) Quantification->Statistics

References

An In-depth Technical Guide to the Molecular Targets of Dantrolene Sodium Beyond Ryanodine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Dantrolene sodium is a well-established therapeutic agent, primarily recognized for its role as a ryanodine (B192298) receptor (RyR) antagonist in the treatment of malignant hyperthermia. However, a growing body of evidence reveals that its pharmacological profile extends beyond RyR inhibition. This technical guide synthesizes the current understanding of Dantrolene's alternative molecular targets and mechanisms of action. We present quantitative data, detailed experimental methodologies, and visual signaling pathways to provide a comprehensive resource for researchers exploring the broader therapeutic potential of Dantrolene. This document focuses on its effects on neuronal N-methyl-D-aspartate (NMDA) receptors, sarcolemmal ion channels, mitochondrial function, and inflammatory signaling pathways, offering new perspectives for drug development and application in neurodegenerative diseases and beyond.

Direct Antagonism of NMDA Receptors

Beyond its effects on intracellular calcium release, Dantrolene has been shown to directly interact with and inhibit the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and excitotoxicity.

Mechanism of Action

Dantrolene acts as a non-competitive antagonist at the NMDA receptor complex. Specifically, it has been identified to block the glycine (B1666218) co-agonist binding site (GlycineB).[1] By competing with glycine, Dantrolene prevents the conformational change required for channel opening, thereby inhibiting the influx of Ca²⁺ through the NMDA receptor ion channel. This action contributes to its neuroprotective effects by mitigating glutamate-induced excitotoxicity, independent of its action on ryanodine receptors.[1][2]

Quantitative Data: NMDA Receptor Inhibition
ParameterConditionValueReference
IC₅₀ Inhibition of [³H]MK-801 binding (in presence of 100 µM NMDA)58.4 µM[1]
IC₅₀ Shift With 10 µM Glycine99.6 µM[1]
IC₅₀ Shift With 30 µM Glycine343.0 µM[1]
IC₅₀ Shift With 50 µM Glycine364.6 µM[1]
Effect Inhibition of NMDA-evoked ⁴⁵Ca uptake in neuronsDose-dependent[2]
Key Experimental Protocols

Protocol 1: Radioligand Binding Assays for NMDA Receptor Interaction [1]

  • Objective: To determine if Dantrolene interacts with the NMDA receptor complex.

  • Preparation: Crude cortical membranes were prepared from Wistar rats.

  • [³H]MK-801 Binding Assay:

    • Membranes were incubated with 5 nM [³H]MK-801 (an NMDA channel blocker) in the presence of 100 µM NMDA.

    • Increasing concentrations of Dantrolene were added to determine its inhibitory effect on [³H]MK-801 binding.

    • To test for competition with the glycine site, the assay was repeated in the presence of fixed concentrations of glycine (10, 30, and 50 µM).

    • Samples were filtered and radioactivity was measured by liquid scintillation counting.

  • [³H]Glycine Binding Assay:

    • To confirm direct interaction with the glycine site, a similar binding assay was performed using 50 nM [³H]glycine in the presence of 1 µM strychnine (B123637) (to block inhibitory glycine receptors).

    • Increasing concentrations of Dantrolene were added to measure the displacement of [³H]glycine.

Signaling Pathway Diagram

NMDA_Inhibition cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor GlycineSite Glycine Site NMDA_R->GlycineSite GlutamateSite Glutamate Site NMDA_R->GlutamateSite Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx GlycineSite->NMDA_R Activates Channel GlutamateSite->NMDA_R Activates Channel Glutamate Glutamate Glutamate->GlutamateSite Binds Glycine Glycine Glycine->GlycineSite Binds Dantrolene Dantrolene Dantrolene->GlycineSite Competitively Inhibits Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

Caption: Dantrolene competitively inhibits the glycine binding site on the NMDA receptor.

Modulation of Sarcolemmal Calcium Entry

Dantrolene influences calcium influx across the plasma membrane in muscle cells through mechanisms that are intricately linked to, but distinct from, its direct inhibition of sarcoplasmic reticulum (SR) Ca²⁺ release.

Inhibition of L-type Ca²⁺ Current (CaV1.1)

Dantrolene has been shown to inhibit the L-type Ca²⁺ current in skeletal muscle myotubes. However, this effect is not due to a direct block of the CaV1.1 channel itself. Instead, the inhibition is dependent on the presence of RyR1, indicating that Dantrolene alters the functional communication between CaV1.1 and RyR1.[3][4][5]

  • Mechanism: In skeletal muscle, CaV1.1 is mechanically coupled to RyR1. Dantrolene, by binding to RyR1, is thought to induce a conformational change that is allosterically transmitted back to CaV1.1 (retrograde signaling).[5] This disrupts the normal gating of CaV1.1, shifting its voltage-dependence of activation to more depolarized potentials and thus reducing Ca²⁺ entry for a given membrane depolarization.[4][5] In the absence of RyR1 (as in dyspedic myotubes), Dantrolene has no effect on the L-type current.[4][5]

Inhibition of Excitation-Coupled Calcium Entry (ECCE)

ECCE is a specialized form of calcium entry in skeletal muscle that is activated by membrane depolarization. Dantrolene effectively attenuates ECCE in both normal and malignant hyperthermia-susceptible muscle fibers.[6] This is considered a key pharmacologically relevant mechanism for suppressing sarcolemmal Ca²⁺ entry in response to a physiological trigger.[6]

Quantitative Data: Sarcolemmal Ca²⁺ Entry Inhibition
ParameterTarget/ProcessEffectDantrolene Conc.Cell TypeReference
Voltage-Dependence L-type Ca²⁺ Current (CaV1.1)Shifted to more depolarizing potentialsNot specifiedMouse myotubes[4]
L-type Current L-type Ca²⁺ Current (CaV1.1)No effect on amplitude, voltage dependence, or kineticsNot specifiedRyR1 null myotubes[4][5]
Ca²⁺ Influx Excitation-Coupled Calcium Entry (ECCE)Blocked/AttenuatedClinically relevant dosesMouse FDB fibers, primary myotubes[6]
Key Experimental Protocols

Protocol 2: Whole-Cell Patch-Clamp of L-type Ca²⁺ Currents [4][5]

  • Objective: To measure the effect of Dantrolene on CaV1.1 currents in the presence and absence of RyR1.

  • Cell Culture: Primary myotubes were cultured from wild-type (normal) and dyspedic (RyR1 null) mice.

  • Electrophysiology:

    • The whole-cell patch-clamp technique was used to record ion currents.

    • The external solution contained Ba²⁺ as the charge carrier to isolate L-type currents. The internal pipette solution contained blockers for Na⁺ and K⁺ channels.

    • A series of depolarizing voltage steps were applied to the myotube membrane to elicit L-type currents.

    • Currents were recorded first under control conditions and then after the application of Dantrolene to the bath solution.

    • Current-voltage (I-V) relationships and activation curves were constructed to determine any shifts in the voltage-dependence of channel gating.

Logical Relationship Diagram

LType_Channel_Modulation cluster_membrane Sarcolemma / T-tubule cluster_sr Sarcoplasmic Reticulum CaV11 L-type Ca²⁺ Channel (CaV1.1) Coupling Mechanical Coupling CaV11->Coupling Inhibition Inhibition of L-type Current CaV11->Inhibition RyR1 Ryanodine Receptor 1 (RyR1) RyR1->CaV11 Retrograde Signal (Altered by Dantrolene) RyR1->Coupling Dantrolene Dantrolene Dantrolene->RyR1 Binds To Depolarization Membrane Depolarization Depolarization->CaV11 Activates

Caption: Dantrolene's inhibition of the CaV1.1 channel is indirect, requiring RyR1.

Effects on Mitochondrial Function

Dantrolene has been shown to exert protective effects directly at the level of the mitochondria, independent of its actions on the ER/SR. This is particularly relevant in pathologies involving mitochondrial calcium overload and oxidative stress.

Inhibition of Mitochondrial Permeability Transition (MPT)

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its opening, often triggered by high matrix Ca²⁺ and oxidative stress, leads to mitochondrial swelling, dissipation of the membrane potential, and initiation of cell death pathways.[7][8] Studies have identified Dantrolene and its derivatives as inhibitors of Ca²⁺-induced mitochondrial swelling, suggesting they directly or indirectly prevent the opening of the mPTP.[9]

Attenuation of Mitochondrial Dysfunction in TBI

In a model of traumatic brain injury (TBI), Dantrolene administration was shown to preserve mitochondrial membrane potential (MMP) and reduce the production of reactive oxygen species (ROS). This suggests Dantrolene can mitigate key aspects of mitochondrial dysfunction following cellular injury.[10]

Quantitative Data: Mitochondrial Effects
ParameterEffectDantrolene Conc./DoseModel SystemReference
Mitochondrial Swelling Potent inhibition of Ca²⁺-induced swellingNot specifiedIsolated mitochondria[9]
MMP & ROS Preserves MMP, reduces ROS10 mg/kg (in vivo)Rat TBI model[10]
Apoptosis Inhibits mitochondria-mediated apoptosis10 mg/kg (in vivo)Rat TBI model[10]
Key Experimental Protocols

Protocol 3: Assessment of Mitochondrial Dysfunction in a TBI Model [10]

  • Objective: To evaluate if Dantrolene can mitigate TBI-induced mitochondrial deficits in vivo.

  • Animal Model: Male Wistar rats were subjected to a controlled cortical impact to induce TBI.

  • Treatment: A treatment group received Dantrolene (10 mg/kg, i.p.) at 1 hour and 12 hours post-surgery. A sham and a TBI-control group were also used.

  • Mitochondrial Isolation: 24 hours post-TBI, brain tissue from the cortical impact site was harvested, and mitochondria were isolated by differential centrifugation.

  • MMP Assay: Isolated mitochondria were incubated with the fluorescent dye Rhodamine 123. A decrease in fluorescence, measured by flow cytometry, indicates dissipation of the mitochondrial membrane potential.

  • ROS Assay: The production of reactive oxygen species was measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) via flow cytometry.

Signaling Pathway Diagram

Mitochondrial_Protection cluster_cell Cellular Stress (e.g., TBI) cluster_mito Mitochondrion ER_Ca_Release ER Ca²⁺ Release (via RyR, etc.) Mito_Ca_Overload Mitochondrial Ca²⁺ Overload ER_Ca_Release->Mito_Ca_Overload mPTP mPTP Opening Mito_Ca_Overload->mPTP MMP_Loss ΔΨm Loss mPTP->MMP_Loss ROS ROS Production ↑ mPTP->ROS Apoptosis Apoptosis MMP_Loss->Apoptosis ROS->Apoptosis Dantrolene Dantrolene Dantrolene->mPTP Inhibits

Caption: Dantrolene inhibits the opening of the mitochondrial permeability transition pore (mPTP).

Modulation of Inflammatory Signaling

Recent evidence indicates that Dantrolene can alleviate neuroinflammation by modulating key intracellular signaling pathways, an effect that contributes significantly to its neuroprotective properties.

Inhibition of the NF-κB Pathway via Akt

In the context of traumatic brain injury, Dantrolene treatment was found to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[10] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines and chemokines.[11][12] The mechanism for this inhibition appears to be through the upstream activation (phosphorylation) of the protein kinase B (Akt). Activated Akt can subsequently inhibit pathways that lead to NF-κB activation. By suppressing the NF-κB pathway, Dantrolene reduces neuroinflammation and associated secondary injury.[10]

Key Experimental Protocols

Protocol 4: Western Blot Analysis of NF-κB and Akt Pathways [10]

  • Objective: To determine the effect of Dantrolene on key inflammatory signaling proteins after TBI.

  • Animal Model and Treatment: As described in Protocol 3.

  • Protein Extraction: 24 hours post-TBI, protein lysates were prepared from the injured brain tissue.

  • Western Blotting:

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were incubated with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), NF-κB p65, and a loading control (e.g., β-actin).

    • After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. An increase in the p-Akt/Akt ratio and a decrease in NF-κB p65 levels in Dantrolene-treated animals would indicate modulation of the pathway.

Signaling Pathway Diagram

NFkB_Modulation cluster_nucleus Nucleus TBI Traumatic Brain Injury (TBI) IKK IKK Complex TBI->IKK Activates Dantrolene Dantrolene Akt Akt Dantrolene->Akt Promotes Phosphorylation pAkt p-Akt (Active) pAkt->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Releases NFkB_translocation NF-κB Translocation NFkB_complex->NFkB_translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) NFkB_translocation->Inflammatory_Genes Induces

Caption: Dantrolene promotes Akt phosphorylation, which inhibits the NF-κB inflammatory pathway.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Dantrolene Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene sodium is a direct-acting skeletal muscle relaxant that functions by inhibiting the release of calcium ions from the sarcoplasmic reticulum, thereby uncoupling excitation-contraction in muscle cells.[1] Its primary clinical applications are in the management of chronic spasticity associated with upper motor neuron disorders and the treatment of malignant hyperthermia.[2][3] A thorough understanding of its pharmacokinetic and bioavailability profile is crucial for its effective and safe use in both clinical and research settings. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by slow and incomplete oral absorption, extensive hepatic metabolism, and a variable elimination half-life.[3][4]

Absorption and Bioavailability

Following oral administration, dantrolene is absorbed from the gastrointestinal tract with a bioavailability of approximately 70% in humans.[5] The absorption process is slow but consistent, leading to dose-related blood concentrations.[4][6] Peak plasma concentrations are typically reached within 6 hours of oral ingestion.[7]

Distribution

Dantrolene is highly bound to plasma proteins, primarily albumin.[8][9] The unbound fraction in plasma is estimated to be between 5% and 8%.[10] The volume of distribution (Vd) has been reported to be approximately 0.51 L/kg in humans, suggesting that the drug is not extensively distributed into tissues.[11] A two-compartment model has been used to describe its distribution kinetics.[4]

Metabolism

Dantrolene undergoes extensive metabolism in the liver.[2][7] The primary metabolic pathways are oxidation (hydroxylation) and nitro-reduction, followed by acetylation and conjugation.[7][12] The major metabolites are 5-hydroxydantrolene (B195765), which possesses some muscle relaxant activity, and a reduced acetylated derivative (aminodantrolene that is then acetylated).[4][7] In rats, the cytochrome P450 isoenzymes CYP1A1, CYP1A2, and CYP3A have been identified as being involved in the hydroxylation of dantrolene.[12]

Excretion

The metabolites of dantrolene are primarily excreted in the urine and bile.[7] Approximately 79% of an administered dose is excreted as 5-hydroxydantrolene and 17% as the reduced acetylated derivative, with only about 4% of the dose being cleared as unchanged dantrolene in the urine.[7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueRoute of AdministrationReference
Bioavailability~70%Oral[5]
Tmax (Time to Peak Concentration)~6 hoursOral[7]
Elimination Half-life (t½)8.7 - 12 hoursOral[4][7]
Elimination Half-life (t½)4 - 8 hoursIntravenous[2][13]
Volume of Distribution (Vd)0.51 L/kgIntravenous[11]
Plasma Protein Binding92 - 95%In vitro[10]
Clearance (CL)0.03 L/minIntravenous[4]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

SpeciesParameterValueRoute of AdministrationReference
HorseElimination Half-life (t½)129 ± 8 minIntravenous[14]
HorseBioavailability39 ± 10%Intragastric[14]
RatElimination Half-life (t½)31 minIntravenous[15]
DogElimination Half-life (t½)1.21 - 1.26 hoursOral[8]

Experimental Protocols

Determination of this compound in Biological Fluids by HPLC

This section outlines a typical High-Performance Liquid Chromatography (HPLC) method for the quantification of dantrolene in plasma or urine, based on common practices described in the literature.[7][16][17]

1. Sample Preparation (Plasma) a. To 1.0 mL of plasma, add a suitable internal standard (e.g., a structurally similar compound not present in the sample). b. Perform protein precipitation by adding 2.0 mL of acetonitrile (B52724). c. Vortex the mixture for 1 minute. d. Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 200 µL of the mobile phase. g. Inject a 20 µL aliquot into the HPLC system.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.1% triethylamine (B128534) or orthophosphoric acid to a pH of 3.5). A common starting ratio is 30:70 (v/v) acetonitrile to water.[16][17]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: UV detector set at 380 nm.[17]

  • Temperature: Ambient.

3. Quantification a. Construct a calibration curve using standard solutions of dantrolene of known concentrations. b. The concentration of dantrolene in the unknown samples is determined by comparing the peak area ratio of dantrolene to the internal standard against the calibration curve.

In Vitro Metabolism Study Using Liver Microsomes

This protocol describes a general method for investigating the metabolism of dantrolene using liver microsomes to identify the involvement of specific CYP450 enzymes.[12][18]

1. Incubation Mixture a. Prepare an incubation mixture containing:

  • Liver microsomes (from human or animal sources).
  • This compound (at various concentrations).
  • NADPH generating system (as a cofactor for CYP450 enzymes).
  • Phosphate buffer to maintain a physiological pH. b. To identify the specific CYP450 isoforms involved, selective chemical inhibitors or specific inhibitory antibodies for enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 can be included in separate incubations.[1][12]

2. Incubation Procedure a. Pre-incubate the microsomes and dantrolene at 37°C for a few minutes. b. Initiate the metabolic reaction by adding the NADPH generating system. c. Incubate at 37°C for a specified time (e.g., 30-60 minutes). d. Terminate the reaction by adding a cold organic solvent like acetonitrile.

3. Sample Analysis a. Centrifuge the mixture to pellet the proteins. b. Analyze the supernatant for the disappearance of the parent drug (dantrolene) and the formation of metabolites (e.g., 5-hydroxydantrolene) using a validated analytical method such as LC-MS/MS.

4. Data Analysis a. The rate of metabolism can be calculated from the decrease in dantrolene concentration over time. b. The involvement of specific CYP450 isoforms is determined by the degree of inhibition of dantrolene metabolism in the presence of selective inhibitors or antibodies.

Mandatory Visualizations

This compound Metabolic Pathway

Dantrolene_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_metabolites Primary Metabolites cluster_phase2 Phase II Metabolism cluster_final_metabolites Final Metabolites for Excretion Dantrolene This compound Oxidation Oxidation (Hydroxylation) CYP1A1, CYP1A2, CYP3A (in rats) Dantrolene->Oxidation Reduction Nitro-reduction Dantrolene->Reduction Metabolite1 5-Hydroxydantrolene Oxidation->Metabolite1 Metabolite2 Aminodantrolene Reduction->Metabolite2 Conjugation Conjugation (Glucuronidation/Sulfation) Metabolite1->Conjugation Acetylation Acetylation Metabolite2->Acetylation FinalMetabolite1 Acetylated Aminodantrolene Acetylation->FinalMetabolite1 FinalMetabolite2 Conjugated Metabolites Conjugation->FinalMetabolite2

Caption: Metabolic pathway of this compound.

Experimental Workflow for Dantrolene Quantification in Plasma

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Data Quantification Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation (Nitrogen) Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (380 nm) Separate->Detect Integrate Peak Area Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Calculate Calculate Concentration Integrate->Calculate Calibrate->Calculate

Caption: Workflow for HPLC quantification of dantrolene.

Conclusion

The pharmacokinetic profile of this compound is well-characterized, with key data available on its absorption, distribution, extensive hepatic metabolism, and subsequent excretion. The oral bioavailability is approximately 70% in humans, and it is highly protein-bound. Metabolism via oxidation and reduction pathways leads to the formation of active and inactive metabolites that are cleared through urine and bile. The detailed experimental protocols provided herein offer a foundation for the accurate quantification and metabolic investigation of dantrolene in a research setting. The visualized pathways and workflows provide a clear and concise summary of these complex processes, aiding in the design and interpretation of future studies involving this important therapeutic agent.

References

Methodological & Application

Application Notes: Dissolving and Using Dantrolene Sodium for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dantrolene sodium is a postsynaptic muscle relaxant primarily known for its ability to reduce excitation-contraction coupling in muscle cells.[1][2] Its mechanism of action involves the inhibition of calcium (Ca²⁺) ion release from the sarcoplasmic reticulum (SR) by antagonizing ryanodine (B192298) receptors (RyR).[2][3][4] Dantrolene shows a preference for RyR1 and RyR3 isoforms over RyR2, which explains its selective effect on skeletal muscle with minimal impact on cardiac muscle.[1][5][6] This specificity makes dantrolene an invaluable tool for in vitro research in areas such as calcium signaling, neuroprotection, and malignant hyperthermia.[1][6]

Due to its poor aqueous solubility, proper preparation of this compound stock solutions is critical for experimental accuracy and reproducibility.[5][7] These application notes provide a comprehensive protocol for dissolving, storing, and using this compound in cell culture experiments.

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for the effective preparation and storage of this compound solutions.

Table 1: Solubility of this compound

Solvent Maximum Concentration Notes Citations
DMSO 2 - 14 mg/mL Solubility can vary. Use fresh, anhydrous DMSO as moisture can decrease solubility. Warming to 37°C can aid dissolution. [1][7][8][9]
DMF ~10 - 12.5 mg/mL An alternative organic solvent for creating high-concentration stock solutions. [1][8][10][11]

| Aqueous Buffers | Sparingly Soluble (~0.5 mg/mL) | For aqueous solutions, first dissolve in DMF, then dilute with the buffer (e.g., 1:1 DMF:PBS). Aqueous solutions are not recommended for storage. |[1][8][10] |

Table 2: Stability and Storage of this compound

Form Storage Temperature Stability Period Notes Citations
Crystalline Solid -20°C ≥ 2-4 years Store protected from light. [1][8][10]
Stock Solution in DMSO/DMF -20°C Up to 3 months Aliquot into single-use vials to avoid freeze-thaw cycles. [1][5]
Stock Solution in DMSO/DMF -80°C Up to 1 year Recommended for longer-term storage. [1]

| Aqueous Solution | Room Temperature (20-25°C) | ~6 hours | Must be prepared fresh before each experiment. Protect from light. |[5][12] |

Experimental Protocols

This protocol describes the most common method for preparing a this compound stock solution for cell culture applications.

Materials:

  • This compound powder (MW: 336.2 g/mol for sodium salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

  • Analytical balance

  • 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, light-protecting cryovials for aliquots

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to reach room temperature to prevent moisture condensation.[1]

  • Calculation: Calculate the mass of this compound required for your desired stock concentration and volume.

    • Example for 1 mL of a 10 mM stock:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 336.2 mg/mmol = 3.362 mg

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.[1]

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.[1] Vortex gently or warm the solution slightly (e.g., in a 37°C water bath) until the powder is completely dissolved and the solution is clear.[7]

  • Sterilization: To ensure sterility for cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[1] This step is crucial to remove any potential microbial contamination.

  • Aliquoting and Storage: Dispense the filtered stock solution into single-use, sterile, light-protecting cryovials.[1] This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for up to one year.[1][5]

This protocol describes how to dilute the concentrated stock solution into your culture medium for treating cells.

Procedure:

  • Thawing: Thaw a single aliquot of the frozen this compound stock solution at room temperature.[1]

  • Dilution: Directly dilute the stock solution into pre-warmed cell culture medium to achieve the final desired concentration. Mix gently but thoroughly by swirling or pipetting.

    • Example for preparing 10 mL of 10 µM working solution from a 10 mM stock:

    • This is a 1:1000 dilution.

    • Volume of stock = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • Add 10 µL of the 10 mM stock solution to 10 mL of culture medium.

  • Vehicle Control: It is critical to include a vehicle control in your experiments. Prepare a control medium containing the same final concentration of DMSO as your highest dantrolene dose (typically ≤ 0.1%) to account for any solvent-induced effects.[7][12]

  • Application: Add the final working solution (or vehicle control medium) to your cells and incubate for the desired experimental duration.

Safety Precautions:

  • This compound should be handled as a hazardous compound.[1]

  • Always consult the Safety Data Sheet (SDS) before use.

  • Wear appropriate PPE to avoid ingestion, inhalation, and contact with skin and eyes.[1]

Visualizations: Workflows and Mechanisms

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation start Start equilibrate Equilibrate Powder to Room Temperature start->equilibrate weigh Weigh Dantrolene Sodium Powder equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve filter Filter Sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot into Sterile, Light-Protecting Vials filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw For Experiment dilute Dilute in Pre-Warmed Cell Culture Medium thaw->dilute apply Apply to Cells dilute->apply

Caption: Workflow for preparing this compound stock and working solutions.

Caption: Dantrolene's inhibition of RyR1-mediated Ca²⁺ release from the SR.

References

Application Notes and Protocols: Preparation of Dantrolene Sodium Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene sodium is a postsynaptic muscle relaxant that functions by inhibiting the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR), a critical process in excitation-contraction coupling in muscle cells.[1][2][3] It achieves this by antagonizing ryanodine (B192298) receptors (RyR), with a preference for RyR1 and RyR3 isoforms over RyR2.[1][4] This specific mechanism of action makes dantrolene an invaluable tool in cellular and molecular biology research for investigating calcium signaling pathways, neuroprotection, malignant hyperthermia, and muscle spasticity.[1][5]

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions.[6][7] Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1][6] Proper preparation and storage of these stock solutions are paramount to ensure experimental accuracy, reproducibility, and the biological activity of the compound.

This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions using DMSO.

Quantitative Data Summary

The physicochemical properties of this compound are crucial for the accurate preparation of stable stock solutions. The following tables summarize key quantitative data compiled from various sources.

Table 1: Solubility of this compound

SolventMaximum ConcentrationNotesCitations
DMSO2 - 21 mg/mLSolubility can vary. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Sonication or warming may be necessary for complete dissolution.[1][2][6][8][9][10]
Dimethylformamide (DMF)~10 - 12.5 mg/mLAn alternative organic solvent for initial dissolution.[6][7][9]
Aqueous Buffers (e.g., PBS)Sparingly Soluble (~0.5 mg/mL)For aqueous solutions, it is recommended to first dissolve in an organic solvent like DMF or DMSO and then dilute with the aqueous buffer. Aqueous solutions are not recommended for long-term storage.[6][7]

Table 2: Stability and Storage of this compound

FormStorage TemperatureStabilityNotesCitations
Crystalline Solid (Powder)-20°C≥ 4 yearsStore in a dry, dark place.[6][7]
DMSO Stock Solution-20°CUp to 1 monthAliquot into single-use vials to avoid repeated freeze-thaw cycles.[10][11][12]
DMSO Stock Solution-80°CUp to 1 yearRecommended for long-term storage.[2][10][11]
Aqueous SolutionRoom TemperatureNot recommended for more than one dayProne to precipitation and degradation.[6][7][13]

Experimental Protocols

Materials
  • This compound powder (≥98% purity)[6][7]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Optional: Syringe filter (0.22 µm) for sterilization[1]

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Pre-equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture, which can affect solubility.[1]

  • Calculation: Calculate the required mass of this compound for your desired stock concentration and volume. The molecular weight of this compound is 336.23 g/mol .[8]

    • For 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 336.23 g/mol = 0.0033623 g = 3.36 mg

  • Weighing: Carefully weigh 3.36 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear, orange-colored solution should be obtained.[13]

    • If dissolution is difficult, brief sonication or warming the solution to 37°C may be necessary.[2][11]

  • Sterilization (Optional): For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.[1] This step is crucial to prevent contamination of cell cultures.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles, which can lead to degradation of the compound.[1][14]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][10][11]

Preparation of Working Solution
  • Thaw a single aliquot of the frozen this compound stock solution at room temperature.[1]

  • Dilute the stock solution directly into the pre-warmed cell culture medium or experimental buffer to the desired final concentration.

  • Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[12]

  • Gently mix the final solution by swirling or pipetting before applying it to cells or tissues.

Mandatory Visualizations

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation a Weigh this compound Powder b Add Anhydrous DMSO a->b c Vortex/Sonicate to Dissolve b->c d Filter Sterilize (Optional) c->d e Aliquot into Cryovials d->e f Store at -20°C or -80°C e->f g Thaw Aliquot h Dilute in Culture Medium/Buffer g->h i Mix Gently h->i j Apply to Experiment i->j

Caption: Experimental workflow for preparing this compound stock and working solutions.

G cluster_0 Sarcoplasmic Reticulum (SR) cluster_1 Cytosol RyR1 Ryanodine Receptor 1 (RyR1) Ca_Cytosol Ca²⁺ RyR1->Ca_Cytosol Ca²⁺ Release Ca_SR Ca²⁺ Dantrolene Dantrolene Dantrolene->RyR1 Binds and Inhibits Contraction Muscle Contraction Ca_Cytosol->Contraction Triggers

Caption: Signaling pathway showing Dantrolene's inhibition of Ca²⁺ release.

Safety Precautions

This compound should be handled as a hazardous material.[1][6] Always consult the Safety Data Sheet (SDS) before use.[15][16] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid ingestion, inhalation, and contact with skin and eyes.[1][15] Handle the powder in a well-ventilated area or a chemical fume hood.[17]

References

Application of Dantrolene Sodium in Studying Mitochondrial Calcium Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene Sodium is a postsynaptic muscle relaxant recognized for its inhibition of calcium ion release from the sarcoplasmic/endoplasmic reticulum (SR/ER).[1] This action is primarily mediated through the antagonism of ryanodine (B192298) receptors (RyR), specifically isoforms RyR1 and RyR3.[1] While its direct effects on the SR/ER are well-documented, this compound also serves as a valuable pharmacological tool for indirectly studying mitochondrial calcium uptake. In numerous cell types, the close physical and functional coupling of the ER and mitochondria means that calcium released from the ER can rapidly enter the mitochondrial matrix, a process critical for cellular bioenergetics and signaling. However, under pathological conditions, excessive calcium release from the ER can lead to mitochondrial calcium overload, a key event in the induction of cell death.[2] By inhibiting RyR-mediated calcium release from the ER, this compound allows researchers to investigate the contribution of this specific pathway to mitochondrial calcium loading and its downstream consequences.

Data Presentation

The following tables summarize the quantitative effects of this compound on calcium dynamics from various studies.

Table 1: Effect of this compound on Mitochondrial Calcium Concentration

Cell TypeStimulusDantrolene ConcentrationObserved Effect on Mitochondrial Calcium ([Ca²⁺]m)Citation
Permeabilized Striatal NeuronsIP₃Not specifiedSignificant inhibition of the increase in [Ca²⁺]m. The IP₃-induced increase in [Ca²⁺]m (from 90 ± 7.8 to 250 ± 19.6 nM) was partially reversible after washout.

Table 2: Effective Concentrations of this compound in In Vitro Studies

Cell Type/ModelDantrolene ConcentrationObserved EffectCitation
Cultured Rat Cerebellar Granule NeuronsMicromolar concentrationsDose-dependent inhibition of NMDA-evoked ⁴⁵Ca uptake.[3]
Porcine Aortic Valve Interstitial Cells60 µMInhibition of LPC-induced calcium flux.[4]
GT1-7 Hypothalamic Neurosecretory CellsDose-dependentInhibition of thapsigargin-induced elevation of cytosolic Ca²⁺ levels.[5]
In vitro and in vivo models10-100 µM (in vitro)Effective neuroprotection.[6]

Signaling Pathways and Experimental Workflows

Dantrolene_Mechanism cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion RyR Ryanodine Receptor (RyR) ER_Ca Ca²⁺ RyR->ER_Ca Releases IP3R IP3 Receptor IP3R->ER_Ca Releases Cytosol_Ca Cytosolic Ca²⁺ ER_Ca->Cytosol_Ca Increases MCU Mitochondrial Calcium Uniporter (MCU) Mito_Ca Ca²⁺ MCU->Mito_Ca Cytosol_Ca->MCU Enters via Dantrolene Dantrolene Sodium Dantrolene->RyR Inhibits IP3_Stimulus IP₃ Stimulus IP3_Stimulus->IP3R Activates

Dantrolene's mechanism of action on mitochondrial calcium uptake.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Isolate Mitochondria or Culture & Permeabilize Cells D 4. Pre-incubate with Dantrolene (or vehicle control) A->D B 2. Prepare Dantrolene Stock Solution (in DMSO) B->D C 3. Prepare Fluorescent Ca²⁺ Indicator (e.g., Rhod-2 AM) E 5. Load with Ca²⁺ Indicator C->E D->E F 6. Induce ER Ca²⁺ Release (e.g., with IP₃) E->F G 7. Measure Mitochondrial Fluorescence (Plate Reader/Microscopy) F->G H 8. Quantify changes in mitochondrial Ca²⁺ levels G->H I 9. Compare Dantrolene-treated vs. Control groups H->I

Experimental workflow for studying Dantrolene's effect.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Sterile, light-protecting microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex gently until the powder is completely dissolved. The solution should be clear.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protecting tube.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. Stock solutions in DMSO are generally stable for up to 3 months.

Isolation of Mitochondria from Cultured Cells

This protocol is adapted from standard methods for mitochondrial isolation.

Materials:

  • Cultured cells (70-80% confluency)

  • Ice-cold Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Hypotonic buffer (e.g., 10 mM NaCl, 1.5 mM MgCl₂, 10 mM Tris-HCl, pH 7.5)

  • Isolation buffer (e.g., 250 mM sucrose, 1 mM EGTA, 10 mM HEPES-KOH, pH 7.4)

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Harvest cells and wash them with ice-cold PBS.

  • Resuspend the cell pellet in hypotonic buffer and incubate on ice for 10-15 minutes to allow cells to swell.

  • Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle until about 80-90% of cells are lysed (monitor with a microscope).

  • Immediately add isolation buffer to the homogenate.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet with ice-cold isolation buffer.

  • Repeat the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a minimal volume of appropriate experimental buffer. Keep on ice and use within a few hours.

Measurement of Mitochondrial Calcium Uptake in Permeabilized Cells

This protocol allows for the study of mitochondrial calcium uptake in a more intact cellular context than isolated mitochondria.

Materials:

  • Cultured cells grown on glass coverslips

  • Mitochondrial calcium indicator (e.g., Rhod-2 AM or Fluo-4 AM)

  • MitoTracker Green FM (for mitochondrial localization)

  • Permeabilization buffer (e.g., containing digitonin (B1670571) or saponin)

  • Experimental buffer (intracellular-like medium)

  • This compound stock solution

  • ER calcium release agonist (e.g., Inositol 1,4,5-trisphosphate, IP₃)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Plate cells on glass coverslips to an appropriate density and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with Rhod-2 AM (or another suitable calcium indicator) and MitoTracker Green FM in experimental buffer according to the manufacturer's instructions (typically 30-60 minutes at room temperature or 37°C).

  • Washing: Wash the cells with fresh experimental buffer to remove excess dye.

  • Pre-incubation with Dantrolene: Incubate the cells with the desired concentration of this compound (or vehicle control) in the experimental buffer for a specified period (e.g., 30 minutes).[5]

  • Permeabilization: Gently permeabilize the plasma membrane by adding a low concentration of digitonin or saponin (B1150181) to the buffer. This allows for the introduction of IP₃ while keeping the organellar membranes intact.

  • Baseline Measurement: Acquire a baseline fluorescence reading using a microscope or plate reader.

  • Stimulation: Add the ER calcium release agonist (e.g., IP₃) to the buffer to induce calcium release from the ER.

  • Data Acquisition: Record the change in mitochondrial fluorescence over time. An increase in Rhod-2 fluorescence co-localized with MitoTracker Green indicates mitochondrial calcium uptake.

  • Analysis: Quantify the rate and magnitude of the fluorescence increase in Dantrolene-treated cells compared to the vehicle control to determine the effect on mitochondrial calcium uptake.

Conclusion

This compound serves as a specific inhibitor of RyR-mediated calcium release from the endoplasmic reticulum. This property makes it an essential tool for dissecting the complex interplay between ER calcium signaling and mitochondrial calcium homeostasis. By blocking this specific pathway of calcium mobilization, researchers can effectively investigate the role of ER-to-mitochondria calcium transfer in both physiological and pathological processes, ultimately aiding in the development of therapeutic strategies for diseases associated with disrupted calcium signaling.

References

Application Notes and Protocols for Intranasal Delivery of Dantrolene Sodium in Central Nervous System (CNS) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing intranasal Dantrolene Sodium for research in the central nervous system. This document summarizes the rationale, pharmacokinetics, and experimental procedures based on preclinical studies, offering a foundation for further investigation into Dantrolene's neuroprotective potential.

Introduction

This compound is a postsynaptic muscle relaxant that functions by inhibiting calcium ion release from the sarcoplasmic reticulum, specifically by binding to the ryanodine (B192298) receptor (RyR).[1][2] While its primary clinical use is in treating malignant hyperthermia and muscle spasticity, its mechanism of action holds significant promise for neuroprotection in various CNS disorders where dysregulated calcium homeostasis is implicated.[3][4][5] However, the efficacy of systemically administered Dantrolene for CNS applications is limited by its poor penetration of the blood-brain barrier.[6][7]

Intranasal administration presents a non-invasive strategy to bypass the blood-brain barrier, enabling direct drug delivery to the brain via the olfactory and trigeminal nerve pathways.[8][9][10] This route of administration has been shown to significantly increase the concentration and duration of Dantrolene in the brain compared to oral administration, enhancing its potential as a neuroprotective agent.[6][11]

Mechanism of Action in the CNS

Dantrolene's neuroprotective effects are primarily attributed to its role as a ryanodine receptor antagonist.[3][5] In the CNS, all three isoforms of the ryanodine receptor (RyR1, RyR2, and RyR3) are expressed, with varying distribution across different brain regions.[3][5] Dantrolene selectively inhibits RyR1 and RyR3.[3][12] By stabilizing these receptors, Dantrolene prevents excessive calcium release from the endoplasmic reticulum, a key event in the pathophysiology of numerous neurodegenerative diseases and acute neuronal injury.[3][5] This modulation of intracellular calcium levels can mitigate excitotoxicity, oxidative stress, and apoptotic pathways.

Signaling Pathway of Dantrolene's Neuroprotective Effect

Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_influx Ca2+ Influx NMDA_R->Ca_influx activates RyR Ryanodine Receptor (RyR1, RyR3) Ca_influx->RyR triggers ER Endoplasmic Reticulum Ca_release Ca2+ Release (CICR) RyR->Ca_release High_Ca Elevated Cytosolic Ca2+ Ca_release->High_Ca Neurotoxicity Neurotoxicity (Apoptosis, Oxidative Stress) High_Ca->Neurotoxicity Dantrolene This compound Dantrolene->RyR inhibits

Caption: Dantrolene's neuroprotective mechanism via Ryanodine Receptor inhibition.

Pharmacokinetic Data

Intranasal administration of this compound has been shown to significantly alter its pharmacokinetic profile compared to other routes of administration, favoring higher brain concentrations.

Table 1: Pharmacokinetic Parameters of Dantrolene (5 mg/kg) in Mice
Administration RouteCmax (Plasma)Tmax (Plasma)Cmax (Brain)Tmax (Brain)Brain Concentration at 120 min
Intranasal ~1200 ng/mL[13]20 min[6][13]~150 ng/g[13]20 min[6][13]Sustained[6]
Oral ~400 ng/mL[13]50 min[6][13]~50 ng/g[13]50 min[6][13]Near zero[6]
Subcutaneous Significantly higher than intranasal at 20 min[14]-Lower than intranasal[14]--

Data compiled from studies in C57BL/6 and B6SJLF1/J mice.[6][13][14]

Experimental Protocols

Formulation of Intranasal this compound

Objective: To prepare a this compound solution suitable for intranasal administration in preclinical models. A nanoparticle formulation is often used to improve solubility and mucosal adherence.[7][15]

Materials:

  • This compound powder (e.g., MilliporeSigma)[6]

  • Mannitol[16]

  • Polysorbate 80[16]

  • Povidone K12[16]

  • Sterile water for injection[16]

  • Sodium Hydroxide (for pH adjustment)

  • Sterile vials

  • Analytical balance

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Vehicle Preparation (Ryanodex® Formulation Vehicle - RFV):

    • In a sterile vial, dissolve 125 mg of mannitol, 25 mg of polysorbate 80, and 4 mg of povidone K12 in 5 mL of sterile water.[16]

    • Adjust the pH of the solution to approximately 10.3 using Sodium Hydroxide.[16]

  • Dantrolene Formulation:

    • Weigh the desired amount of this compound powder. For a final concentration of 5 mg/mL, add 25 mg of this compound to 5 mL of the prepared vehicle.[6][16]

    • Stir the mixture until the this compound is fully dissolved. The resulting solution will be a nanoparticle suspension.

  • Storage:

    • Protect the formulation from light by using amber vials or wrapping vials in aluminum foil.[15]

    • Store aliquots at -80°C for long-term storage and thaw at room temperature for single use.[15]

Intranasal Administration in Mice

Objective: To deliver a precise dose of this compound solution into the nasal cavity of a mouse, targeting the olfactory epithelium for nose-to-brain delivery.

Materials:

  • Prepared this compound solution (5 mg/mL)

  • Mouse model (e.g., C57BL/6)[6]

  • P200 analytical pipette with a standard 2-200 µL pipette tip[15]

  • Scale for weighing mice

Procedure:

  • Weigh the mouse to determine the correct dosage volume. The typical dosage is 5 mg/kg, which corresponds to 1 µL of a 5 mg/mL solution per gram of body weight.[6][15]

  • Hold the mouse firmly in one hand in a supine position.[15]

  • Using the pipette, carefully deliver the calculated volume of the drug formulation into the nasal cavity.

  • The procedure should take approximately 10 minutes per mouse to ensure proper administration and absorption.[6]

Experimental Workflow for a Pharmacokinetic Study

A Animal Acclimatization B Randomization into Intranasal & Oral Groups A->B C Dantrolene Administration (5 mg/kg) B->C D Sample Collection at Multiple Time Points C->D E Blood (Plasma) D->E F Brain Tissue D->F G HPLC Analysis E->G F->G H Pharmacokinetic Modeling G->H

Caption: Workflow for a typical pharmacokinetic study of intranasal Dantrolene.

Assessment of Potential Side Effects

Objective: To evaluate if chronic intranasal administration of this compound leads to adverse effects on olfaction or motor coordination.

a) Olfaction Assessment (Buried Food Test): [6]

  • Fast mice overnight but with free access to water.

  • On the test day, habituate each mouse to a novel food (e.g., a small piece of a highly palatable snack) for 2 hours.

  • In a clean cage with fresh bedding (approximately 3 cm deep), bury the food pellet 1 cm below the surface.

  • Place the mouse in the cage and record the latency to find the buried food.

  • This test can be performed after a period of chronic administration (e.g., 3 weeks of dosing, 3 times per week).[6]

b) Motor Coordination Assessment (Rotarod Test): [17]

  • Use a rotarod apparatus with an accelerating rod.

  • Train the mice on the apparatus for a set period before the actual test.

  • On the test day, place each mouse on the rotating rod, which gradually accelerates.

  • Record the latency to fall from the rod.

  • Compare the performance of Dantrolene-treated mice with vehicle-treated controls after chronic administration (e.g., 4 months of dosing, 3 times per week).[6]

Visualization of Nose-to-Brain Delivery Pathways

The intranasal route allows drugs to reach the CNS by circumventing the blood-brain barrier. The primary pathways involve the olfactory and trigeminal nerves, which provide a direct connection between the nasal cavity and the brain.

NasalCavity Nasal Cavity (Intranasal Dantrolene) OlfactoryEpithelium Olfactory Epithelium NasalCavity->OlfactoryEpithelium TrigeminalNerve Trigeminal Nerve NasalCavity->TrigeminalNerve SystemicCirculation Systemic Circulation NasalCavity->SystemicCirculation OlfactoryBulb Olfactory Bulb OlfactoryEpithelium->OlfactoryBulb Olfactory Pathway CSF Cerebrospinal Fluid (CSF) OlfactoryEpithelium->CSF Brainstem Brainstem TrigeminalNerve->Brainstem Trigeminal Pathway BrainParenchyma Brain Parenchyma OlfactoryBulb->BrainParenchyma Brainstem->BrainParenchyma CSF->BrainParenchyma BBB Blood-Brain Barrier SystemicCirculation->BBB BBB->BrainParenchyma limited penetration

Caption: Pathways for nose-to-brain delivery of intranasally administered drugs.

Conclusion

The intranasal delivery of this compound offers a promising, non-invasive approach for achieving therapeutic concentrations in the CNS. The provided data and protocols serve as a foundational resource for researchers investigating its potential in models of neurodegenerative diseases and other CNS disorders. Chronic administration in preclinical models appears to be well-tolerated, without significant impairment of olfaction or motor function.[6] Further research is warranted to fully elucidate the therapeutic efficacy and long-term safety of this delivery strategy.

References

Application Notes and Protocols for Dantrolene Sodium in Hippocampal Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dantrolene sodium is a hydantoin (B18101) derivative that acts as a postsynaptic muscle relaxant. Its primary mechanism of action is the inhibition of calcium release from intracellular stores by antagonizing ryanodine (B192298) receptors (RyRs).[1] In the central nervous system, particularly the hippocampus, ryanodine receptors play a crucial role in modulating synaptic transmission and plasticity. All three RyR isoforms (RyR1, RyR2, and RyR3) are expressed in the brain, with RyR2 and RyR3 being prominent in the hippocampus. Dantrolene selectively inhibits RyR1 and RyR3, making it a valuable pharmacological tool for investigating the role of intracellular calcium release in neuronal processes such as long-term potentiation (LTP) and long-term depression (LTD).[1] These application notes provide detailed protocols for the use of this compound in hippocampal slice electrophysiology to study its effects on synaptic plasticity.

Data Presentation

Table 1: Effects of this compound on Hippocampal Synaptic Plasticity
ParameterDantrolene ConcentrationEffectHippocampal RegionReference
Long-Term Potentiation (LTP)20 µMComplete blockade of inductionCA1[2]
Long-Term Depression (LTD)50 µMComplete blockade of inductionDentate Gyrus[3]
Depotentiation50 µMComplete blockadeDentate Gyrus[3]
Table 2: Electrophysiological Effects of this compound in Hippocampal Neurons
ParameterDantrolene ConcentrationEffectHippocampal RegionReference
Membrane Potential20 µMDepolarization by ~13 mVCA1
Slow Afterhyperpolarization (AHP)20 µMAbolished by ~80%CA1
Inward Current (at -70 mV)20 µMElicited an inward current of ~ -100 pACA1
Hypoxia-induced Hyperpolarization10-20 µMMarkedly reduced (92 ± 4.8%)CA1

Experimental Protocols

Preparation of this compound Stock Solution

This compound has low aqueous solubility and is light-sensitive.[4] Proper preparation of stock solutions is critical for experimental success.

Materials:

Protocol:

  • Allow the this compound hydrate powder to reach room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to prepare a stock solution of 10-20 mM. For example, to make a 10 mM stock solution, dissolve 3.36 mg of this compound (MW: 336.23 g/mol for the sodium salt) in 1 mL of DMSO.

  • Vortex thoroughly until the solution is clear.

  • To ensure sterility for slice culture experiments, the stock solution can be filtered through a 0.22 µm syringe filter.

  • Aliquot the stock solution into small volumes in light-protecting tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is stable for several months under these conditions.

Hippocampal Slice Preparation

This protocol is adapted for adult rats.

Materials:

  • Cutting Solution (ice-cold and continuously bubbled with 95% O2 / 5% CO2):

    • Sucrose: 110 mM

    • NaCl: 60 mM

    • NaHCO3: 28 mM

    • NaH2PO4: 1.25 mM

    • KCl: 3 mM

    • MgSO4: 7 mM

    • CaCl2: 0.5 mM

    • Glucose: 5 mM

    • Sodium ascorbate: 0.6 mM

  • Artificial Cerebrospinal Fluid (aCSF) (continuously bubbled with 95% O2 / 5% CO2):

    • NaCl: 125 mM

    • KCl: 2.5 mM

    • CaCl2: 2 mM

    • MgCl2: 1 mM

    • NaHCO3: 25 mM

    • NaH2PO4: 1.25 mM

    • Glucose: 25 mM

Protocol:

  • Anesthetize the rat according to your institution's approved animal care and use protocol.

  • Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated cutting solution.

  • Isolate the hippocampus.

  • Cut transverse hippocampal slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated cutting solution.

  • Transfer the slices to an incubation chamber containing aCSF at 35°C for 30 minutes.

  • After the initial incubation, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.

Field Excitatory Postsynaptic Potential (fEPSP) Recordings

Protocol:

  • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Obtain an input-output curve by delivering single pulses of increasing intensity to determine the stimulus intensity that elicits 30-50% of the maximal fEPSP response.

  • Record a stable baseline of fEPSPs for at least 20 minutes at a stimulation frequency of 0.05 Hz.

  • To apply dantrolene, dilute the stock solution into the perfusing aCSF to the desired final concentration (e.g., 20 µM for LTP studies). Protect the aCSF reservoir containing dantrolene from light.

  • Perfuse the slice with the dantrolene-containing aCSF for at least 20-30 minutes before inducing synaptic plasticity.

Induction of Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

LTP Induction (High-Frequency Stimulation - HFS):

  • After establishing a stable baseline in the presence of dantrolene (or vehicle), deliver HFS. A common protocol is one or more trains of 100 pulses at 100 Hz.

  • Continue recording fEPSPs for at least 60 minutes post-HFS to assess the induction and maintenance of LTP.

LTD Induction (Low-Frequency Stimulation - LFS):

  • After establishing a stable baseline in the presence of dantrolene (or vehicle), deliver LFS. A typical protocol consists of 900 pulses at 1 Hz.[5]

  • Continue recording fEPSPs for at least 60 minutes post-LFS to monitor the induction and expression of LTD.

Mandatory Visualizations

Signaling Pathway of Dantrolene's Action

Dantrolene_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_ER ER Endoplasmic Reticulum RyR Ryanodine Receptor (RyR1/3) Cytosol_Ca Cytosolic Ca²⁺ RyR->Cytosol_Ca Ca²⁺ release Ca_store Ca²⁺ Cytosol_Ca->RyR activates (CICR) NMDA_R NMDA Receptor NMDA_R->Cytosol_Ca Ca²⁺ influx Glutamate Glutamate Glutamate->NMDA_R Dantrolene Dantrolene Dantrolene->RyR inhibits

Caption: Dantrolene inhibits Ryanodine Receptor-mediated calcium release.

Experimental Workflow for Hippocampal Slice Electrophysiology with Dantrolene

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (>1.5 hours) Slice_Prep->Recovery Placement Place Slice in Recording Chamber Recovery->Placement Baseline Record Stable Baseline (20-30 min) Placement->Baseline Drug_App Apply Dantrolene (20-30 min) Baseline->Drug_App Plasticity Induce LTP/LTD (HFS/LFS) Drug_App->Plasticity Post_Record Record Post-Induction (>60 min) Plasticity->Post_Record Data_Analysis Analyze fEPSP Slope/Amplitude Post_Record->Data_Analysis Logical_Relationship cluster_events Cellular Events for LTP Induction HFS High-Frequency Stimulation (HFS) NMDA_Activation NMDA Receptor Activation HFS->NMDA_Activation Ca_Influx Postsynaptic Ca²⁺ Influx NMDA_Activation->Ca_Influx Ca_Release Ca²⁺ Release from Intracellular Stores (via RyR) Ca_Influx->Ca_Release triggers Ca_Threshold [Ca²⁺]i Threshold for LTP Ca_Influx->Ca_Threshold Ca_Release->Ca_Threshold Ca_Release->Ca_Threshold contribution prevented LTP_Induction LTP Induction Ca_Threshold->LTP_Induction Dantrolene Dantrolene Dantrolene->Ca_Release blocks

References

Application Notes and Protocols for Dantrolene Sodium in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Inducing Muscle Relaxation and Investigating Neuroprotective Effects

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dantrolene sodium is a peripherally acting skeletal muscle relaxant that has been utilized in clinical and preclinical research for its therapeutic effects on conditions characterized by muscle spasticity and rigidity.[1][2] Its primary mechanism of action involves the inhibition of calcium ion release from the sarcoplasmic reticulum, thereby uncoupling excitation-contraction in skeletal muscle.[1] These application notes provide a comprehensive overview of the use of this compound in animal models to induce muscle relaxation and explore its neuroprotective properties.

Mechanism of Action: Inhibition of Ryanodine (B192298) Receptor-Mediated Calcium Release

This compound exerts its muscle relaxant effect by directly inhibiting the ryanodine receptors (RyRs), specifically the RyR1 and RyR3 isoforms, which are calcium release channels located on the membrane of the sarcoplasmic reticulum in skeletal muscle.[1][3] By binding to these receptors, dantrolene reduces the efflux of calcium into the cytoplasm in response to an action potential. This reduction in intracellular calcium concentration leads to a decrease in the activation of the contractile proteins, resulting in muscle relaxation.[1] In the context of neuroprotection, dantrolene's ability to modulate intracellular calcium homeostasis is being investigated in various models of neurological disease where calcium dysregulation is a key pathological feature.[1][3][4]

Signaling Pathway of this compound's Action

Dantrolene_Mechanism cluster_neuron Skeletal Muscle Cell SR Sarcoplasmic Reticulum (SR) RyR Ryanodine Receptor (RyR1/RyR3) Ca_Cytosol Cytosolic Ca²⁺ RyR->Ca_Cytosol Ca²⁺ Release Ca_SR Ca²⁺ Contraction Muscle Contraction Relaxation Muscle Relaxation AP Action Potential AP->RyR Activates Dantrolene This compound Dantrolene->RyR Inhibits Ca_Cytosol->Contraction Initiates

Caption: Mechanism of this compound in muscle relaxation.

Quantitative Data from Animal Studies

The following tables summarize key quantitative data on the administration and effects of this compound in various animal models.

Table 1: Dosage and Administration of this compound in Different Animal Models
Animal ModelDosage RangeRoute of AdministrationApplicationReference
Mice 5 mg/kgSubcutaneous (SQ), Intranasal (IN), Oral (feeding)Neurodegenerative disease models (Alzheimer's, Huntington's)[1][4]
Rats 2 - 25 mg/kgIntravenous (IV), Oral, Intraperitoneal (IP)Muscle relaxation, Neuroprotection (ischemia, epilepsy)[5][6][7]
Rabbits 10 mg/kgIntraperitoneal (IP)Neurological improvement post-injury[1]
Pigs 3.5 mg/kgIntravenous (IV)Malignant Hyperthermia (prophylaxis and treatment)[8]
Horses 2 - 4 mg/kgIntravenous (IV), IntragastricPharmacokinetics[9][10][11]
Dogs 5 - 10 mg/kgOralPharmacokinetics[12]
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound
Animal ModelParameterValueRoute of AdministrationReference
Rats Onset of Action (Maximal block)14 minOral (25 mg/kg)[5]
Rats Half-life (elimination)31 minIntravenous (2 mg/kg)[5]
Rats Maximal Block of Twitch Tension~47%Intravenous (2 mg/kg)[5]
Rats Maximal Block of Twitch Tension~38%Oral (25 mg/kg)[5]
Rats Twitch Depression (EDL muscle)25.9% of controlIntravenous (5 mg/kg)[6]
Rats Twitch Depression (SOL muscle)31.3% of controlIntravenous (5 mg/kg)[6]
Horses Half-life (elimination)~129 minIntravenous (2 mg/kg)[9][10]
Horses Time to Peak Concentration1.5 hoursIntragastric (4 mg/kg)[9][10]
Horses Bioavailability~39%Intragastric (4 mg/kg)[9][10]
Dogs Half-life (terminal)1.21 - 1.26 hoursOral (5-10 mg/kg)[12]
Pigs ED95 (muscle relaxation)3.5 mg/kgIntravenous[8]

Experimental Protocols

General Experimental Workflow for In Vivo Studies

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Collection & Analysis A Animal Model Selection (e.g., Rat, Mouse, Pig) C Animal Acclimatization and Baseline Measurements A->C B This compound Solution Preparation E Dantrolene Administration (IV, IP, Oral, etc.) B->E D Grouping: - Vehicle Control - Dantrolene Treatment Group(s) C->D D->E F Induction of Condition (if applicable, e.g., MH, Ischemia) E->F G Behavioral/Physiological Assessments E->G F->G H Sample Collection (Blood, Tissue) G->H I Data Analysis (Statistical Tests) H->I J Results Interpretation I->J

Caption: A generalized workflow for animal studies with dantrolene.

Protocol 1: Preparation of this compound for Administration

Materials:

  • This compound powder

  • Sterile vehicle (e.g., sterile water for injection, saline, or a specified buffer)

  • Mannitol (B672) (often used as a solubilizing agent)

  • Sodium hydroxide (B78521) (to adjust pH for solubilization)

  • Sterile vials or tubes

  • Vortex mixer

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Under sterile conditions, accurately weigh the desired amount of this compound powder.

  • For intravenous formulations, dantrolene is often supplied with mannitol and requires reconstitution with sterile water for injection. The pH is typically adjusted to around 9.5 with sodium hydroxide to aid dissolution.

  • For other routes, dissolve the powder in the chosen sterile vehicle to the target concentration. Gentle warming and vortexing may be necessary to achieve complete dissolution.

  • Verify the pH of the solution and adjust if necessary, as the solubility of dantrolene is pH-dependent.

  • Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile container.

  • Store the prepared solution as recommended, often protected from light.

Protocol 2: Induction and Treatment of Malignant Hyperthermia in a Swine Model

Materials:

  • Malignant Hyperthermia Susceptible (MHS) pigs (e.g., Pietrain strain)

  • Anesthesia machine with halothane (B1672932) vaporizer

  • Succinylcholine (B1214915)

  • Prepared this compound solution (e.g., 3.5 mg/kg)

  • Intravenous catheters and administration set

  • Physiological monitoring equipment (ECG, end-tidal CO2, temperature probe, blood pressure monitor)

  • Blood gas analyzer

Procedure:

  • Anesthetize the MHS pig with a non-triggering anesthetic agent.

  • Establish intravenous access for drug administration and blood sampling.

  • Monitor and record baseline physiological parameters, including heart rate, respiratory rate, end-tidal CO2, temperature, and blood pressure.

  • To induce a malignant hyperthermia crisis, administer a triggering agent such as halothane (e.g., 1.5-3%) and/or a bolus of succinylcholine (e.g., 2 mg/kg).[8][13]

  • Continuously monitor for signs of MH, which include a rapid rise in end-tidal CO2, muscle rigidity, tachycardia, and hyperthermia.[13]

  • Upon confirmation of an MH crisis, administer the prepared this compound solution intravenously. A dose of 3.5 mg/kg has been shown to be effective in pigs.[8]

  • Continue to monitor physiological parameters to assess the therapeutic effect of dantrolene.

  • Collect blood samples periodically to analyze blood gases and lactate (B86563) levels.

  • For prophylactic studies, administer dantrolene prior to the introduction of the triggering agents.

Protocol 3: Assessment of Motor Function using the Beam Walk Test in Rodents

Materials:

  • Narrow wooden or plastic beam (e.g., 1-2 cm wide, 1 m long) elevated above the floor

  • A start platform and an enclosed, dark goal box

  • Video recording equipment

  • Prepared this compound solution and vehicle control

  • Administration supplies (e.g., gavage needles, syringes)

Procedure:

  • Acclimation and Training: For 2-3 days prior to the experiment, train the animals to traverse the beam from the start platform to the goal box. Several trials per day are recommended.

  • Drug Administration: On the test day, administer this compound or the vehicle control to the respective groups of animals via the chosen route (e.g., oral gavage, intraperitoneal injection). Allow sufficient time for the drug to take effect based on its known pharmacokinetics.

  • Testing: Place the animal on the start platform and record the time it takes to traverse the beam to the goal box. Also, count the number of foot slips (when a limb slips off the beam).

  • A maximum trial time (e.g., 60-120 seconds) should be set.

  • Perform multiple trials for each animal and average the results.

  • Data Analysis: Compare the traverse time and the number of foot slips between the dantrolene-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An increase in traverse time and/or the number of foot slips in the dantrolene group would indicate muscle relaxation or motor impairment.

Conclusion

This compound is a valuable tool for inducing muscle relaxation in animal studies and holds promise as a neuroprotective agent. The protocols and data presented here provide a foundation for researchers to design and execute well-controlled experiments to investigate the effects of dantrolene in various animal models. Careful consideration of the appropriate dosage, administration route, and outcome measures is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Dantrolene Sodium in a C. elegans Model of Necrosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Necrotic cell death is a critical process implicated in a variety of human pathologies, including stroke, trauma, and neurodegenerative diseases. The nematode Caenorhabditis elegans has emerged as a powerful in vivo model system for dissecting the genetic and molecular mechanisms underlying necrosis.[1][2][3] Gain-of-function mutations in specific ion channel subunits, such as the degenerin gene mec-4, lead to a well-characterized necrotic death of specific neurons, providing a robust platform for screening and characterizing potential therapeutic compounds.[1][4] One such compound of interest is Dantrolene Sodium, a muscle relaxant that has shown neuroprotective effects.[5][6] This document provides detailed experimental protocols for the application of this compound in a C. elegans model of necrosis, summarizes key quantitative data, and illustrates the relevant signaling pathways and experimental workflows.

Dantrolene functions as an antagonist of the ryanodine (B192298) receptor (RyR), an intracellular calcium release channel located on the membrane of the endoplasmic reticulum (ER).[5][6] In C. elegans models of necrosis, excessive calcium influx is a key initiating event, leading to a cascade of downstream cellular destruction involving calcium-dependent proteases like calpains and lysosomal enzymes.[1][2] By inhibiting the release of calcium from the ER, Dantrolene has been shown to suppress necrotic cell death in these models.[5][7]

Data Presentation

The following table summarizes the quantitative effect of this compound on touch cell necrosis in the mec-4(d) genetic background. In this model, a gain-of-function mutation in the mec-4 gene causes the swelling and death of six touch receptor neurons.[1][4] The number of surviving touch cells, often visualized using a fluorescent reporter like GFP, is a direct measure of the extent of necrosis.

Treatment GroupDantrolene Concentration (µM)Mean Number of Surviving Touch Cells per AnimalPercentage of Touch Cell SurvivalReference
Control (untreated)0Varies by study (baseline necrosis)-[8]
Dantrolene Treated10Significantly increased vs. control-[1][8]

Note: The exact number of surviving touch cells can vary between experiments and laboratories. The key finding is the statistically significant increase in survival with Dantrolene treatment.[8]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol details the preparation of a stock solution of this compound for use in C. elegans experiments.

Materials:

  • This compound powder

  • Nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in nuclease-free water.[1]

  • Gently vortex the solution to ensure it is fully dissolved.

  • Sterile filter the solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.[1] Avoid repeated freeze-thaw cycles.[1]

Preparation of Dantrolene-Containing NGM Plates

This protocol describes how to incorporate this compound into Nematode Growth Medium (NGM) agar (B569324) plates for treating C. elegans.

Materials:

  • Standard NGM agar components (NaCl, Bacto-peptone, Agar)

  • 1 M CaCl₂

  • 1 M MgSO₄

  • 5 mg/mL Cholesterol in ethanol

  • 1 M KPO₄ buffer (pH 6.0)

  • 10 mM this compound stock solution

  • E. coli OP50 culture

Procedure:

  • Prepare NGM agar according to standard protocols.[9]

  • Autoclave the NGM and allow it to cool to approximately 55°C.

  • Add CaCl₂, MgSO₄, cholesterol, and KPO₄ buffer to the molten agar.

  • Add the 10 mM this compound stock solution to the NGM to achieve the desired final concentration (e.g., 10 µM).[1] Mix thoroughly by swirling the flask.

  • Pour the Dantrolene-containing NGM into petri plates and allow them to solidify.

  • Once solidified, seed the plates with a lawn of E. coli OP50 and allow the bacteria to grow for 1-2 days at room temperature before use.

C. elegans Necrosis Assay with Dantrolene Treatment

This protocol outlines the procedure for assessing the effect of this compound on touch cell necrosis in the mec-4(d) mutant background.

Materials:

  • C. elegans strain carrying the mec-4(d) mutation and a touch cell-specific fluorescent reporter (e.g., Pmec-4::gfp).

  • Control NGM plates seeded with E. coli OP50.

  • Dantrolene-containing NGM plates (e.g., 10 µM) seeded with E. coli OP50.

  • Fluorescence dissecting microscope or a compound microscope with fluorescence capabilities.

Procedure:

  • Synchronize the C. elegans population to obtain a cohort of age-matched animals (e.g., L1 larvae).

  • Transfer a population of synchronized L1 larvae onto both control and Dantrolene-containing NGM plates.

  • Culture the worms at 20°C.

  • For mec-4(d)-induced touch cell necrosis, which occurs shortly after hatching, animals can be scored at the L2 or L4 stage.[1][8]

  • To score, mount the worms on an agar pad on a microscope slide.

  • Using a fluorescence microscope, count the number of fluorescently labeled touch neurons in each animal. There are typically six touch receptor neurons: AVM, PVM, ALML, ALMR, PLML, and PLMR.[1]

  • Record the number of surviving touch cells for each worm in both the control and Dantrolene-treated groups.

  • Perform statistical analysis (e.g., t-test) to determine if there is a significant difference in the number of surviving touch cells between the two groups.

Visualizations

Signaling Pathway of Degenerin-Induced Necrosis and Dantrolene Intervention

Necrosis_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum mec-4(d) mec-4(d) gain-of-function (Degenerin channel) Ca_influx Excessive Ca²⁺ Influx mec-4(d)->Ca_influx initiates RyR Ryanodine Receptor (unc-68) Ca_cytosol Increased Cytosolic Ca²⁺ RyR->Ca_cytosol Ca²⁺ release Ca_ER Ca²⁺ Store Ca_ER->RyR Ca_influx->Ca_cytosol Calpains Calpain Activation Ca_cytosol->Calpains Lysosomes Lysosomal Rupture Ca_cytosol->Lysosomes Necrosis Necrotic Cell Death Calpains->Necrosis execution Lysosomes->Necrosis execution Dantrolene Dantrolene Dantrolene->RyR inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition and Analysis Stock_Solution Prepare 10 mM Dantrolene Stock Solution NGM_Plates Prepare Control and Dantrolene-containing NGM Plates Stock_Solution->NGM_Plates Seed_Plates Seed Plates with E. coli OP50 NGM_Plates->Seed_Plates Transfer_Worms Transfer Synchronized L1 Larvae to Plates Seed_Plates->Transfer_Worms Sync_Worms Synchronize C. elegans (mec-4(d) strain) Sync_Worms->Transfer_Worms Incubate Incubate at 20°C Transfer_Worms->Incubate Score_Neurons Score Surviving Touch Neurons (e.g., at L4 stage) using Fluorescence Microscopy Incubate->Score_Neurons Data_Analysis Perform Statistical Analysis Score_Neurons->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Dantrolene Sodium Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility challenges of dantrolene sodium in aqueous solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions at physiological pH?

A1: this compound is a weakly acidic molecule with low intrinsic water solubility. At a physiological pH of 7.4, its solubility is particularly low, which can lead to precipitation in experimental media.[1][2] The solubility of dantrolene is highly dependent on the pH of the solution.[1][3]

Q2: What is the optimal pH for dissolving and maintaining the stability of this compound in aqueous solutions?

A2: this compound's solubility increases in alkaline conditions. Commercial intravenous formulations are reconstituted to a high pH of approximately 9.5 to enhance dissolution.[3] However, for experimental purposes where stability is a concern, it is crucial to note that dantrolene exhibits maximum stability at a pH of 7.4 and a temperature of 37°C.[4] Both acidic (below pH 7) and more alkaline (above pH 8) conditions can lead to degradation of the molecule.[2]

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: Due to its low aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly used and effective solvents for this purpose.[1][5]

Q4: Can I dissolve this compound directly in common buffers like PBS or saline?

A4: Direct dissolution of this compound powder in aqueous buffers like Phosphate Buffered Saline (PBS) or normal saline (0.9% Sodium Chloride Injection) is often unsuccessful and can lead to precipitation.[1] Acidic solutions, including 5% Dextrose Injection and 0.9% Sodium Chloride Injection, are incompatible with this compound and should be avoided.[6]

Q5: How long is a reconstituted aqueous solution of this compound stable?

A5: Aqueous solutions of this compound are not recommended for long-term storage. When reconstituted for intravenous use, the solution should be protected from direct light and is considered stable for up to 6 hours at a controlled room temperature of 20-25°C (68-77°F).[3][6] For in vitro experiments, it is always best to prepare fresh working solutions from a frozen organic stock solution immediately before use.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms when adding this compound powder directly to aqueous buffer. This compound has very low solubility in neutral aqueous solutions.Prepare a concentrated stock solution in DMSO or DMF first, and then dilute it into your aqueous experimental medium.[1][5]
Solution becomes cloudy or a precipitate forms after diluting the organic stock solution into the aqueous medium. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final concentration of the organic co-solvent may be too low to maintain solubility. The pH of the aqueous medium may be too low.- Ensure the final concentration is within the solubility limits. - Increase the proportion of the organic co-solvent in the final solution, keeping in mind cellular toxicity (typically <0.5% DMSO). - Adjust the pH of the final medium to be closer to 7.4 for better stability.[1] - Add the stock solution to the aqueous medium slowly while vortexing to ensure rapid mixing.[1]
Inconsistent or no biological effect observed in cell-based assays. - Precipitation: The effective concentration of dantrolene is lower than intended due to precipitation. - Degradation: The compound has degraded due to improper storage, light exposure, or suboptimal pH. - Low Receptor Expression: The cell line used may not express the target ryanodine (B192298) receptors (RyR1 and RyR3) at sufficient levels.[2]- Visually inspect all solutions for precipitates. If observed, prepare fresh solutions. - Always prepare fresh working solutions from a properly stored, frozen stock. Protect all solutions from light. - Verify the expression of RyR1 and RyR3 in your cell model using methods like RT-PCR or Western blotting.[2]
Difficulty dissolving lyophilized clinical-grade this compound. The reconstitution process may be slow at room temperature.Warming the sterile water for injection to 40°C can significantly reduce the time required for dissolution.[7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
Solvent Maximum Concentration Notes Citations
Aqueous Buffer (pH 7.4) ~18.4 µg/mLVery low solubility in neutral aqueous solutions.[8]
DMSO 2 - 21 mg/mLSolubility can vary. Use fresh, anhydrous DMSO.[5]
DMF ~10 - 12.5 mg/mLAn alternative organic solvent for stock solutions.[5]
1:1 DMF:PBS (pH 7.2) ~0.5 mg/mLIllustrates the benefit of a co-solvent for aqueous preparations.[9]
Table 2: Stability and Storage of this compound Solutions
Solution Type Storage Temperature Stability Recommendations Citations
Powder -20°C≥ 2 yearsStore in a dry, dark place.
Stock Solution in DMSO/DMF -20°C or -80°CUp to 3 months at -20°C; up to 1 year at -80°CAliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.[3][5]
Reconstituted Aqueous Solution 20-25°C (Room Temperature)Up to 6 hoursPrepare immediately before use. Protect from direct light. Do not use if cloudy or precipitated.[3][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (anhydrous molecular weight: 336.23 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 336.23 g/mol * (1000 mg / 1 g) = 3.36 mg

  • Weighing: Carefully weigh 3.36 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed powder into a sterile, light-protecting tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath can aid dissolution, but avoid high temperatures.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to one year).[1][5]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: To prepare a 10 µM working solution in 10 mL of cell culture medium, perform a 1:1000 dilution.

    • Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed cell culture medium.

  • Mixing: Gently vortex the working solution to ensure it is thoroughly mixed. Add the stock solution dropwise while vortexing to prevent localized high concentrations that could lead to precipitation.[1]

  • Final DMSO Concentration: The final concentration of DMSO in this example is 0.1%, which is generally well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Use: Use the freshly prepared working solution immediately. Do not store aqueous dilutions.

Mandatory Visualizations

Signaling Pathway: Excitation-Contraction Coupling and Dantrolene's Mechanism of Action

ECC_Dantrolene cluster_membrane T-tubule Membrane cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytoplasm Cytoplasm AP Action Potential DHPR Dihydropyridine Receptor (DHPR) AP->DHPR Depolarization RyR1 Ryanodine Receptor 1 (RyR1) DHPR->RyR1 Conformational Change Ca_Cyto Ca²⁺ RyR1->Ca_Cyto Ca²⁺ Release Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_Cyto->Contraction Dantrolene Dantrolene Dantrolene->RyR1 Inhibits

Caption: Dantrolene inhibits RyR1-mediated Ca²⁺ release in excitation-contraction coupling.

Experimental Workflow: Preparing this compound Solutions

Dantrolene_Prep_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_qc Quality Control weigh Weigh Dantrolene Sodium Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Clear dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw For Experiment dilute Dilute in Pre-warmed Aqueous Medium thaw->dilute mix Mix Gently dilute->mix use Use Immediately mix->use check_precipitate Visually Inspect for Precipitate mix->check_precipitate check_precipitate->use If Clear

Caption: Workflow for preparing this compound stock and working solutions.

Logical Relationship: Factors Affecting this compound Solubility

Dantrolene_Solubility_Factors Solubility This compound Aqueous Solubility pH pH pH->Solubility Increases with Alkalinity Temperature Temperature Temperature->Solubility Increases with Warming CoSolvent Organic Co-solvent (e.g., DMSO, DMF) CoSolvent->Solubility Significantly Increases Incompatible Incompatible Solutions (e.g., Saline, Dextrose) Incompatible->Solubility Decreases/ Causes Precipitation

References

stability of Dantrolene Sodium solution at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dantrolene Sodium solutions at room temperature. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of a this compound solution?

A1: Dantrolene exhibits maximum stability in an aqueous solution at a pH of 7.4.[1][2][3][4] The degradation rate of the molecule increases in both acidic and alkaline conditions.[1][2][3]

Q2: How should I prepare a this compound solution for intravenous administration in a research setting?

A2: To reconstitute this compound for injection, use sterile water for injection (USP, without a bacteriostatic agent).[2][5][6][7][8] For a standard 20 mg vial, 60 mL of sterile water is typically added, and the vial is shaken until the solution is clear.[2][5][7] It is critical to avoid using acidic solutions such as 5% Dextrose Injection or 0.9% Sodium Chloride Injection, as they are incompatible and can cause precipitation.[2][5][6][7]

Q3: What are the recommended storage conditions and shelf-life for a reconstituted this compound solution?

A3: A reconstituted this compound solution should be protected from direct light and stored at a controlled room temperature, typically between 15°C to 30°C (59°F to 86°F).[5][6][8] The solution is stable for up to 6 hours after reconstitution.[2][5][6][7][8] It is recommended to prepare the infusion immediately before use.[2][6][7]

Q4: What are the primary degradation products of Dantrolene in solution?

A4: Dantrolene degrades via hydrolysis into two primary products. In acidic conditions, the main degradation product results from the cleavage of the imine linkage, forming "compound C" (5-(4-nitrophenyl)-2-furaldehyde).[1][2] In alkaline conditions, the primary degradation product is "compound B," which is formed through the hydrolysis of the hydantoin (B18101) ring.[1][2]

Q5: Are there any known incompatibilities for this compound solutions beyond acidic diluents?

A5: Yes, besides acidic solutions, transferring reconstituted this compound to certain large glass bottles for infusion has been observed to cause precipitate formation.[6][7] Therefore, it is recommended to use sterile intravenous plastic bags for infusions.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitation or cloudiness observed in the Dantrolene solution. - Use of an incompatible acidic diluent (e.g., 5% Dextrose, 0.9% Sodium Chloride).[2][5][6][7] - Transferring the reconstituted solution to certain glass bottles.[6][7] - Exceeding the 6-hour stability window after reconstitution.[2][5][6][7][8]- Always reconstitute with sterile water for injection (without a bacteriostatic agent).[2][5][6][7][8] - For infusions, transfer the contents of reconstituted vials to a sterile intravenous plastic bag.[7] - Prepare the solution immediately prior to use and discard any unused portion after 6 hours.[2][6][7] - Visually inspect the solution for particulate matter and discoloration before administration.[6][7]
Unexpectedly rapid degradation of Dantrolene in an experimental buffer. - The pH of the buffer is too acidic or too alkaline.[1][2] - Elevated storage temperature.[4][9][10] - Exposure to direct light.[1][5][6]- Adjust the buffer to a pH of 7.4 for maximum stability.[1][2][3][4] - Store the solution at the recommended controlled room temperature.[5][6][8] - Protect the solution from light at all times.[1][5][6]
Difficulty dissolving this compound powder in an aqueous buffer. - Poor aqueous solubility of this compound.[3]- For experimental use, first dissolve the powder in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before diluting with the aqueous buffer.[3][11]

Quantitative Data

The stability of Dantrolene in aqueous solutions is highly dependent on pH. The degradation follows pseudo-first-order kinetics.

Table 1: Effect of pH on the Pseudo-First-Order Degradation Rate Constant (k) of Dantrolene at 37°C

pHRate Constant (k) (min⁻¹)
1.20.0018
2.20.0009
4.60.0004
7.40.0002
9.50.0012
Data derived from studies on the kinetics of dantrolene degradation.[2]

Experimental Protocols

Preparation of this compound Stock Solution for Cell Culture

This protocol outlines the preparation of a this compound stock solution for in vitro experiments.

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).[11]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility for cell culture applications.[11]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[11]

Stability-Indicating UPLC Method for Dantrolene

This method is used to determine the degradation kinetics of Dantrolene.[1][4][10]

  • Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.[1][4][10]

  • Column: Waters BEH C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm) with a BEH C18 guard column.[1][4][10]

  • Mobile Phase: A gradient of acetonitrile (B52724) and 2.0 mM sodium acetate (B1210297) buffer (pH 4.5).[1][4][10]

  • Gradient Program: A linear gradient of acetonitrile from 25% to 75% over three minutes.[1][4][10]

  • Flow Rate: 0.5 mL/min.[4][10]

  • Column Temperature: 35°C.[4][10]

  • Detection Wavelength: 375 nm.[4][10]

  • Injection Volume: 4 µL.[4][10]

Methodology:

  • Standard Preparation: Prepare a stock solution of Dantrolene reference standard in a suitable solvent (e.g., dimethylformamide) and dilute to a known concentration.

  • Sample Preparation: Prepare Dantrolene solutions in aqueous buffers of various pH values.

  • Data Acquisition and Analysis: Monitor the chromatograms at 375 nm. Identify and quantify the Dantrolene peak and any degradation products by comparing their retention times and spectra with those of the reference standards.

Visualizations

experimental_workflow Experimental Workflow for Dantrolene Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_iv IV Solution Reconstitution (for injection) weigh Weigh this compound Powder dissolve Dissolve in DMSO/DMF weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C/-80°C filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experimental Use dilute Dilute in Experimental Buffer (pH 7.4) thaw->dilute use Use Immediately in Experiment dilute->use reconstitute Reconstitute with Sterile Water shake Shake Until Clear reconstitute->shake protect Protect from Light shake->protect administer Use within 6 hours protect->administer

Caption: Workflow for preparing this compound solutions.

degradation_pathway Dantrolene Degradation Pathways Dantrolene Dantrolene Acidic Acidic Conditions (e.g., pH < 7) Dantrolene->Acidic Alkaline Alkaline Conditions (e.g., pH > 8) Dantrolene->Alkaline CompoundC Compound C (Imine Linkage Cleavage) Acidic->CompoundC  Hydrolysis CompoundB Compound B (Hydantoin Ring Hydrolysis) Alkaline->CompoundB  Hydrolysis

Caption: Dantrolene degradation pathways under different pH conditions.

References

Dantrolene Sodium Degradation: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation products of dantrolene sodium and their biological activities. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: this compound primarily degrades via two main pathways, especially under hydrolytic stress (acidic and alkaline conditions) and exposure to light.[1] The two main degradation products are:

  • Compound B: Formed through the hydrolysis of the hydantoin (B18101) ring.[1][2][3]

  • Compound C (5-(4-nitrophenyl)-2-furaldehyde): Results from the cleavage of the imine linkage.[1][4] This is also a known photolytic degradation product.[1]

Q2: Do the degradation products of this compound retain its muscle relaxant activity?

A2: The current body of scientific literature does not indicate that the primary degradation products, Compound B and 5-(4-nitrophenyl)-2-furaldehyde (B1293686) (Compound C), retain the skeletal muscle relaxant properties of the parent dantrolene molecule.[5] The therapeutic effect of dantrolene is attributed to its specific interaction with the ryanodine (B192298) receptor (RyR1) in skeletal muscle, inhibiting calcium release from the sarcoplasmic reticulum.[6][7] The structural changes that occur during degradation likely eliminate this activity.

Q3: What is the known biological activity and toxicity of the degradation products?

A3: While the muscle relaxant activity is lost, at least one of the degradation products is known to be hazardous. 5-(4-nitrophenyl)-2-furaldehyde (Compound C) is reported to be a mutagenic and carcinogenic compound.[8] It is also classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[9] Another study suggests it may cause genetic defects.[7][10]

Troubleshooting Guide

Issue 1: Loss of experimental effect of dantrolene solution over time.

  • Possible Cause: Chemical degradation of this compound. Dantrolene is susceptible to degradation, particularly when in aqueous solutions.[1] The rate of degradation is influenced by pH, temperature, and light exposure.[1][11]

  • Solution:

    • pH Control: Dantrolene exhibits maximum stability at a physiological pH of 7.4.[11] Both acidic and alkaline conditions accelerate its degradation.[1] It is recommended to prepare and maintain solutions in a buffer at or near pH 7.4.

    • Temperature: Store stock solutions at -20°C. For experimental use, prepare fresh solutions daily and keep them on ice when not in use.

    • Light Protection: Protect dantrolene solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[1]

Issue 2: Inconsistent results in cell-based assays.

  • Possible Cause: Formation of cytotoxic degradation products. The degradation product 5-(4-nitrophenyl)-2-furaldehyde is known to be toxic and can interfere with experimental results by causing cell death or stress, independent of the intended pharmacological effect of dantrolene.[8][9]

  • Solution:

    • Fresh Preparations: Always use freshly prepared dantrolene solutions for your experiments to minimize the concentration of degradation products.

    • Purity Analysis: If you suspect degradation, the purity of your dantrolene solution can be assessed using stability-indicating HPLC or UPLC methods.[1][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to dantrolene's stability and the toxicity of its major degradation product.

Table 1: Pseudo-First-Order Degradation Rate Constants (k) for Dantrolene in Aqueous Solution

pHTemperature (°C)k (min⁻¹)
1.2250.00035
1.2370.00068
1.2500.00112
7.4250.00001
7.4370.00002
7.4500.00005
9.5250.00012
9.5370.00024
9.5500.00047
Data sourced from Khan et al. (2012).[1]

Table 2: Toxicity Profile of 5-(4-nitrophenyl)-2-furaldehyde (Compound C)

Toxicity EndpointObservation
MutagenicityReported to be mutagenic.[8]
CarcinogenicityReported to be carcinogenic.[8]
Acute Oral ToxicityHarmful if swallowed.[9]
Skin IrritationCauses skin irritation.[9]
Eye IrritationCauses serious eye irritation.[9]
Genetic DefectsSuspected of causing genetic defects.[7][10]

Signaling Pathways and Experimental Workflows

Dantrolene's Mechanism of Action in Excitation-Contraction Coupling

Dantrolene_Signaling_Pathway AP Action Potential (from motor neuron) Sarcolemma Sarcolemma & T-tubules AP->Sarcolemma DHPR Dihydropyridine Receptor (DHPR) Sarcolemma->DHPR Depolarization RyR1 Ryanodine Receptor 1 (RyR1) DHPR->RyR1 Conformational Change Ca_release Ca²⁺ Release RyR1->Ca_release SR Sarcoplasmic Reticulum (SR) Contraction Muscle Contraction Ca_release->Contraction Dantrolene Dantrolene Dantrolene->RyR1 Inhibits

Caption: Dantrolene's inhibitory effect on skeletal muscle excitation-contraction coupling.

Experimental Workflow for Assessing Dantrolene Degradation

Degradation_Workflow start Prepare this compound Solution in Aqueous Buffer stress Incubate under Stress Conditions (e.g., varying pH, temp, light) start->stress sampling Collect Aliquots at Different Time Points stress->sampling analysis Analyze by Stability-Indicating UPLC/HPLC Method sampling->analysis quantify_parent Quantify Remaining Dantrolene analysis->quantify_parent quantify_degradation Identify and Quantify Degradation Products analysis->quantify_degradation kinetics Determine Degradation Kinetics quantify_parent->kinetics

Caption: Workflow for studying dantrolene degradation.

Experimental Protocols

UPLC Method for Stability Studies of Dantrolene

This method is used to determine the degradation kinetics of dantrolene.[1]

  • Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.[1]

  • Column: Waters BEH C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm) with a BEH C18 guard column.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and 2.0 mM sodium acetate (B1210297) buffer (pH 4.5).[1]

  • Gradient Program: A linear gradient of acetonitrile from 25% to 75% over three minutes.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Injection Volume: 4 µL.[1]

  • Detection: PDA detector at 375 nm.[1]

In Vitro Muscle Cell Contractility Assay

This protocol provides a general framework for assessing the effect of dantrolene and its degradation products on muscle cell contraction.

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Contraction Induction: Induce myotube contraction using electrical field stimulation (e.g., 10 V, 1 Hz, 2 ms (B15284909) pulses) or chemical stimulation (e.g., acetylcholine (B1216132) or high potassium solution).

  • Treatment: Pre-incubate the differentiated myotubes with varying concentrations of dantrolene or its degradation products for a specified period before inducing contraction.

  • Data Acquisition: Record videos of the contracting myotubes.

  • Analysis: Quantify the extent and velocity of myotube shortening using video analysis software. Compare the contraction parameters between treated and untreated cells.

[³H]Ryanodine Binding Assay

This assay is used to determine the binding affinity of dantrolene and its degradation products to the ryanodine receptor.

  • Materials: Sarcoplasmic reticulum (SR) vesicles from rabbit skeletal muscle, [³H]ryanodine, binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.1), and the test compounds.

  • Procedure:

    • Incubate SR vesicles with a fixed concentration of [³H]ryanodine and varying concentrations of the test compound (dantrolene or degradation product).

    • Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ryanodine).

    • After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound [³H]ryanodine.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding against the concentration of the test compound to determine the IC₅₀ (concentration that inhibits 50% of specific binding).

References

Technical Support Center: Optimizing Dantrolene Sodium Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Dantrolene Sodium concentration for their experiments while avoiding cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a postsynaptic muscle relaxant that functions by inhibiting the release of calcium ions (Ca²⁺) from intracellular stores, specifically the sarcoplasmic reticulum (SR) and endoplasmic reticulum (ER).[1][2] It acts as an antagonist to ryanodine (B192298) receptors (RyR), primarily isoforms RyR1 and RyR3, which are crucial for excitation-contraction coupling in muscle cells and are also found in other cell types, including neurons.[1][3][4][5] By blocking these receptors, Dantrolene effectively reduces cytoplasmic calcium levels, thereby preventing the cellular damage caused by calcium overload.[3][6][7]

Q2: What are the primary in vitro research applications of this compound?

A2: In a research setting, Dantrolene is widely utilized for its cytoprotective properties.[1][3] It is a valuable tool for studying the role of intracellular calcium signaling in various cellular processes, including apoptosis and cell injury.[1] By preventing unregulated calcium release, it can protect cells from damage in models of ischemia, neurotoxicity, and other conditions where calcium homeostasis is disrupted.[1][3]

Q3: Which ryanodine receptor (RyR) isoforms does Dantrolene target?

A3: Mammalian tissues contain three isoforms of the ryanodine receptor. Dantrolene primarily inhibits RyR1, which is predominantly found in skeletal muscle, and RyR3, which is expressed at lower levels in various tissues, including the brain.[3][4][5] It has a significantly lower affinity for RyR2, the primary isoform in cardiac muscle, which accounts for its minimal impact on heart muscle contraction at therapeutic concentrations.[4]

Q4: Should I be concerned about hepatotoxicity when using Dantrolene in in vitro studies?

A4: Yes, clinical use of Dantrolene has been associated with hepatotoxicity, and it carries a black box warning for this adverse effect.[8] While this is a more significant concern for long-term, systemic administration in patients, researchers using liver-derived cell lines (e.g., HepG2) or conducting experiments with prolonged exposure (>72 hours) should be mindful of potential dose-dependent cytotoxicity.[1]

Troubleshooting Guide

Issue: I am observing unexpected cytotoxicity or low cell viability after Dantrolene treatment.

  • Q: What is a typical starting concentration range for in vitro experiments?

    • A: The effective and non-toxic concentration of Dantrolene can vary significantly depending on the cell type.[1] Based on published studies, a common starting range is between 1 µM and 60 µM.[1] For initial screening or for use with sensitive cell lines, it is advisable to begin with a lower concentration (e.g., 1-10 µM) and perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[1]

  • Q: My cells are showing signs of toxicity even at low Dantrolene concentrations. What could be the cause?

    • A: Several factors could be contributing to this issue:

      • Solvent Toxicity: this compound has poor water solubility and is often dissolved in an organic solvent like DMSO.[1] Ensure that the final concentration of the solvent in your cell culture medium is non-toxic (typically ≤ 0.1%). Always include a vehicle-only control (culture medium with the same concentration of solvent as the highest Dantrolene dose) in your experiments.[1]

      • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific cell line may be particularly sensitive to disruptions in calcium signaling or to the Dantrolene molecule itself.[1]

      • Prolonged Exposure: Continuous exposure to Dantrolene over several days may lead to cytotoxicity that is not apparent in short-term assays (e.g., 24 hours).[1] Consider varying the incubation time to assess time-dependent effects.

      • Compound Purity and Stability: Verify the purity of your this compound. Ensure that your stock solution has been stored correctly (protected from light at the appropriate temperature) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[1]

Issue: I am having difficulty dissolving the this compound powder.

  • Q: What is the recommended procedure for preparing a this compound stock solution?

    • A: Due to its poor water solubility, this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[1] To aid dissolution, you can warm the solvent slightly (e.g., to 37°C).[1] Once fully dissolved, this stock solution can be serially diluted in your cell culture medium to achieve the desired final concentrations.[1] Remember to protect the stock solution from light.[3]

Data Presentation: this compound Concentrations in In Vitro Studies

The following table summarizes this compound concentrations used in various in vitro studies. This data can serve as a starting point for designing your experiments.

Cell TypeExperimental ModelEffective Concentration Range (µM)Observed Effect
Primary Cortical NeuronsGlutamate-induced excitotoxicity5 - 30Neuroprotection
Cerebellar Granule NeuronsNMDA-induced neurotoxicity5 - 30Inhibition of neuronal cell death
GT1-7 Hypothalamic CellsThapsigargin-induced apoptosis10 - 50Inhibition of apoptosis and DNA fragmentation
SH-SY5Y Neuroblastoma CellsMPP+ induced neurotoxicity10 - 40Neuroprotection
iPSCs from Alzheimer's patients-30Promoted cell viability

Experimental Protocols

Below are detailed methodologies for key experiments to assess the cytotoxic effects of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[1]

  • Preparation of Dantrolene Dilutions: Prepare a series of 2X concentrated dilutions of this compound in your complete cell culture medium. Also, prepare a 2X vehicle control containing the same concentration of solvent (e.g., DMSO) as your highest Dantrolene concentration.[1]

  • Cell Treatment: Carefully remove the existing medium from the cells and add 100 µL of the 2X Dantrolene dilutions and controls to the appropriate wells, resulting in a 1X final concentration. Include untreated and vehicle control wells.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours, or until purple formazan (B1609692) crystals are visible under a microscope.[1]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[1][9]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[1][9]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Control Well) * 100.[1] Plot the viability against the Dantrolene concentration to determine the dose at which cytotoxicity is observed.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cell lysis.

  • Experimental Setup: Seed and treat cells with this compound as described in the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.

  • LDH Assay: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate for the time specified by the manufacturer and then measure the absorbance at the recommended wavelength using a microplate reader.[9][10]

  • Analysis: Determine the amount of LDH release relative to a positive control (cells treated with a lysis buffer) and a negative control (untreated cells).

Caspase-3/7 Activity Assay for Apoptosis

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Experimental Setup: Seed cells in a white-walled 96-well plate and treat with this compound as previously described. It is important to include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.[1]

  • Reagent Preparation: Prepare the luminescent caspase-3/7 reagent according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay).[1]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared caspase reagent to each well.[1]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[1]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Visualizations

Signaling Pathway of this compound's Cytoprotective Effect

Dantrolene_Pathway cluster_cell Cell ER_SR Endoplasmic/Sarcoplasmic Reticulum (ER/SR) RyR Ryanodine Receptor (RyR1/RyR3) Ca2_store Ca²⁺ Store RyR->Ca2_store Opens Cytoplasm Cytoplasm Ca2_store->Cytoplasm Ca²⁺ Release Cytotoxicity Cytotoxicity / Apoptosis Cytoplasm->Cytotoxicity Elevated Ca²⁺ leads to Stress_Signal Stress Signal (e.g., Excitotoxicity, Ischemia) Stress_Signal->RyR Activates Dantrolene This compound Dantrolene->RyR Inhibits

Caption: Dantrolene's mechanism of action in preventing cytotoxicity.

Experimental Workflow for Assessing Dantrolene's Cytotoxicity

Cytotoxicity_Workflow Start Start Cell_Seeding Seed Cells in Multi-well Plate Start->Cell_Seeding Adherence Allow Cells to Adhere (24h) Cell_Seeding->Adherence Dantrolene_Prep Prepare Dantrolene Serial Dilutions and Vehicle Control Adherence->Dantrolene_Prep Treatment Treat Cells with Dantrolene (and Controls) Dantrolene_Prep->Treatment Incubation Incubate for Desired Time (e.g., 24, 48, 72h) Treatment->Incubation Assay Perform Cytotoxicity Assay (MTT, LDH, etc.) Incubation->Assay Data_Acquisition Acquire Data (e.g., Absorbance, Luminescence) Assay->Data_Acquisition Data_Analysis Analyze Data and Determine Cytotoxic Concentration Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for cytotoxicity assessment.

Troubleshooting Logic for Unexpected Cytotoxicity

Troubleshooting_Logic Start Unexpected Cytotoxicity Observed Check_Vehicle Is Vehicle Control Also Toxic? Start->Check_Vehicle Solvent_Toxicity Potential Solvent (e.g., DMSO) Toxicity. Reduce solvent concentration. Check_Vehicle->Solvent_Toxicity Yes Check_Concentration Is Dantrolene Concentration Too High? Check_Vehicle->Check_Concentration No Dose_Response Perform Dose-Response Curve with Lower Concentrations. Check_Concentration->Dose_Response Yes Check_Incubation Is Incubation Time Too Long? Check_Concentration->Check_Incubation No Time_Course Perform Time-Course Experiment. Check_Incubation->Time_Course Yes Check_Compound Is the Compound Degraded? Check_Incubation->Check_Compound No Fresh_Stock Prepare Fresh Stock Solution. Protect from light. Check_Compound->Fresh_Stock Yes Cell_Sensitivity Consider High Cell Line Sensitivity. Check_Compound->Cell_Sensitivity No

Caption: A decision-making guide for troubleshooting cytotoxicity.

References

Technical Support Center: Troubleshooting Lot-to-Lot Variability of Dantrolene Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential lot-to-lot variability of Dantrolene Sodium in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a postsynaptic muscle relaxant.[1] Its primary mechanism of action is the inhibition of ryanodine (B192298) receptors (RyR), mainly the RyR1 isoform located in the sarcoplasmic reticulum of skeletal muscle.[1][2] By binding to the RyR1 channel, Dantrolene blocks the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, which in turn uncouples muscle excitation from contraction.[1]

Q2: What does "lot-to-lot variability" of this compound entail and why is it a concern for researchers?

Q3: What are the common impurities found in this compound?

A3: Impurities in this compound can stem from the synthesis process or from degradation over time.[6] A frequently cited process-related impurity, which is also a known degradation product, is 5-(4-nitrophenyl)-2-furaldehyde.[1][7][8] This compound is also the synthetic precursor to Dantrolene.[1][7] Other potential impurities may include unreacted intermediates and by-products from the synthesis of the hydantoin (B18101) derivative.[1] Dantrolene can also degrade via hydrolysis into two primary products, especially in acidic and alkaline conditions, referred to as compound B (from hydrolysis of the hydantoin ring) and compound C (from hydrolysis of the imine linkage).[9][10]

Q4: How does pH affect the stability and solubility of this compound?

A4: this compound's stability and solubility are highly dependent on pH. It exhibits maximum stability in an aqueous solution at a physiological pH of 7.4.[9][11] The rate of degradation increases in both acidic (pH 1.2-4.6) and alkaline (pH > 8.0) conditions.[9] this compound has poor aqueous solubility, which is significantly enhanced at a higher pH.[9][12] Commercial intravenous formulations are reconstituted to a pH of approximately 9.5 to 10.3 to improve solubility.[9][13]

Q5: What are the different formulations of this compound available and how do they differ?

A5: Several formulations of intravenous this compound exist. The traditional preparation is a lyophilized powder in 20 mg vials that requires reconstitution with 60 ml of sterile water and contains 3 grams of mannitol.[14][15] Newer formulations are available in 120 mg or 250 mg vials that require a much smaller volume of sterile water for reconstitution (e.g., 20 ml for the 120 mg vial and 5 ml for the 250 mg vial) and may not contain mannitol.[14][16] These newer formulations can be prepared more quickly.[16] Another formulation, a nanosuspension, was introduced as a more concentrated alternative.[17]

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based calcium imaging assays.

  • Symptom: Observation of a different magnitude of inhibition of calcium release or a shift in the IC50 value for this compound between experiments using different lots.[1]

  • Possible Cause: Lot-to-lot variability in the purity or potency of the this compound. Impurities might interfere with the assay, or the concentration of the active compound may be lower than stated.[1]

  • Troubleshooting Steps:

    • Qualify New Lots: Before conducting critical experiments, perform a dose-response curve with each new lot against a known positive control to determine its relative potency.[1]

    • HPLC Analysis: If significant differences are noted, consider performing High-Performance Liquid Chromatography (HPLC) analysis to compare the purity and impurity profiles of the different lots.[1]

    • Solubility Check: Ensure the complete dissolution of the this compound powder. Incompletely dissolved lots will lead to a lower effective concentration.[1] You may need to adjust your solvent or use sonication to aid dissolution.[1][18]

    • Standardize Stock Solution Preparation: Prepare and aliquot stock solutions from a single, qualified lot for an entire series of experiments to minimize variability.[1]

Issue 2: Precipitation or cloudiness observed in the Dantrolene solution.

  • Symptom: The this compound solution becomes cloudy or forms a precipitate after reconstitution.[9]

  • Possible Cause: this compound has poor aqueous solubility, which is highly dependent on the pH of the solution. Precipitation is a common problem if the pH is not optimal.[9] Commercial intravenous formulations are reconstituted to a high pH (around 9.5 to 10.3) to enhance solubility.[9] Using incompatible acidic diluents like 5% Dextrose Injection or 0.9% Sodium Chloride Injection can also cause precipitation.[10]

  • Troubleshooting Steps:

    • pH Adjustment: When preparing solutions for experimental use, ensure the pH of your aqueous buffer is sufficiently high to maintain solubility.

    • Use of Organic Solvents: For maximal solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO or dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice.[9][19]

    • Avoid Incompatible Diluents: Do not use acidic solutions for reconstitution.[10]

Issue 3: Loss of Dantrolene activity over time in prepared solutions.

  • Symptom: A noticeable decrease in the activity of a Dantrolene solution over time.[9]

  • Possible Cause: Chemical degradation of Dantrolene, which is significantly influenced by pH and light exposure.[9][18] Dantrolene is most stable at a physiological pH of 7.4 and is susceptible to degradation under both acidic and alkaline conditions.[9][10] It is also light-sensitive.[18]

  • Troubleshooting Steps:

    • Maintain Optimal pH: For experiments where stability is critical, maintain the pH of your solutions at or near 7.4.[9]

    • Protect from Light: Protect all Dantrolene-containing solutions from direct light by using amber vials or by wrapping containers in aluminum foil.[18][20]

    • Prepare Fresh Solutions: Prepare fresh solutions for each experiment to minimize degradation.[21] Aqueous solutions should be used within a short timeframe (e.g., within 6 hours for reconstituted clinical formulations).[10][18]

    • Proper Storage: Store stock solutions in appropriate solvents (e.g., DMSO, DMF) at -20°C in aliquots to avoid repeated freeze-thaw cycles.[18][22]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₉N₄NaO₅[23]
Molecular Weight336.23 g/mol [23]
AppearanceCrystalline solid, Orange solid[19][22]
Solubility in DMSO~2 mg/mL[19]
Solubility in DMF~10 mg/mL[19]
Aqueous SolubilitySparingly soluble, highly pH-dependent[9][19]
Optimal pH for Stability7.4[9][11]

Table 2: Common Analytical Techniques for this compound Characterization

TechniquePurposeKey ParametersReference
HPLC Purity assessment, impurity profiling, and stability testing.Column: C8 or C18 reverse-phase. Mobile Phase: Methanol, acetonitrile, and water mixture. Detection: UV at 315 nm or 380 nm.[1][24]
HPTLC Impurity profiling.Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates. Mobile Phase: Chloroform-ethyl acetate-acetic acid mixture. Detection: UV scanner at 380 nm.[7][24]
Dissolution Testing Assess the rate at which the drug dissolves.Varies by formulation (capsule vs. injection). Refer to FDA and USP databases for specific methods.[25][26]
FTNIR Spectrometry Identify intra- and inter-lot variability.Compares spectral signatures of different samples.[4][5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline and may require optimization for specific instrumentation and columns.

  • Objective: To determine the purity of a this compound lot and identify any impurities.

  • Materials:

    • This compound sample

    • This compound reference standard

    • HPLC-grade methanol, acetonitrile, and water

    • C8 or C18 reverse-phase HPLC column[1]

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, acetonitrile, and water (e.g., 250:250:500 v/v/v).[1] The final composition may need to be optimized.

    • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 0.2 mg/mL).[1]

    • Sample Preparation: Prepare the this compound sample from the lot to be tested at the same concentration as the standard.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min[1]

      • Detection: UV detection at 315 nm or 380 nm[1]

      • Injection Volume: 10-20 µL[1]

    • Analysis:

      • Inject the standard and sample solutions into the HPLC system.

      • Identify the this compound peak based on the retention time of the reference standard.

      • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (area percent method).

      • Quantify any impurities by comparing their peak areas to the main peak area or by using specific reference standards for the impurities if available.

Protocol 2: Dissolution Testing for this compound Capsules

This protocol is based on general guidelines from the FDA and USP and should be adapted based on the specific product monograph.

  • Objective: To assess the dissolution rate of this compound from a capsule formulation.

  • Materials:

    • This compound capsules

    • Dissolution apparatus (e.g., USP Apparatus 1 or 2)

    • Dissolution medium (e.g., 0.5% methylbenzethonium chloride in water)[26]

    • HPLC or UV spectrophotometer for analysis

  • Procedure:

    • Apparatus Setup: Set up the dissolution apparatus according to the USP general chapter <711>.

    • Medium: Use the specified dissolution medium (e.g., 900 mL of 0.5% methylbenzethonium chloride in water).[26]

    • Testing: Place one capsule in each vessel and start the apparatus.

    • Sampling: Withdraw samples at specified time points.

    • Analysis: Analyze the samples for this compound concentration using a validated analytical method, such as HPLC or UV spectrophotometry.

    • Data Interpretation: Compare the dissolution profile to the specifications outlined in the relevant pharmacopeia or product guidance.[25]

Visualizations

Dantrolene_Signaling_Pathway This compound Signaling Pathway cluster_muscle_cell Skeletal Muscle Cell cluster_action SR Sarcoplasmic Reticulum (SR) RyR1 Ryanodine Receptor 1 (RyR1) Ca_store High [Ca²⁺] Ca_release Ca²⁺ Release RyR1->Ca_release mediates Dantrolene This compound Inhibition Inhibition Dantrolene->Inhibition Inhibition->RyR1 blocks Contraction Muscle Contraction Ca_release->Contraction triggers

Caption: Dantrolene's inhibitory action on excitation-contraction coupling.

Troubleshooting_Workflow Troubleshooting Lot-to-Lot Variability Workflow start Inconsistent Experimental Results Observed check_lot Are you using a new lot of this compound? start->check_lot qualify Qualify New Lot: - Run dose-response curve - Compare to previous lot check_lot->qualify Yes protocol Review Experimental Protocol: - Solution preparation (freshness, light protection) - Cell health and passage number check_lot->protocol No hplc Perform HPLC Analysis: - Purity assessment - Impurity profiling qualify->hplc solubility Check Solubility: - Visual inspection for precipitate - Optimize solvent/pH hplc->solubility consistent Results Consistent with Previous Lots? solubility->consistent protocol->start Re-evaluate proceed Proceed with Experiments consistent->proceed Yes contact Contact Supplier for Certificate of Analysis and further investigation consistent->contact No

Caption: A logical workflow for troubleshooting inconsistent results.

HPLC_Protocol_Workflow HPLC Analysis Experimental Workflow prep 1. Preparation mobile_phase Prepare Mobile Phase prep->mobile_phase standard_prep Prepare Standard Solution (Known Concentration) prep->standard_prep sample_prep Prepare Sample Solution (Same Concentration) prep->sample_prep analysis 2. Analysis injection Inject Standard and Sample into HPLC System analysis->injection chromatogram Obtain Chromatograms injection->chromatogram data 3. Data Interpretation chromatogram->data purity Calculate Purity (Area Percent Method) data->purity impurities Identify and Quantify Impurities data->impurities compare Compare results between lots purity->compare impurities->compare

Caption: Workflow for HPLC purity and impurity analysis.

References

Technical Support Center: Dantrolene Sodium In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects and in vitro applications of Dantrolene Sodium.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound? A1: this compound is a postsynaptic muscle relaxant that directly interferes with the muscle contraction process.[1] Its primary mechanism is the inhibition of calcium ion (Ca²⁺) release from the sarcoplasmic reticulum (SR) in skeletal muscle and the endoplasmic reticulum (ER) in other cell types.[2][3] It achieves this by binding to and antagonizing the ryanodine (B192298) receptor (RyR), primarily the RyR1 isoform, which is predominant in skeletal muscle.[2][3][4]

Q2: Which Ryanodine Receptor (RyR) isoforms does Dantrolene target? A2: Dantrolene exhibits selectivity for different RyR isoforms. It primarily inhibits RyR1 (skeletal muscle) and RyR3 (found at lower levels in various tissues, including the brain).[3][5] Under normal physiological conditions, it has minimal effect on RyR2, the cardiac isoform, which accounts for its low cardiotoxicity at therapeutic doses.[3][6] However, under certain pathological conditions, such as heart failure, RyR2 can become sensitive to Dantrolene's inhibitory effects.[3][7]

Q3: What are the potential off-target effects of Dantrolene in vitro? A3: While highly selective, Dantrolene can exhibit several off-target or unexpected effects in vitro:

  • Biphasic effect on RyR1: Studies have shown a concentration-dependent biphasic effect. At low nanomolar concentrations, Dantrolene can activate the RyR1 channel, while at higher micromolar concentrations, it is inhibitory. This suggests the presence of at least two different binding sites.[8]

  • Myocardial Effects: At high concentrations (e.g., 100 µM), Dantrolene can induce a moderate negative inotropic (contraction-weakening) effect on myocardial tissue, likely by decreasing the entry of calcium across the cell membrane (transarcolemmal calcium entry).[9]

  • Mitochondrial Calcium Uptake: Dantrolene has been reported to inhibit mitochondrial Ca²⁺ uptake, which may contribute to its neuroprotective effects by preventing mitochondrial calcium overload.[10][11]

  • Antioxidant Properties: Some studies have shown that Dantrolene possesses antioxidant activity and reducing power in linoleic acid emulsion systems, though it does not appear to have significant direct free radical scavenging activity.[12]

Q4: Should I be concerned about hepatotoxicity in my in vitro experiments? A4: Yes, this is a consideration for specific experimental designs. The clinical use of oral Dantrolene carries a black box warning for hepatotoxicity.[4][13] While this is mainly a concern for long-term systemic administration, researchers using liver-derived cell lines (e.g., HepG2) or conducting experiments lasting longer than 72 hours should be mindful of potential dose-dependent toxicity and consider assessing cell viability.[13]

Q5: Can Dantrolene interact with other compounds in my cell culture medium? A5: Yes, interactions are possible. Dantrolene's effects can be influenced by other agents. For example, its interaction with calcium channel blockers of the diltiazem/verapamil type can lead to severe cardiovascular collapse in vivo, suggesting potential for complex interactions in vitro.[14] It can also potentiate the effects of CNS depressants.[14] Always consider the components of your experimental system.

Data Presentation: Quantitative In Vitro Data

The following tables summarize key quantitative data from in vitro studies to guide experimental design.

Table 1: Effective Concentrations and Inhibitory Constants

ParameterCell/Tissue TypeSpeciesEffectConcentration / ConstantCitation
IC₅₀ Failing Cardiomyocytes (SR Vesicles)DogSuppression of Ca²⁺ Leak~0.3 µM[7][15]
Kᵢ Skeletal Muscle SR VesiclesPigInhibition of [³H]ryanodine binding~150 nM[16]
Effective Conc. Primary Cortical NeuronsRatNeuroprotection (vs. Glutamate)10 µM[17]
Effective Conc. Neuronal Cell Culture / TissuesVariousGeneral Neuroprotection10 - 100 µM[5]
Ineffective Conc. Neuronal Cell Culture / TissuesVariousInconsistent Neuroprotection1 - 10 µM[5]
Negative Inotropy Left Ventricular Papillary MusclesRatReduced Active Force100 µM (10⁻⁴ M)[9]
Channel Activation Isolated RyR1 ReceptorHumanIncreased Open-State ProbabilityNanomolar (nM) range[8]
Channel Inhibition Isolated RyR1 ReceptorHumanReduced Channel ActivityMicromolar (µM) range[8]

Table 2: Antioxidant Activity

AssaySubstrateDantrolene Concentration% Inhibition of PeroxidationCitation
Thiocyanate MethodLinoleic Acid Emulsion50 µg55%[12]
Thiocyanate MethodLinoleic Acid Emulsion100 µg70%[12]
Thiocyanate MethodLinoleic Acid Emulsion250 µg82%[12]

Mandatory Visualizations

Here are diagrams illustrating key pathways and workflows related to this compound.

Dantrolene_Signaling_Pathway cluster_ER Endoplasmic/Sarcoplasmic Reticulum cluster_Cyto Cytosol RyR Ryanodine Receptor (RyR1/RyR3) Ca_Store High [Ca²⁺] Ca_Cyto Low [Ca²⁺] Ca_Store->Ca_Cyto Ca²⁺ Release Downstream Downstream Effects (e.g., Contraction, Apoptosis) Ca_Cyto->Downstream Triggers Dantrolene Dantrolene Sodium Dantrolene->RyR Inhibits Stimulus Cellular Stimulus (e.g., Depolarization, Excitotoxicity) Stimulus->RyR Activates

Caption: Dantrolene's primary mechanism of inhibiting RyR-mediated Ca²⁺ release.

Neuroprotection_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment p1 Plate Primary Neuronal Cultures p2 Pre-treat with Dantrolene (e.g., 10 µM) or Vehicle Control p1->p2 Day in vitro 7-10 p3 Induce Excitotoxicity (e.g., add Glutamate) p2->p3 30 min p4 Incubate for 24 hours p3->p4 p5 Assess Cell Viability (e.g., MTT Assay) p4->p5 Endpoint p6 Measure Intracellular Ca²⁺ (e.g., Fura-2 AM Imaging) p4->p6 Endpoint p7 Analyze Apoptosis (e.g., Caspase Assay) p4->p7 Endpoint

Caption: Experimental workflow for an in vitro neuroprotection assay.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder

  • Question: My this compound is not dissolving in my aqueous culture medium. What should I do?

  • Answer: this compound has very poor water solubility.[13] It is standard practice to first dissolve it in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). You can gently warm the solvent to 37°C to aid dissolution. This stock solution can then be serially diluted into your final culture medium. Crucially , you must run a "vehicle control" experiment using the same final concentration of DMSO that your Dantrolene-treated cells receive to ensure the solvent itself is not causing an effect.[13]

Issue 2: Unexpected Cytotoxicity or Low Cell Viability

  • Question: I'm observing high levels of cell death in my cultures, even at concentrations that should be non-toxic. What could be the cause?

  • Answer: There are several potential reasons for unexpected cytotoxicity:

    • Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) in the culture medium may be too high. For most cell lines, the final DMSO concentration should not exceed 0.1% to avoid toxicity.[13] Always run a vehicle control.

    • Cell Line Sensitivity: Your specific cell line may be unusually sensitive to perturbations in calcium signaling or to the Dantrolene compound itself.[13] It is essential to perform a dose-response curve to determine the optimal, non-toxic working concentration for your particular model.

    • Prolonged Exposure: Cytotoxicity may not be apparent in short-term assays but can emerge with continuous exposure over several days.[13] Consider varying the incubation time or using a shorter treatment window.

    • Compound Purity and Stability: Ensure the purity of your this compound. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles. Store stock solutions protected from light and at the recommended temperature (typically -20°C).[13]

Issue 3: Inconsistent or No Observable Effect

  • Question: I am not seeing the expected inhibitory effect of Dantrolene in my assay. Why might this be?

  • Answer: This can stem from several factors:

    • Concentration: The effect of Dantrolene is highly concentration-dependent. As noted, nanomolar concentrations can paradoxically activate RyR1, while micromolar concentrations are needed for inhibition.[8] Ensure your concentration is appropriate for an inhibitory effect (typically in the 1-100 µM range for cellular assays).

    • RyR Isoform Expression: Confirm that your cell model expresses a Dantrolene-sensitive RyR isoform (RyR1 or RyR3). If your cells predominantly express RyR2, you may not see a significant effect under normal conditions.[3]

    • Experimental Conditions: The inhibitory action of Dantrolene on RyR1 in cell-free experiments can be dependent on factors like the presence of ATP, calmodulin, and magnesium, as well as temperature.[6] While less critical in whole-cell assays, extreme deviations from physiological conditions in your buffer or medium could influence the drug's activity.

Experimental Protocols

Protocol 1: MTT Assay for Dantrolene Cytotoxicity Assessment

This protocol is used to determine the concentration at which this compound becomes toxic to a specific cell line.

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Preparation of Dantrolene Dilutions: Prepare a 2X concentrated serial dilution of Dantrolene in culture medium from your DMSO stock. Also, prepare a 2X vehicle control with the highest corresponding DMSO concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X Dantrolene dilutions or vehicle control to the appropriate wells. This will result in a 1X final concentration. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan (B1609692) crystals.[13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.[13] Plot viability versus Dantrolene concentration to determine the cytotoxic dose range.

Protocol 2: Intracellular Calcium Measurement with Fura-2 AM

This protocol measures changes in cytosolic calcium in response to a stimulus, with and without Dantrolene.[17]

  • Cell Preparation: Culture primary neurons or other cells of interest on glass coverslips.

  • Dye Loading: Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in Hanks' Balanced Salt Solution - HBSS). Incubate the cells with the loading solution for 30-45 minutes at 37°C.[17]

  • Washing: Wash the cells three times with HBSS to remove extracellular dye. Allow the cells to rest for at least 20 minutes to permit complete de-esterification of the dye inside the cells.[17]

  • Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of a fluorescence imaging system equipped for dual-wavelength excitation.

  • Baseline Measurement: Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.[17]

  • Dantrolene Treatment: To assess the effect of Dantrolene, perfuse the cells with an HBSS solution containing the desired concentration of Dantrolene (e.g., 10 µM) for 5-10 minutes while continuing to record.[17]

  • Stimulation: Challenge the cells with a Ca²⁺-mobilizing agonist (e.g., 100 µM glutamate (B1630785) or ATP) in the continued presence or absence of Dantrolene.[17]

  • Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Calculate the change in this ratio from baseline to determine the effect of Dantrolene on the agonist-induced calcium increase.[17]

References

Technical Support Center: Minimizing Dantrolene Sodium-Induced Hepatotoxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize dantrolene sodium-induced hepatotoxicity in long-term experimental studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of dantrolene-induced hepatotoxicity in long-term use?

A1: The incidence of hepatic injury during long-term this compound therapy (monitored for at least 60 days) is approximately 1.8%. Of these cases, about 0.6% present with icteric hepatitis, and the fatality rate is around 0.3%.[1] The majority of adverse reactions, around 71%, occur between the first and sixth months of therapy.[1]

Q2: What are the primary risk factors for developing dantrolene-induced hepatotoxicity?

A2: Key risk factors include:

  • Dosage: Daily doses of 300 mg or more are associated with a higher incidence of hepatotoxic reactions and account for the majority (85%) of fatalities.[1]

  • Duration of Therapy: Most adverse reactions occur between 1 and 6 months of treatment. Fatalities have been reported after at least 2 months of therapy, with 57% of fatal cases having been exposed for at least 6 months.[1]

  • Age and Sex: Fatalities are more common in patients over 30 years of age, with a higher incidence in females.[1]

  • Concomitant Medications: The risk of hepatic injury appears to be greater in patients taking other medications in addition to dantrolene.

Q3: What is the proposed mechanism of dantrolene-induced hepatotoxicity?

A3: The exact mechanism is not fully understood, but it is thought to be related to the formation of reactive metabolites.[2] Dantrolene is metabolized in the liver, primarily by aldehyde oxidase 1 (AOX1) and N-acetyltransferase 2 (NAT2).[3] The metabolic process can lead to the formation of a hydroxylamine (B1172632) intermediate, which is a suspected electrophilic and potentially toxic metabolite.[3] This is supported by the observation that higher doses are associated with more severe injury, suggesting a toxic metabolite rather than a hypersensitivity reaction.[2]

Q4: What are the typical clinical and pathological features of dantrolene-induced liver injury?

A4: The injury is mainly hepatocellular, presenting as acute or subacute hepatitis or chronic active hepatitis.[1] Histological findings often resemble acute hepatitis.[4] Allergic features like fever, rash, and eosinophilia are rare.

Q5: What are the recommended in vitro models for studying dantrolene hepatotoxicity?

A5:

  • Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro toxicity studies due to their physiological relevance. However, they have a limited lifespan in standard 2D culture.[5]

  • Hepatoma Cell Lines (e.g., HepG2): Widely used for initial screening, but they may not fully recapitulate the metabolic capabilities of primary hepatocytes.[6]

  • 3D Liver Spheroids: These models can maintain hepatocyte function for longer periods, making them suitable for chronic toxicity studies.[5]

  • Co-culture Systems: Culturing hepatocytes with other liver cell types (e.g., Kupffer cells, stellate cells) can help maintain their phenotype and provide a more in vivo-like environment.[7]

Q6: What are the key considerations for designing long-term in vivo studies in animal models?

A6:

  • Animal Model Selection: Rodent models (rats, mice) are commonly used. However, it's important to note that some studies have reported difficulty in inducing hepatotoxicity in mice with dantrolene alone.[8] Co-administration with agents that modulate drug metabolism may be necessary to enhance toxicity.[8]

  • Dosing Regimen: Doses should be carefully selected based on pilot studies to induce detectable but sub-lethal hepatotoxicity. Chronic daily oral administration is a common approach.

  • Monitoring: Regular monitoring of liver function through serum biochemistry (ALT, AST, ALP, bilirubin) is crucial. Histopathological examination of the liver at the end of the study is essential to assess the extent of injury.

Section 2: Troubleshooting Guides

Guide 1: In Vitro Hepatotoxicity Assays
Problem Possible Cause Troubleshooting Steps
High variability in cell viability assays Inconsistent cell seeding density. Uneven drug distribution in wells. Edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for even dispensing. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low cell viability in control (untreated) wells Improper thawing or handling of cryopreserved hepatocytes.[9] Suboptimal culture medium or coating of culture plates. Contamination (bacterial or fungal).Follow the supplier's protocol for thawing and handling hepatocytes meticulously. Use pre-warmed, high-quality culture medium and appropriate matrix-coated plates (e.g., collagen). Regularly check for signs of contamination.
No dose-dependent cytotoxicity observed Dantrolene concentration range is too low. The chosen cell model is resistant to dantrolene toxicity. Insufficient incubation time.Test a wider range of dantrolene concentrations, including higher doses. Consider using a more sensitive cell model (e.g., primary hepatocytes from a susceptible donor) or a co-culture system. Extend the incubation period, especially for long-term toxicity studies.
Unexpectedly high cytotoxicity at low concentrations Error in drug concentration calculation or preparation. Contamination of the drug stock solution. The specific cell lot is highly sensitive.Double-check all calculations and dilutions. Prepare fresh drug solutions. Test a new lot of cells or a different cell line.
Guide 2: Primary Hepatocyte Culture for Long-Term Studies
Problem Possible Cause Troubleshooting Steps
Rapid decline in hepatocyte function and viability Standard 2D culture limitations.[5] Donor-to-donor variability.[5] Suboptimal culture conditions.Transition to 3D culture models like spheroids or use sandwich cultures with an overlay matrix.[5] Pre-screen different donor lots to select for robust and functional hepatocytes. Optimize media components and ensure proper gas exchange and humidity.
Difficulty in maintaining long-term cultures (beyond a few days) Dedifferentiation of hepatocytes.[7] Accumulation of waste products.Utilize specialized long-term culture media. Consider using a perfusion system or more frequent media changes to remove waste products and replenish nutrients.
Detachment of cells from the culture plate Poor initial attachment. Cytotoxicity of the test compound.Ensure proper coating of the culture plates with an appropriate extracellular matrix (e.g., collagen I). Monitor cell morphology closely and consider reducing the dantrolene concentration if detachment is observed early.

Section 3: Experimental Protocols & Data Presentation

Quantitative Data Summary
Parameter Cell Line/Model Dantrolene Concentration Observed Effect Reference
IC50 (Carbonic Anhydrase Inhibition) Human Carbonic Anhydrase-I (HCA-I)4.09 x 10⁻⁵ M50% inhibition of enzyme activity[10]
IC50 (Carbonic Anhydrase Inhibition) Human Carbonic Anhydrase-II (HCA-II)3.24 x 10⁻⁵ M50% inhibition of enzyme activity[10]
Covalent Binding Mouse Hepatic MicrosomesNot specified (radiolabeled dantrolene)20-30 pmol bound/mg microsomal protein[8]
Serum Bilirubin (Fatal Cases) Human PatientsMean dose: 582 mg/dayMean of 17.0 mg/dl[11]
Serum Bilirubin (Non-fatal Cases) Human PatientsMean dose: 263 mg/dayMean of 6.5 mg/dl[11]
Key Experimental Protocols

1. Protocol for Assessing Dantrolene-Induced Cytotoxicity in Primary Human Hepatocytes

  • Cell Culture:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.

    • Seed hepatocytes onto collagen-coated 96-well plates at a density of 0.5 x 10⁵ cells/well in hepatocyte culture medium.

    • Allow cells to attach and form a monolayer for 24-48 hours.

  • Dantrolene Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration should be ≤ 0.1%.

    • Replace the medium in the cell culture plates with the dantrolene-containing medium. Include vehicle control wells (medium with 0.1% DMSO).

    • Incubate the plates for the desired duration (e.g., 24, 48, 72 hours for acute studies; up to 7-14 days for long-term studies with daily media changes).

  • Cytotoxicity Assessment (e.g., MTT Assay):

    • At the end of the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Protocol for Measuring Reactive Oxygen Species (ROS) Production

  • Cell Culture and Treatment:

    • Culture hepatocytes in black-walled, clear-bottom 96-well plates as described above.

    • Treat cells with various concentrations of dantrolene for the desired time.

  • ROS Detection (using DCFH-DA):

    • Remove the treatment medium and wash the cells with warm PBS.

    • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Add PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

    • An increase in fluorescence indicates an increase in ROS production.

3. Protocol for Quantifying Dantrolene and its Metabolites in Liver Microsomes

  • Microsomal Incubation:

    • Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate (B84403) buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding dantrolene (e.g., 10 µM).

    • Incubate for various time points (e.g., 0, 15, 30, 60 minutes).

    • Stop the reaction by adding ice-cold acetonitrile.

  • Sample Preparation:

    • Centrifuge the samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify dantrolene and its metabolites (e.g., 5-hydroxydantrolene, aminodantrolene, acetylaminodantrolene).[12][13]

    • Develop a standard curve for each analyte to ensure accurate quantification.

Section 4: Visualizations

Diagrams of Key Pathways and Workflows

Dantrolene_Metabolism cluster_Phase1 Phase I Metabolism (Cytosol) cluster_Phase2 Phase II Metabolism cluster_Toxicity Hepatotoxicity Dantrolene Dantrolene Aminodantrolene Aminodantrolene Dantrolene->Aminodantrolene Aldehyde Oxidase 1 (AOX1) Glucuronide_Conjugates Glucuronide/ Sulfate Conjugates Dantrolene->Glucuronide_Conjugates UGTs/SULTs Hydroxylamine Hydroxylamine (Reactive Intermediate) Aminodantrolene->Hydroxylamine Further Reduction? Acetylaminodantrolene Acetylaminodantrolene (Major Metabolite) Aminodantrolene->Acetylaminodantrolene N-Acetyltransferase 2 (NAT2) Mercapturic_Acid_Conjugates Mercapturic Acid Conjugates (Detoxification) Hydroxylamine->Mercapturic_Acid_Conjugates GSH Conjugation Oxidative_Stress Oxidative Stress Hydroxylamine->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Hepatocyte_Injury Hepatocyte Injury/ Necrosis Mitochondrial_Dysfunction->Hepatocyte_Injury

Caption: Proposed metabolic pathway of dantrolene leading to hepatotoxicity.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Confirmation Cell_Culture 1. Hepatocyte Culture (Primary, HepG2, 3D Spheroids) Dantrolene_Treatment 2. Dantrolene Treatment (Dose-Response & Time-Course) Cell_Culture->Dantrolene_Treatment Cytotoxicity_Assay 3. Cytotoxicity Assays (MTT, LDH) Dantrolene_Treatment->Cytotoxicity_Assay ROS_Measurement 4. ROS Measurement (e.g., DCFH-DA) Dantrolene_Treatment->ROS_Measurement Mitochondrial_Assay 5. Mitochondrial Function (e.g., Seahorse Assay) Dantrolene_Treatment->Mitochondrial_Assay Metabolite_Analysis 6. Metabolite Profiling (LC-MS/MS) Dantrolene_Treatment->Metabolite_Analysis Animal_Model 1. Animal Model Selection & Dosing Regimen Cytotoxicity_Assay->Animal_Model Inform In Vivo Dose Selection Long_Term_Dosing 2. Long-Term Dantrolene Administration Animal_Model->Long_Term_Dosing Monitoring 3. Regular Monitoring (Serum Biomarkers, Clinical Signs) Long_Term_Dosing->Monitoring Histopathology 4. Histopathological Analysis of Liver Monitoring->Histopathology

Caption: General experimental workflow for assessing dantrolene hepatotoxicity.

Troubleshooting_Logic Start Unexpected Cytotoxicity in In Vitro Assay Check_Controls Review Control Wells (Vehicle & Untreated) Start->Check_Controls Controls_OK Controls Appear Normal Check_Controls->Controls_OK Check_Reagents Verify Reagent Concentrations & Preparation Controls_OK->Check_Reagents Yes Solution Identify Potential Cause & Optimize Protocol Controls_OK->Solution No (Issue with Controls) Reagents_OK Reagents Confirmed Correct Check_Reagents->Reagents_OK Consider_Cell_Health Assess Overall Cell Health & Morphology Reagents_OK->Consider_Cell_Health Yes Reagents_OK->Solution No (Reagent Error) Cell_Health_OK Cells Appear Healthy Consider_Cell_Health->Cell_Health_OK Investigate_Mechanism Investigate Specific Mechanisms (ROS, Mitochondrial Dysfunction) Cell_Health_OK->Investigate_Mechanism Yes Cell_Health_OK->Solution No (Poor Cell Culture) Investigate_Mechanism->Solution

Caption: A logical troubleshooting workflow for unexpected in vitro results.

References

Technical Support Center: Improving Dantrolene Sodium's Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing dantrolene sodium's penetration across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: Why is the blood-brain barrier penetration of this compound inherently poor?

Dantrolene's limited penetration into the central nervous system (CNS) is a primary obstacle to its effectiveness as a neuroprotective agent.[1] This is attributed to several physicochemical and physiological factors:

  • Efflux Transporter Activity: Dantrolene is a substrate for efflux transporters at the BBB, such as Breast Cancer Resistance Protein (BCRP). These transporters actively pump the drug out of the brain endothelial cells and back into the bloodstream, limiting its net accumulation in the brain.[2][3]

  • Physicochemical Properties: this compound is the salt form of dantrolene.[4] It is poorly soluble in water, and while increased lipid solubility can sometimes aid BBB penetration, it's not the sole factor.[5][6] The molecule's structure and charge at physiological pH also influence its ability to passively diffuse across the lipid membranes of the BBB.

Q2: What are the primary strategies being investigated to improve dantrolene's brain uptake?

Current research focuses on overcoming the limitations mentioned above through several innovative approaches:

  • Nanoparticle-Based Delivery: Encapsulating dantrolene in nanoparticles can protect it from efflux transporters and facilitate its transport across the BBB.[7] The FDA-approved intravenous formulation, Ryanodex®, is a nanocrystalline suspension of dantrolene, demonstrating the clinical viability of nanoparticle formulations.[8]

  • Intranasal Administration: This route bypasses the BBB to a degree by allowing for direct nose-to-brain transport along the olfactory and trigeminal neural pathways. Studies have shown that intranasal administration of dantrolene, particularly nanoparticle formulations, can significantly increase its concentration and duration in the brain compared to oral administration.[1][7][9]

  • Prodrug Approach: This strategy involves chemically modifying the dantrolene molecule to create an inactive "prodrug." This new molecule is designed to have improved BBB permeability. Once in the brain, it is converted back to the active dantrolene form.[10][11][12]

  • Use of Efflux Pump Inhibitors: Co-administration of dantrolene with inhibitors of P-glycoprotein (P-gp) and BCRP has been explored. However, studies have shown that inhibitors like nimodipine (B1678889) or elacridar (B1662867) did not significantly increase peak brain concentrations of intranasally administered dantrolene, suggesting other factors are at play.[1]

Troubleshooting Experimental Challenges

Q3: We are using an intranasal nanoparticle formulation, but the brain/plasma concentration ratio is lower than expected. What could be the issue?

Several factors can influence the efficacy of intranasal delivery. Consider the following troubleshooting steps:

  • Particle Size and Formulation: The physicochemical properties of your nanoparticles are critical.

    • Check Particle Size and Polydispersity: Ensure your formulation protocol consistently produces nanoparticles in the optimal size range for nasal uptake.

    • Review Excipients: The vehicle used for the nanoparticle suspension is crucial. For instance, a documented successful formulation for intranasal dantrolene nanoparticles includes mannitol, polysorbate 80, and povidone K12.[7] These components can affect particle stability and interaction with the nasal mucosa.

  • Administration Technique: The success of intranasal delivery in animal models is highly dependent on technique.

    • Volume and Rate: Administer small droplets slowly to allow for absorption into the nasal cavity rather than runoff into the pharynx.[13] A typical total administration time can be 1-3 minutes per mouse.[13]

    • Animal Position: Ensure the animal is held in a position that facilitates delivery to the upper nasal cavity, which is rich in olfactory epithelium.

  • Age of Animal Model: Research has shown that dantrolene concentration in both blood and brain can decrease with age. While the brain-to-blood concentration ratio may be higher in older mice, the absolute concentration achieved is lower.[13][14][15][16] Be sure to use age-matched controls and consider this variable in your analysis.

Q4: How can we effectively screen our novel dantrolene formulations for BBB permeability in vitro before moving to animal studies?

In vitro models are essential for medium- to high-throughput screening of potential CNS drug candidates.[17]

  • Common In Vitro BBB Models:

    • Cell Monolayers: The most common models use a Transwell system where a monolayer of brain microvascular endothelial cells (BMECs) is grown on a semi-permeable membrane.[18] Immortalized human cell lines like hCMEC/D3 are frequently used.[2]

    • Co-culture and Triple-culture Models: To better mimic the in vivo environment, BMECs can be co-cultured with astrocytes and pericytes. These additional cell types secrete factors that promote the formation of tighter junctions, leading to a more reliable barrier model.[18]

  • Key Experimental Readouts:

    • Transendothelial Electrical Resistance (TEER): TEER measurement is a critical quality control step to assess the integrity of the cell monolayer (the "tightness" of the barrier). Higher TEER values indicate a more robust barrier.[19]

    • Permeability Assay (Papp): The apparent permeability coefficient (Papp) is calculated by measuring the amount of dantrolene that crosses the cell monolayer from the apical (blood) side to the basolateral (brain) side over time.

    • Efflux Ratio: To determine if your formulation is susceptible to efflux pumps like BCRP, you can measure transport in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio significantly greater than 1 suggests the compound is actively transported out of the "brain" side. This can be confirmed by running the assay in the presence of a known BCRP inhibitor, such as Ko143.[2]

Data Tables and Protocols

Table 1: Comparative Pharmacokinetics of Dantrolene Administration Routes

This table summarizes data from a study comparing oral and intranasal administration of dantrolene (5 mg/kg) in C57BL/6 mice.[1][20]

Administration RoutePeak Concentration Time (Cmax)Peak Plasma Concentration (ng/mL)Peak Brain Concentration (ng/g)
Oral 50 min~150~25
Intranasal 20 min~450~125

Data are approximated from published graphs. The study found that intranasal administration resulted in significantly greater peak concentrations in both plasma and brain.[1][20] Furthermore, brain concentrations were sustained for 180 minutes with intranasal delivery, while they dropped to zero by 120 minutes after oral administration.[1]

Table 2: Effect of Age on Intranasal Dantrolene Nanoparticle Brain Uptake

This table shows data from a study measuring dantrolene concentrations 20 minutes after a single intranasal dose of a nanoparticle formulation (ERFR) in C57BL/6J mice of different ages.[16]

Age GroupPlasma Concentration (ng/mL)Brain Concentration (ng/g)Brain/Plasma Ratio
2 Months ~110~35~0.32
9-11 Months ~40~20~0.50

Data are approximated from published graphs. The study noted a significant decrease in both plasma and brain concentrations in aged mice, although the brain/plasma ratio was not significantly different.[16]

Experimental Protocols

Protocol 1: Preparation of Intranasal Dantrolene Nanoparticle Formulation

This protocol is based on the formulation used in several successful preclinical studies.[7]

Materials:

  • This compound (e.g., from Sigma)

  • Ryanodex® formulation vehicle (RFV) components:

    • Mannitol

    • Polysorbate 80

    • Povidone K12

  • Sterile water for injection

  • pH meter and adjustment solution (e.g., NaOH)

Procedure:

  • Prepare the Vehicle (RFV): Dissolve 125 mg of mannitol, 25 mg of polysorbate 80, and 4 mg of povidone K12 in 5 mL of sterile water.

  • Dissolve Dantrolene: Add this compound to the RFV to achieve the desired final concentration (e.g., 5 mg/mL).

  • pH Adjustment: Adjust the final pH of the solution to approximately 10.3.

  • Confirmation: The resulting solution is a nanoparticle suspension. Characterize the formulation for particle size, zeta potential, and encapsulation efficiency using standard techniques (e.g., dynamic light scattering).

Protocol 2: In Vivo Assessment of Brain Concentration in Mice

This protocol outlines the general steps for evaluating dantrolene brain uptake following administration.[13][15]

Procedure:

  • Administration: Administer the dantrolene formulation to mice (e.g., C57BL/6J) via the desired route (e.g., intranasal, oral).

  • Sample Collection: At predetermined time points (e.g., 20 minutes for peak intranasal concentration), euthanize the mice.[1][13]

  • Blood Collection: Immediately collect blood via cardiac puncture. Centrifuge to separate plasma and store at -80°C.

  • Brain Extraction: Perfuse the mouse with saline to remove blood from the brain tissue. Carefully dissect and extract the whole brain.

  • Tissue Processing: Weigh the brain tissue, homogenize it in a suitable buffer, and process to extract the drug.

  • Quantification: Analyze the concentration of dantrolene in the plasma and brain homogenate samples using a validated High-Performance Liquid Chromatography (HPLC) method.[13][15][21]

  • Calculation: Calculate the brain concentration (e.g., in ng/g of tissue) and the brain-to-plasma concentration ratio.

Visualizations: Pathways and Workflows

Dantrolene's Mechanism of Action

Dantrolene exerts its therapeutic effects by modulating intracellular calcium signaling. It is a direct-acting skeletal muscle relaxant that binds to the ryanodine (B192298) receptor (RyR), primarily RyR1 and RyR3, which are intracellular calcium release channels located on the membrane of the endoplasmic/sarcoplasmic reticulum.[22][23][24] By inhibiting these receptors, dantrolene prevents the excessive release of calcium from intracellular stores, a process implicated in various neuropathologies.[24][25][26]

Dantrolene_MoA *CICR is a key amplification process in neuronal Ca²⁺ signaling cluster_neuron Neuron cluster_er Endoplasmic Reticulum RyR Ryanodine Receptor (RyR) Ca_cytosol High Cytosolic Ca²⁺ RyR->Ca_cytosol Ca²⁺ Release Ca_entry Ca²⁺ Influx (e.g., via VGCC, NMDAR) Ca_entry->RyR Triggers CICR* (Ca²⁺-Induced Ca²⁺ Release) Pathology Neuronal Dysfunction (e.g., Excitotoxicity, Apoptosis) Ca_cytosol->Pathology Dantrolene Dantrolene Dantrolene->RyR Inhibits

Caption: Dantrolene inhibits the ryanodine receptor (RyR) to reduce calcium release.

Experimental Workflow for Dantrolene Formulation Development

This diagram outlines a logical progression for developing and validating a new dantrolene formulation designed to cross the blood-brain barrier.

Dantrolene_Workflow Formulation 1. Formulation Design (e.g., Nanoparticles, Prodrug) Characterization 2. Physicochemical Characterization (Size, Charge, Drug Load) Formulation->Characterization InVitro 3. In Vitro BBB Model Screening (e.g., hCMEC/D3) - TEER - Permeability (Papp) Characterization->InVitro Efflux 4. Efflux Assessment (Bidirectional Transport Assay) InVitro->Efflux If Papp is promising InVivo_PK 5. In Vivo Pharmacokinetics (Rodent Model) - Brain & Plasma Concentration Efflux->InVivo_PK If efflux is low InVivo_PD 6. In Vivo Efficacy (Disease Model, e.g., 5XFAD) - Behavioral & Pathological Outcomes InVivo_PK->InVivo_PD If brain uptake is confirmed Tox 7. Safety & Toxicology Assessment InVivo_PD->Tox

Caption: Workflow for developing and testing BBB-penetrating dantrolene formulations.

References

Dantrolene Sodium light sensitivity and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with dantrolene sodium. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and proper handling of this compound in your experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitation or cloudiness in this compound solution. - Low pH of the solvent: this compound has poor aqueous solubility, which is highly pH-dependent. Commercial intravenous formulations are reconstituted to a pH of approximately 9.5 to 10.3 to improve solubility.[1] - Use of incompatible acidic solutions: Solutions such as 5% Dextrose Injection USP and 0.9% Sodium Chloride Injection USP are not compatible with this compound for injection.[2]- Ensure the pH of your aqueous buffer is sufficiently high. For maximal solubility, first dissolve this compound in an organic solvent like DMSO or dimethylformamide (DMF) and then dilute with the aqueous buffer. A 1:1 solution of DMF and PBS (pH 7.2) can achieve a solubility of about 0.5 mg/mL.[1] - Reconstitute with sterile water for injection (without a bacteriostatic agent).[2]
Decreased activity of this compound solution over time. - Chemical degradation: The activity of dantrolene can decrease due to chemical degradation, which is significantly influenced by pH. The compound is most stable at a physiological pH of 7.4.[1] Degradation increases in both acidic (pH 1.2-4.6) and alkaline (pH > 8.0) conditions.[1] - Exposure to light: this compound is light-sensitive and degrades upon exposure to sunlight.[3]- Maintain the pH of your experimental solutions at or near 7.4 for maximum stability.[1] - Protect both unreconstituted (solid) and reconstituted this compound solutions from light.
Variability in experimental results. - Inconsistent solution preparation: Due to its poor solubility, inconsistencies in preparing this compound solutions can lead to variable concentrations and, consequently, variable experimental outcomes. - Degradation of the compound: Using solutions that have been stored improperly (wrong pH, temperature, or light exposure) can lead to using a degraded product with lower potency.- Follow a consistent and validated protocol for solution preparation. - Always use freshly prepared solutions. It is not recommended to store aqueous solutions for more than one day.[1] For long-term storage, keep this compound as a solid at -20°C.[1]

Frequently Asked Questions (FAQs)

1. How should I store this compound?

Storage recommendations for this compound depend on its form (solid or reconstituted solution):

Form Storage Temperature Light Protection Duration
Unreconstituted (Solid) 20°C to 25°C (68°F to 77°F)Avoid prolonged exposure to light.As per manufacturer's expiration date.
Long-term (Solid) -20°CNot specified, but protection from light is generally recommended.At least two years.
Reconstituted Solution 20°C to 25°C (68°F to 77°F)Protect from direct light.Use within 6 hours.

2. What is the optimal pH for this compound stability in aqueous solutions?

This compound exhibits maximum stability in aqueous solutions at pH 7.4.[1][3][4][5][6] The rate of degradation increases in both acidic and alkaline conditions.[1][3]

3. Is this compound sensitive to light?

Yes, this compound is sensitive to light. Both the unreconstituted product and reconstituted solutions should be protected from light to prevent photodegradation.[3] Forced degradation studies have shown that dantrolene degrades when exposed to sunlight.[3]

4. What are the degradation products of this compound?

This compound primarily degrades via hydrolysis. The degradation products are dependent on the pH of the solution:

  • In acidic conditions , the primary degradation product is "compound C" (5-(4-nitrophenyl)-2-furaldehyde), which results from the cleavage of the imine linkage.[2][3]

  • In alkaline conditions , the main degradation product is "compound B," which is formed by the hydrolysis of the hydantoin (B18101) ring.[2][3]

One of the identified photolytic degradation products is the same as "compound C" formed under acidic hydrolysis.[3] It is not believed that these degradation products have the same muscle relaxant activity as the parent compound.[1]

Experimental Protocols

Detailed Methodology for Hydrolytic Degradation Kinetics Study of this compound

This protocol is based on the study by Khan et al. (2012) which investigated the degradation kinetics of dantrolene in aqueous solutions.[3][4][5][6]

1. Materials:

  • This compound reference standard

  • Dimethylformamide (DMF)

  • Buffer solutions at various pH values (e.g., 1.2, 2.2, 4.6, 7.4, 9.5)

  • Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector

  • Waters Acquity UPLC BEH C18 column (or equivalent)

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in DMF (e.g., 100 µg/mL).

  • Dilute the stock solution with the respective pH buffer solutions to a final concentration of approximately 2 µg/mL.[1]

3. Kinetic Study:

  • Incubate the prepared this compound solutions at constant temperatures (e.g., 25°C, 37°C, 45°C, 60°C, 75°C).[1]

  • At various time intervals, withdraw aliquots of the samples.

  • Immediately quench the degradation reaction by freezing the samples if analysis is not performed immediately.

4. UPLC Analysis:

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase: A linear gradient of acetonitrile (B52724) and 2.0 mM sodium acetate (B1210297) buffer (pH 4.5)

  • Gradient: 25% to 75% acetonitrile over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 4 µL

  • Detection: PDA detector at 375 nm[3][4][5]

5. Data Analysis:

  • Analyze the concentration of the remaining this compound at each time point using the UPLC method.

  • Plot the natural logarithm of the this compound concentration versus time.

  • Determine the pseudo-first-order degradation rate constant (k) from the slope of the linear regression line.[1]

Visualizations

Hydrolytic Degradation Pathway of this compound

Hydrolytic Degradation of Dantrolene Dantrolene This compound Acid Acidic Conditions (e.g., pH 1.2 - 4.6) Dantrolene->Acid Alkaline Alkaline Conditions (e.g., pH > 8.0) Dantrolene->Alkaline CompoundC Compound C (5-(4-nitrophenyl)-2-furaldehyde) (Imine Linkage Cleavage) Acid->CompoundC Hydrolysis CompoundB Compound B (Hydantoin Ring Hydrolysis) Alkaline->CompoundB Hydrolysis Workflow for this compound Handling cluster_storage Storage cluster_conditions Conditions cluster_preparation Solution Preparation cluster_usage Usage Solid Solid Form Temp_Solid 20-25°C (Short-term) -20°C (Long-term) Solid->Temp_Solid Light_Protection Protect from Light Solid->Light_Protection Dissolve Dissolve in DMSO/DMF Solid->Dissolve Reconstituted Reconstituted Solution Temp_Reconstituted 20-25°C Reconstituted->Temp_Reconstituted Reconstituted->Light_Protection pH_Control Maintain pH ~7.4 for stability Reconstituted->pH_Control Dilute Dilute with Aqueous Buffer Dissolve->Dilute Use_Fresh Use Freshly Prepared Dilute->Use_Fresh Use_Within_6h Use Within 6 Hours Use_Fresh->Use_Within_6h

References

Validation & Comparative

A Comparative Guide to Dantrolene Sodium and Ryanodine for Studying Calcium Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the precise regulation of intracellular calcium (Ca²⁺) is paramount. The release of Ca²⁺ from the sarcoplasmic/endoplasmic reticulum (SR/ER) through ryanodine (B192298) receptors (RyRs) is a critical event in numerous physiological processes, including muscle contraction, neurotransmission, and gene expression.[1] For researchers investigating these phenomena, pharmacological tools that modulate RyR activity are indispensable. This guide provides a comprehensive comparison of two key modulators, dantrolene sodium and ryanodine, offering insights into their mechanisms, experimental applications, and data-driven performance.

At a Glance: Dantrolene vs. Ryanodine

FeatureThis compoundRyanodine
Primary Action Inhibitor of RyR channelsDose-dependent modulator (activator at low concentrations, inhibitor at high concentrations)
Mechanism Decreases the sensitivity of RyR1 and RyR3 to activating ligands like Ca²⁺ and calmodulin, stabilizing a closed state.[2][3]Binds to the open state of the RyR channel. At nanomolar concentrations, it locks the channel in a sub-conductance (half-open) state, leading to Ca²⁺ leak. At micromolar concentrations, it fully inhibits the channel.[4]
Isoform Selectivity Primarily inhibits RyR1 and RyR3; has little to no effect on RyR2 (cardiac isoform) under normal physiological conditions.[3][5]Binds to all RyR isoforms (RyR1, RyR2, and RyR3).
Binding Site Binds to a site on the RyR protein that is pharmacologically distinct from the ryanodine binding site.[6]Binds directly to a high-affinity site within the pore-forming region of the RyR channel.[4]
Typical Use in Research Used to inhibit SR/ER Ca²⁺ release to study the physiological consequences of reduced RyR activity, particularly in skeletal muscle. It is also a therapeutic agent for malignant hyperthermia.[2][5]A powerful research tool to probe RyR channel function. Low concentrations are used to induce a "leaky" state to study the effects of chronic Ca²⁺ release, while high concentrations are used for potent inhibition. Its use-dependent binding is valuable for studying channel gating.[4]

Quantitative Comparison of Efficacy

The following table summarizes key quantitative parameters for this compound and ryanodine, providing a snapshot of their potency and effects in different experimental systems.

ParameterThis compoundRyanodineSource
Inhibition Constant (Ki) ~150 nM (for [³H]ryanodine binding to porcine skeletal muscle SR)Not applicable (acts as an activator at low concentrations)[7][8]
IC₅₀ (Inhibition) 0.16 ± 0.03 µM (for RyR2 in the presence of CaM); 0.3 ± 0.07 µM (for Ca²⁺ release in failing dog heart SR)~100 µM (for full channel inhibition)[4][9]
Activation Concentration Nanomolar concentrations can paradoxically increase open probability in single-channel recordings.Nanomolar to low micromolar (<10 µM) concentrations lock the channel in a sub-conductance state.[4][10]
Effect on [³H]ryanodine Binding Decreases the affinity of RyR1 for ryanodine, reflecting channel inhibition.[3]Binds with high affinity to the open state, making it a tool to quantify channel activity.[11]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of dantrolene and ryanodine on the ryanodine receptor are visualized below.

cluster_SR Sarcoplasmic Reticulum Lumen cluster_Cytosol Cytosol SR_Ca Ca²⁺ RyR Ryanodine Receptor (RyR) SR_Ca->RyR Release Ca_cytosol Ca²⁺ RyR->Ca_cytosol Ca_cytosol->RyR Activates (CICR) Dantrolene Dantrolene Dantrolene->RyR Inhibits (RyR1, RyR3) Decreases Ca²⁺ sensitivity Ryanodine_low Ryanodine (nM) Ryanodine_low->RyR Locks in sub-conductance state Ryanodine_high Ryanodine (µM) Ryanodine_high->RyR Inhibits Calmodulin Calmodulin Calmodulin->RyR Modulates

Caption: Mechanisms of Dantrolene and Ryanodine on the Ryanodine Receptor.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for studying the effects of dantrolene and ryanodine on SR Ca²⁺ release.

Experiment 1: [³H]Ryanodine Binding Assay to Determine Channel Activity

This assay quantifies the open-state probability of RyR channels, as [³H]ryanodine binds with high affinity to the open channel configuration.[11]

Objective: To assess the effects of dantrolene on the Ca²⁺-dependent activation of RyR1.

Materials:

  • Sarcoplasmic reticulum (SR) vesicles isolated from skeletal muscle.

  • Binding buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM free Ca²⁺ (buffered with EGTA).

  • [³H]ryanodine (specific activity ~50-100 Ci/mmol).

  • This compound stock solution.

  • Unlabeled ryanodine for non-specific binding determination.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubate SR vesicles (50-100 µg protein) in binding buffer.

  • Add varying concentrations of this compound.

  • Initiate the binding reaction by adding 2-10 nM [³H]ryanodine.

  • For non-specific binding, add a 1000-fold excess of unlabeled ryanodine to a parallel set of tubes.

  • Incubate at 37°C for 2-3 hours to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer (binding buffer without [³H]ryanodine).

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot specific binding as a function of dantrolene concentration to determine the IC₅₀.

A SR Vesicles + Dantrolene B Add [³H]Ryanodine A->B C Incubate (37°C, 2-3h) B->C D Rapid Filtration C->D E Wash Filters D->E F Scintillation Counting E->F G Calculate Specific Binding & IC₅₀ F->G

Caption: Workflow for the [³H]Ryanodine Binding Assay.

Experiment 2: Measurement of SR Ca²⁺ Release in Permeabilized Myocytes

This protocol uses a fluorescent Ca²⁺ indicator to directly measure Ca²⁺ release from the SR in response to an RyR agonist, and how this is affected by dantrolene or ryanodine.

Objective: To directly visualize and quantify the inhibitory effect of dantrolene on caffeine-induced Ca²⁺ release.

Materials:

  • Isolated skeletal muscle fibers or cardiac myocytes.

  • Permeabilization solution (e.g., containing saponin).

  • Intracellular-like medium containing a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Caffeine (B1668208) solution (e.g., 10 mM) to trigger RyR opening.

  • This compound or ryanodine solutions.

  • Fluorescence microscopy setup with a rapid solution switching system.

Procedure:

  • Load isolated cells with a fluorescent Ca²⁺ indicator according to the manufacturer's protocol.

  • Permeabilize the cell membrane to allow for controlled access to the intracellular environment.

  • Place the permeabilized cells in an imaging chamber on the microscope stage and perfuse with the intracellular-like medium.

  • Establish a baseline fluorescence signal.

  • Pre-incubate the cells with the desired concentration of dantrolene (e.g., 10 µM) or ryanodine (nM or µM concentrations) for a set period.

  • Rapidly apply a caffeine solution to induce SR Ca²⁺ release and record the change in fluorescence intensity.

  • As a control, perform the caffeine application without the pre-incubation of dantrolene or ryanodine.

  • Quantify the amplitude and rate of the fluorescence transient to determine the extent of Ca²⁺ release.

  • Compare the Ca²⁺ release in the presence and absence of the modulator to assess its effect.

A Load Cells with Ca²⁺ Indicator B Permeabilize Cell Membrane A->B C Pre-incubate with Dantrolene/Ryanodine B->C D Establish Baseline Fluorescence B->D E Apply Caffeine to Trigger Release C->E F Record Fluorescence Transient E->F G Quantify Release (Amplitude, Rate) F->G

References

A Comparative Guide to Dantrolene Sodium and Azumolene for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dantrolene Sodium and its structural analog, Azumolene (B1235849), with a focus on their potential applications in neuroprotection. While both compounds are recognized for their role as ryanodine (B192298) receptor antagonists in the context of malignant hyperthermia, their comparative efficacy in neurodegenerative disease models is a critical area of investigation. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate an objective assessment.

Executive Summary

This compound has been extensively studied for its neuroprotective properties and has demonstrated efficacy in various in vitro and in vivo models of neurological disorders, including stroke, Alzheimer's disease, and Huntington's disease. Its primary mechanism involves the inhibition of calcium release from the endoplasmic reticulum, thereby mitigating excitotoxicity and subsequent neuronal cell death.

Azumolene, a structural analog of Dantrolene, is noted for being approximately 30-fold more water-soluble, a significant advantage for clinical administration. In models of malignant hyperthermia, Azumolene has been shown to be equipotent to Dantrolene. However, there is a notable lack of published experimental data directly evaluating Azumolene's neuroprotective efficacy. While its structural similarity and shared primary mechanism of action with Dantrolene suggest potential neuroprotective effects, further research is critically needed to substantiate this.

This guide will present the substantial evidence for Dantrolene's neuroprotection and the limited, yet promising, profile of Azumolene, highlighting the current knowledge gaps and future research directions.

Mechanism of Action: Ryanodine Receptor Antagonism

Both this compound and Azumolene exert their primary pharmacological effects by acting as antagonists of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the membrane of the endoplasmic reticulum (ER).[1][2] In the central nervous system, three isoforms of RyRs (RyR1, RyR2, and RyR3) are present.[3][4] Dantrolene has been shown to inhibit RyR1 and RyR3.[3][4]

Under pathological conditions such as excitotoxicity, an excessive influx of calcium into neurons triggers further calcium release from the ER through RyRs in a process known as calcium-induced calcium release (CICR).[3] This sustained elevation of cytosolic calcium activates downstream apoptotic and necrotic cell death pathways.[1][5] By inhibiting RyRs, Dantrolene and presumably Azumolene can stabilize intracellular calcium levels and prevent this neurotoxic cascade.[1]

cluster_0 Neurotoxic Insult cluster_1 Cellular Response cluster_2 Therapeutic Intervention Glutamate (B1630785) Glutamate/ Amyloid-β NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx ER Endoplasmic Reticulum Ca_Influx->ER triggers RyR Ryanodine Receptor (RyR1, RyR3) ER->RyR ER_Ca_Release ER Ca²⁺ Release (CICR) RyR->ER_Ca_Release Mito_Ca_Overload Mitochondrial Ca²⁺ Overload ER_Ca_Release->Mito_Ca_Overload Mitochondria Mitochondria Apoptosis Apoptosis/ Necrosis Mito_Ca_Overload->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death Dantrolene_Azumolene Dantrolene / Azumolene Dantrolene_Azumolene->RyR Inhibits

Caption: Signaling pathway of Dantrolene and Azumolene in neuroprotection.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Azumolene. It is important to note the disparity in the available research, with extensive data for Dantrolene in neuroprotection models and data for Azumolene primarily in muscle contractility studies.

Table 1: In Vitro Efficacy

ParameterThis compoundAzumoleneCell/Tissue ModelStudy HighlightsReference
Neuroprotection
Glutamate-induced Ca²⁺ increaseReduced by 70% (30 µM)No data availableMouse cortical neuronsCompletely blocked glutamate toxicity in the absence of extracellular Ca²⁺.[4]
NMDA-induced LDH releaseBlocked (30 µM)No data availableCortical neuron cultureNo effect on kainate-induced toxicity.[1]
Oxygen-Glucose DeprivationPartially protectiveNo data availableCortical neuronsBlocked release of ER Ca²⁺ stores.[6]
Muscle Contractility
Twitch Inhibition (IC₅₀)1.6 ± 0.4 µM2.8 ± 0.8 µMMouse Extensor Digitorum LongusNo significant difference in potency observed.[7]
Twitch Inhibition (IC₅₀)3.5 ± 1.2 µM2.4 ± 0.6 µMMouse Soleus MusclePotency was comparable between the two drugs.[7]
Caffeine-induced contractureInhibited (10 µM)Inhibited (10 µM)Mouse Soleus MuscleAzumolene was as effective as Dantrolene.[7]

Table 2: In Vivo Efficacy

ParameterThis compoundAzumoleneAnimal ModelStudy HighlightsReference
Neuroprotection
Glutamate ExcitotoxicityProtected 80% of neuronsNo data availableMouse model of Alzheimer's diseasePretreatment showed significant protection.[4]
Ischemic StrokeDecreased infarct volumeNo data availableRat model of middle cerebral artery occlusionReduced apoptotic markers in the ischemic penumbra.[4][6]
Huntington's DiseaseImproved motor performance, reduced loss of striatal neuronsNo data availableYAC128 miceLong-term feeding (5 mg/kg) showed beneficial effects.[8]
Muscle Relaxation
Twitch Inhibition (IC₅₀)1.5 ± 0.2 mg/kg1.2 ± 0.1 mg/kgGuinea pig gastrocnemius muscleAzumolene is equipotent to Dantrolene.[7]

Table 3: Physicochemical Properties

PropertyThis compoundAzumoleneSignificanceReference
Water SolubilityLow~30-fold higher than DantroleneAzumolene's higher solubility facilitates faster preparation and administration in clinical settings.[2]
Blood-Brain Barrier PermeabilityLimitedNo data availableCritical for CNS drug efficacy. Intranasal administration of Dantrolene has been explored to increase brain concentration.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the neuroprotective effects of Dantrolene. Similar protocols could be adapted for the future evaluation of Azumolene.

In Vitro Neuroprotection Assay: Glutamate Excitotoxicity

This protocol assesses the ability of a compound to protect primary neurons from glutamate-induced cell death.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Culture Culture Primary Cortical Neurons (7-10 days) Pretreat Pre-treat with Dantrolene/Vehicle (30 min) Culture->Pretreat Induce Induce Excitotoxicity (e.g., 100 µM Glutamate) Pretreat->Induce Incubate Incubate (24 hours) Induce->Incubate Stain Stain with PI and Hoechst 33342 Incubate->Stain Image Fluorescence Microscopy Stain->Image Analyze Quantify Cell Death (% PI-positive cells) Image->Analyze

Caption: Workflow for in vitro glutamate excitotoxicity assay.
  • Cell Culture: Primary cortical neurons are cultured for 7-10 days in vitro to allow for maturation.[10]

  • Treatment Groups:

    • Vehicle control

    • Glutamate alone (e.g., 100 µM)

    • Dantrolene (e.g., 10 µM) pre-treatment for 30 minutes, followed by co-incubation with glutamate.[10]

    • Dantrolene alone (e.g., 10 µM)

  • Incubation: Cells are incubated with the respective treatments for 24 hours.[10]

  • Assessment of Cell Viability:

    • Cells are stained with Hoechst 33342 (stains all nuclei blue) and Propidium Iodide (PI, stains nuclei of dead cells red).[10]

    • The percentage of dead cells is quantified using fluorescence microscopy.[10]

In Vivo Neuroprotection Assay: Animal Model of Ischemic Stroke

This protocol evaluates the neuroprotective effect of a compound in a rodent model of focal cerebral ischemia.

  • Animal Model: Focal cerebral ischemia is induced in rats or mice, commonly by middle cerebral artery occlusion (MCAO).[4]

  • Drug Administration: Dantrolene (or vehicle) is administered at a specific dose and route (e.g., intraperitoneal, intravenous, or intranasal) at a defined time point relative to the ischemic insult (pre- or post-treatment).[3][4]

  • Behavioral Assessment: Neurological deficits are assessed at various time points post-ischemia using standardized scoring systems.

  • Histological Analysis:

    • At the end of the study, animals are euthanized, and their brains are collected.

    • Infarct volume is measured using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC).

    • Neuronal survival is quantified in specific brain regions (e.g., the ischemic penumbra) using immunohistochemistry for neuronal markers like NeuN.[3]

    • Apoptosis can be assessed using TUNEL staining.[4][10]

Discussion and Future Directions

The existing body of research provides strong evidence for the neuroprotective effects of this compound across a range of preclinical models. Its ability to stabilize intracellular calcium homeostasis by inhibiting ryanodine receptors is a well-established mechanism.

The case for Azumolene as a neuroprotective agent is currently theoretical, based on its structural and mechanistic similarity to Dantrolene. Its primary advantage, significantly higher water solubility, could translate to improved bioavailability and ease of formulation for CNS delivery. However, the lack of direct experimental evidence in neuroprotection models is a major gap in our understanding.

Future research should prioritize the following:

  • Direct Comparative Studies: In vitro and in vivo studies directly comparing the neuroprotective efficacy of Dantrolene and Azumolene in models of ischemic stroke, Alzheimer's disease, and other neurodegenerative conditions are essential.

  • Blood-Brain Barrier Permeability: The ability of Azumolene to cross the blood-brain barrier is a critical determinant of its potential as a CNS therapeutic and needs to be experimentally determined.

  • Pharmacokinetics and Pharmacodynamics: A thorough characterization of Azumolene's pharmacokinetic and pharmacodynamic profile in the CNS is necessary.

References

Validating Dantrolene Sodium's RyR1 Antagonism: A Comparative Guide Using [3H]Ryanodine Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of a compound's mechanism of action is paramount. This guide provides an objective comparison of Dantrolene Sodium's performance as a Ryanodine Receptor 1 (RyR1) antagonist, with its efficacy substantiated by experimental data from [3H]ryanodine binding assays. We will delve into a comparative analysis with other RyR1 modulators, present detailed experimental protocols, and visualize key pathways and workflows to facilitate a comprehensive understanding.

This compound is a cornerstone in the management of malignant hyperthermia, a life-threatening condition linked to uncontrolled calcium release from the sarcoplasmic reticulum in skeletal muscle. Its therapeutic effect stems from its ability to inhibit the RyR1 calcium release channel. The [3H]ryanodine binding assay serves as a critical in vitro tool to investigate this inhibition, as the radioligand [3H]ryanodine preferentially binds to the open state of the RyR1 channel. A reduction in [3H]ryanodine binding in the presence of a test compound, such as Dantrolene, is indicative of channel inhibition.

Comparative Analysis of RyR1 Inhibitors

The inhibitory potency of this compound on the RyR1 channel has been quantified using [3H]ryanodine binding assays. This section compares its efficacy with its analog, Azumolene, and highlights the impact of RyR1 mutations on Dantrolene's inhibitory activity.

CompoundRyR1 IsoformIC50 (µM)Assay ConditionsReference
This compound Wild-Type~1.0[3H]ryanodine binding assay with skeletal muscle sarcoplasmic reticulum vesicles.
This compound Y522S Mutant>10[3H]ryanodine binding assay with HEK293 cell microsomes expressing the mutant RyR1.
Azumolene Wild-TypeNot explicitly stated in [3H]ryanodine binding assays, but described as an equipotent analog to Dantrolene. In mouse soleus muscle contracture assays, the IC50 was comparable to Dantrol

A Comparative Guide to Ryanodine Receptor Inhibitors: Dantrolene Sodium vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dantrolene Sodium and other key ryanodine (B192298) receptor (RyR) inhibitors, supported by experimental data. The information is intended to assist researchers and professionals in understanding the pharmacological profiles of these compounds and to guide future drug development efforts.

Introduction to Ryanodine Receptors and Their Inhibition

Ryanodine receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium ion (Ca2+) release from the sarcoplasmic and endoplasmic reticulum, a fundamental process in muscle contraction and cellular signaling.[1] There are three main isoforms of RyRs with distinct tissue distribution and physiological roles:

  • RyR1: Predominantly found in skeletal muscle, where it is essential for excitation-contraction coupling.[2]

  • RyR2: The primary isoform in cardiac muscle, responsible for calcium-induced calcium release (CICR) that triggers heart muscle contraction.[2]

  • RyR3: More widely expressed, including in the brain and smooth muscle, and is also involved in CICR.[3]

Dysregulation of RyR function is implicated in various pathological conditions, including malignant hyperthermia, central core disease, and certain cardiac arrhythmias.[2] Consequently, inhibitors of RyRs are of significant therapeutic interest. This compound has long been the only clinically approved drug for malignant hyperthermia, a life-threatening condition triggered by certain anesthetics.[4] This guide compares this compound with other notable RyR inhibitors, focusing on their isoform selectivity, potency, and mechanisms of action.

Quantitative Comparison of Ryanodine Receptor Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of Dantrolene, its analog Azumolene (B1235849), and the antiarrhythmic drug Flecainide on different RyR isoforms. It is important to note that experimental conditions can significantly influence these values.

InhibitorTarget RyR IsoformAssay TypeIC50 ValueExperimental ContextReference
Dantrolene RyR1Ca2+ Leakage Inhibition0.26 µMHEK293 cells expressing RyR1 with R2163C mutation[4]
RyR1[3H]ryanodine binding inhibition~150 nM (Ki)Not specified[5]
RyR2Ca2+ Wave Amplitude Inhibition0.19 ± 0.04 µMIn the presence of Calmodulin[5]
RyR2Single Channel Inhibition0.2 µMIn the presence of Calmodulin[6]
RyR2Ca2+ Wave Suppression6 µMPermeabilized ventricular myocytes (in the presence of Calmodulin)[6]
Azumolene RyR1Ca2+ Leakage Inhibition0.41 µMHEK293 cells expressing RyR1 with R2163C mutation[4]
RyR1 (mouse extensor digitorum longus)In-Vitro Muscle Twitch Inhibition2.8 ± 0.8 µMCaffeine-induced contracture[7]
RyR1 (mouse soleus)In-Vitro Muscle Twitch Inhibition2.4 ± 0.6 µMCaffeine-induced contracture[7]
Flecainide RyR2Single Channel Inhibition15 µMNot specified[8]
RyR2Ca2+ Wave Inhibition~50 µmol/lCASQ2 null myocytes[9]
RyR2Ca2+ Wave InhibitionHigher potency in CPVT modelsCompared to wild-type myocytes[10]

Mechanism of Action and Signaling Pathways

The inhibitory mechanisms of Dantrolene, Azumolene, and Flecainide on RyRs differ in their binding sites and isoform selectivity.

Dantrolene and Azumolene

Dantrolene and its more water-soluble analog, Azumolene, primarily target the RyR1 and RyR3 isoforms.[4][11] They bind to a specific site on the N-terminal region of the receptor, specifically within the Repeat12 (R12) domain.[4] This binding event is thought to stabilize the closed state of the channel, reducing the likelihood of aberrant Ca2+ release, particularly in hyperactive states like malignant hyperthermia.[1][4] The binding of Dantrolene and Azumolene induces a conformational change, a "clamshell-like closure" of the R12 domain, which allosterically modulates the gating of the channel.[4] While the binding site sequence is present in RyR2, Dantrolene's effect on this isoform is controversial and appears to be dependent on factors like the presence of calmodulin and the phosphorylation state of the receptor.[5][12]

Dantrolene_Azumolene_Mechanism cluster_SR Sarcoplasmic Reticulum Lumen cluster_Cytosol Cytosol Ca2+_Store High [Ca2+] RyR1/RyR3 RyR1 / RyR3 Channel (Open State) Ca2+_Store->RyR1/RyR3 Ca2+ flux RyR1/RyR3_Closed RyR1 / RyR3 Channel (Stabilized Closed State) RyR1/RyR3->RyR1/RyR3_Closed Induces conformational change Ca2+_Release Ca2+ Release RyR1/RyR3->Ca2+_Release Dantrolene_Azumolene Dantrolene / Azumolene Dantrolene_Azumolene->RyR1/RyR3 Binds to R12 domain Reduced_Ca2+_Release Reduced Ca2+ Release RyR1/RyR3_Closed->Reduced_Ca2+_Release

Mechanism of Dantrolene and Azumolene on RyR1/RyR3.

Flecainide

Flecainide, a class Ic antiarrhythmic drug, primarily exerts its effects on the RyR2 isoform.[8] Its mechanism is distinct from that of Dantrolene. Flecainide is an open-state blocker, meaning it preferentially binds to and inhibits the RyR2 channel when it is in the open conformation.[1] This action reduces the duration of channel openings, thereby decreasing the overall Ca2+ release from the sarcoplasmic reticulum.[1] This mechanism is particularly relevant in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT), where RyR2 channels are hyperactive and have an increased open probability.[10]

Flecainide_Mechanism cluster_SR Sarcoplasmic Reticulum Lumen cluster_Cytosol Cytosol Ca2+_Store High [Ca2+] RyR2_Open RyR2 Channel (Open State) Ca2+_Store->RyR2_Open Ca2+ flux RyR2_Blocked RyR2 Channel (Blocked Open State) RyR2_Open->RyR2_Blocked Reduces open duration Ca2+_Release Ca2+ Release RyR2_Open->Ca2+_Release Flecainide Flecainide Flecainide->RyR2_Open Binds to open channel Reduced_Ca2+_Release Reduced Ca2+ Release RyR2_Blocked->Reduced_Ca2+_Release SR_Isolation_Workflow Start Muscle Tissue Homogenization Centrifugation1 Low-Speed Centrifugation (to remove nuclei and debris) Start->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (to pellet crude microsomes) Supernatant1->Centrifugation2 Pellet1 Resuspend Pellet Centrifugation2->Pellet1 Sucrose_Gradient Sucrose Density Gradient Centrifugation Pellet1->Sucrose_Gradient Fractionation Fraction Collection Sucrose_Gradient->Fractionation SR_Vesicles Identify and Pool SR-enriched Fractions Fractionation->SR_Vesicles Final_Centrifugation High-Speed Centrifugation (to pellet purified SR vesicles) SR_Vesicles->Final_Centrifugation Final_Pellet Resuspend and Store Purified SR Vesicles Final_Centrifugation->Final_Pellet End SR Vesicles Ready for Assays Final_Pellet->End

References

A Comparative Guide to Dantrolene Sodium and Verapamil in Blocking Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dantrolene Sodium and Verapamil (B1683045), two drugs that modulate intracellular calcium levels but through fundamentally different mechanisms. While both are colloquially referred to as "calcium channel blockers," their targets, mechanisms of action, and experimental characterizations differ significantly. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their distinct signaling pathways.

Executive Summary

This compound and Verapamil both function to decrease the availability of free intracellular calcium, a critical second messenger in numerous cellular processes. However, their modes of action are distinct:

  • This compound is a postsynaptic muscle relaxant that acts intracellularly on the ryanodine (B192298) receptors (RyRs) located on the sarcoplasmic/endoplasmic reticulum, inhibiting the release of calcium from internal stores.[1][2] It exhibits selectivity for RyR1 and RyR3 isoforms over the cardiac RyR2 isoform.[3][4][5][6]

  • Verapamil is a phenylalkylamine that primarily blocks voltage-gated L-type calcium channels on the plasma membrane, thereby preventing calcium influx from the extracellular space.[7][8] It also shows activity against T-type calcium channels and other ion channels at varying concentrations.[9][10]

Due to these mechanistic differences, direct comparison of their potency (e.g., via IC50 values) must be interpreted with caution, as the experimental systems and targets are not analogous.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data for this compound and Verapamil based on various in vitro assays.

Table 1: this compound - Inhibition of Ryanodine Receptors

ParameterValueTarget Isoform(s)Experimental SystemMeasurement MethodReference(s)
IC50 ~1.0 µMRyR1 (Wild-Type)Skeletal muscle sarcoplasmic reticulum vesicles[3H]ryanodine binding assay[11]
IC50 0.16 ± 0.03 µMRyR2 (in the presence of Calmodulin)Single RyR2 channels in lipid bilayersElectrophysiology
IC50 0.3 ± 0.07 µMRyR2Sarcoplasmic reticulum vesicles from failing dog heartCa2+ release assay[12]
Kd ~150 nMRyR1Pig skeletal muscle sarcoplasmic reticulum vesicles[3H]ryanodine binding[13]
Effect on Kd 3-fold increaseRyR1Pig skeletal muscle sarcoplasmic reticulum vesicles[3H]ryanodine binding[4][5][14]
Clinically Relevant Concentration ~10 µMRyR1, RyR3In vivo

Table 2: Verapamil - Inhibition of Voltage-Gated Calcium Channels and Other Ion Channels

ParameterValueTarget Channel(s)Experimental SystemMeasurement MethodReference(s)
ED50 ~10 µML-type Ca2+ channelsHeterologous expression systemsElectrophysiology[9]
ED50 ~20 µMT-type Ca2+ channelsHeterologous expression systemsElectrophysiology[9]
IC50 143.0 nMHERG K+ channelsHEK 293 cellsElectrophysiology (Patch Clamp)[15]
IC50 1.89 µMCaV1.2 (L-type)HEK 293 cellsAutomated Electrophysiology (Patch Clamp)[16]
IC50 45 µMRapidly activating delayed rectifier K+ channelsHuman embryonic kidney cellsElectrophysiology[17]
Ki 1-2 µML-type Ca2+ channels ([3H]verapamil binding)Not specifiedRadioligand binding assay[18]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and Verapamil are visualized in the following diagrams.

Dantrolene_Pathway cluster_cell Skeletal Muscle Cell EC_Coupling Excitation-Contraction Coupling Signal DHPR DHPR (Voltage Sensor) EC_Coupling->DHPR RyR1 Ryanodine Receptor 1 (RyR1) DHPR->RyR1 activates Ca_Cytosol Cytosolic Ca²⁺ RyR1->Ca_Cytosol Ca²⁺ Release SR Sarcoplasmic Reticulum (SR) Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_Cytosol->Contraction Dantrolene Dantrolene Dantrolene->RyR1 inhibits

Caption: this compound's mechanism of action in skeletal muscle.

Verapamil_Pathway cluster_cell Cardiomyocyte / Smooth Muscle Cell Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca²⁺ Channel Depolarization->L_type_Ca_Channel opens Intracellular_Ca Intracellular Ca²⁺ L_type_Ca_Channel->Intracellular_Ca Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->L_type_Ca_Channel Ca²⁺ Influx Cellular_Response Cellular Response (e.g., Contraction) Intracellular_Ca->Cellular_Response Verapamil Verapamil Verapamil->L_type_Ca_Channel blocks

Caption: Verapamil's mechanism of action on L-type calcium channels.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of key protocols used to characterize this compound and Verapamil.

[3H]Ryanodine Binding Assay for this compound

This assay is used to assess the binding affinity and inhibitory effect of Dantrolene on ryanodine receptors.

Objective: To quantify the interaction of Dantrolene with RyR1.

Materials:

  • Isolated sarcoplasmic reticulum (SR) vesicles from skeletal muscle.

  • [3H]ryanodine (radioligand).

  • Binding buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4).

  • This compound solutions of varying concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: SR vesicles are incubated with a fixed concentration of [3H]ryanodine and varying concentrations of this compound in the binding buffer.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free [3H]ryanodine. The filters are then washed to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, corresponding to the amount of bound [3H]ryanodine, is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine) from the total binding. IC50 or Kd values are determined by plotting the specific binding against the concentration of Dantrolene.[11]

Ryanodine_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare SR Vesicles, [3H]ryanodine, and Dantrolene Start->Prepare_Reagents Incubate Incubate SR vesicles with [3H]ryanodine and Dantrolene Prepare_Reagents->Incubate Filter Rapid Filtration to separate bound and free ligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Measure Measure radioactivity with Scintillation Counter Wash->Measure Analyze Data Analysis: Calculate IC50/Kd Measure->Analyze End End Analyze->End

Caption: Experimental workflow for a [3H]ryanodine binding assay.

Whole-Cell Patch-Clamp Electrophysiology for Verapamil

This technique is employed to measure the effect of Verapamil on the ionic currents flowing through voltage-gated calcium channels.

Objective: To determine the IC50 and state-dependency of Verapamil's block of L-type calcium channels.

Materials:

  • Cells expressing the target calcium channel (e.g., HEK293 cells or isolated cardiomyocytes).

  • Patch-clamp amplifier and data acquisition system.

  • Micropipettes (electrodes).

  • Extracellular and intracellular solutions with defined ionic compositions.

  • Verapamil solutions of varying concentrations.

Procedure:

  • Cell Preparation: Adherent cells are cultured on coverslips, or cardiomyocytes are enzymatically isolated.

  • Giga-seal Formation: A glass micropipette filled with intracellular solution is brought into contact with the cell membrane, and suction is applied to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). A voltage protocol, consisting of specific depolarizing steps, is applied to activate the calcium channels.

  • Current Recording: The resulting ionic currents are recorded in the absence (control) and presence of different concentrations of Verapamil applied to the extracellular solution.

  • Data Analysis: The peak current amplitude at each Verapamil concentration is measured and normalized to the control current. The IC50 is determined by fitting the concentration-response data to a Hill equation. State-dependency is assessed by altering the voltage protocol (e.g., changing the holding potential or the frequency of depolarization).[15][19]

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells Expressing Target Ion Channels Start->Prepare_Cells Form_Seal Form Giga-seal with Patch Pipette Prepare_Cells->Form_Seal Establish_WC Establish Whole-Cell Configuration Form_Seal->Establish_WC Apply_Voltage Apply Voltage-Clamp Protocol Establish_WC->Apply_Voltage Record_Control Record Control Currents Apply_Voltage->Record_Control Apply_Verapamil Apply Verapamil at Varying Concentrations Record_Control->Apply_Verapamil Record_Drug Record Currents in the Presence of Verapamil Apply_Verapamil->Record_Drug Analyze Data Analysis: Determine IC50 Record_Drug->Analyze End End Analyze->End

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound and Verapamil are both valuable tools for modulating intracellular calcium, but they operate on distinct molecular targets and through different mechanisms. Dantrolene offers a means to specifically probe the contribution of intracellular calcium release from RyR1 and RyR3-equipped stores. In contrast, Verapamil is a classic L-type voltage-gated calcium channel blocker, essential for studying the role of calcium influx in excitable cells. A thorough understanding of their respective mechanisms, potencies, and the experimental contexts in which these are determined is critical for the design of rigorous experiments and the development of novel therapeutics targeting calcium signaling pathways.

References

Cross-Validating Dantrolene Sodium's Efficacy in Ryanodine Receptor (RyR) Mutant Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dantrolene Sodium's performance in various Ryanodine Receptor (RyR) mutant cell lines, supported by experimental data. Dantrolene is a critical therapeutic agent for malignant hyperthermia (MH), a life-threatening condition often linked to mutations in the RyR1 gene.[1][2] Its primary mechanism involves the inhibition of calcium ion release from the sarcoplasmic reticulum by binding to the RyR1 channel.[3] This guide synthesizes findings from multiple studies to offer a comprehensive overview of its effects across different RyR mutations.

Quantitative Data on this compound's Effects

The efficacy of this compound can vary depending on the specific RyR mutation. The following table summarizes key quantitative data from studies on different RyR mutant cell lines.

RyR Isoform/MutationCell LineDantrolene ConcentrationKey Quantitative FindingsReference
RyR1 (R2163C - MH Mutation)HEK2930.26 µM (IC50)Inhibited Ca2+ leakage[4]
RyR2 (S406L - CPVT Mutation)iPSC-derived Cardiomyocytes10 µMRestored normal Ca2+ spark properties[5]
RyR1 (Y522S - MH Mutation)N/A (Cryo-EM study)N/AReduced channel opening probability[1]
RyR2 (Wild Type)Sheep0.16 ± 0.03 µM (IC50)Inhibited RyR2 in the presence of 100 nM Calmodulin[6]
RyR1 (Wild Type)Rabbit Skeletal MuscleN/AInhibited to 52 ± 4% of control in the presence of 100 nM Calmodulin[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the evaluation of this compound's effects.

1. Cell Culture and Transfection of RyR Mutants

  • Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for their high transfection efficiency and lack of endogenous RyR expression. Induced pluripotent stem cell (iPSC)-derived cardiomyocytes are used for cardiac-specific RyR2 mutations.[4][5]

  • Transfection: Cells are transiently or stably transfected with plasmids encoding wild-type or mutant RyR cDNA using standard lipid-based transfection reagents. Successful expression is typically confirmed by Western blotting or immunofluorescence.

2. Measurement of Intracellular Calcium ([Ca2+]i)

  • Calcium Imaging: Cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.[7]

  • Procedure:

    • Cells are incubated with the dye in a physiological buffer.

    • After a de-esterification period, the cells are washed.[7]

    • Baseline fluorescence is recorded using a fluorescence microscope or a plate reader.

    • Cells are then exposed to a trigger (e.g., caffeine, 4-chloro-m-cresol) in the presence or absence of this compound.

    • Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are monitored over time.[7]

3. [3H]Ryanodine Binding Assay

This assay is used to assess the binding affinity of Dantrolene to the RyR channel.

  • Membrane Preparation: Sarcoplasmic reticulum (SR) vesicles are isolated from muscle tissue or transfected cells.

  • Procedure:

    • SR vesicles are incubated with [3H]ryanodine in the presence of varying concentrations of this compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free [3H]ryanodine are separated by filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • A reduction in [3H]ryanodine binding indicates that Dantrolene has inhibited the channel's open state.

4. Cell Viability Assays (e.g., MTT Assay)

These assays determine the cytotoxic effects of RyR mutations and the protective effects of Dantrolene.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of mitochondria, which is an indicator of cell viability.[7]

  • Procedure:

    • Cells are seeded in a 96-well plate and treated with a stressor (e.g., a triggering agent for MH) with or without this compound.[8]

    • After the treatment period, MTT solution is added to each well and incubated.[7]

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.[7]

    • The absorbance is measured on a microplate reader.[7] An increase in absorbance in the Dantrolene-treated group compared to the stressed, untreated group indicates a protective effect.

Visualizing Mechanisms and Workflows

Signaling Pathway of Dantrolene's Action

cluster_SR Sarcoplasmic Reticulum cluster_Cytoplasm Cytoplasm RyR Ryanodine Receptor (RyR) Ca_Cytoplasm Cytosolic Ca2+ RyR->Ca_Cytoplasm Ca2+ Release Ca_Store Ca2+ Store Contraction Muscle Contraction / Cellular Dysfunction Ca_Cytoplasm->Contraction Initiates Trigger Triggering Agent (e.g., Anesthetics, Caffeine) Trigger->RyR Activates Dantrolene This compound Dantrolene->RyR Inhibits

Caption: Mechanism of this compound action on RyR-mediated calcium release.

Experimental Workflow for Cross-Validation

cluster_Preparation Preparation cluster_Treatment Treatment & Analysis cluster_Data Data Interpretation Cell_Culture 1. Culture & Transfect RyR Mutant Cell Lines Dantrolene_Treatment 2. Treat with Dantrolene (Dose-Response) Cell_Culture->Dantrolene_Treatment Induce_Stress 3. Induce Ca2+ Release (e.g., Caffeine) Dantrolene_Treatment->Induce_Stress Ca_Imaging 4a. Calcium Imaging Induce_Stress->Ca_Imaging Viability_Assay 4b. Cell Viability Assay Induce_Stress->Viability_Assay Data_Analysis 5. Analyze & Compare (IC50, % Inhibition, Viability) Ca_Imaging->Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for cross-validating Dantrolene's effects.

Discussion and Alternatives

Dantrolene remains the only clinically approved drug for MH.[1] Its effectiveness is rooted in its ability to reduce the open probability of leaky RyR1 channels, thereby mitigating the uncontrolled calcium release that characterizes MH episodes.[1] While generally effective for RyR1-related myopathies, its efficacy against RyR2-related cardiac conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT) is an active area of research.[5] Studies suggest that Dantrolene can stabilize the closed state of mutated RyR2 channels, but its therapeutic application for these conditions is not yet established.[5]

Alternatives to Dantrolene are primarily preventative, involving the avoidance of triggering anesthetic agents in susceptible individuals.[9] Research into other small molecules that can stabilize RyR channels is ongoing. Azumolene (B1235849), a more water-soluble analog of Dantrolene, has shown similar inhibitory effects on RyR1 in preclinical studies.[4]

Conclusion

Cross-validation of this compound's effects across a spectrum of RyR mutant cell lines is essential for understanding its therapeutic potential and limitations. The data presented here indicates that while Dantrolene is a potent inhibitor of many RyR1 mutants associated with MH, its effects on other isoforms and mutations can be variable. The provided experimental protocols offer a framework for further investigation into the nuanced interactions between Dantrolene and the diverse landscape of RyR channelopathies. This comparative approach is vital for the development of more targeted and effective therapies for these debilitating genetic disorders.

References

A Comparative Guide to Dantrolene Sodium and Thapsigargin for Depleting Intracellular Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the precise modulation of intracellular calcium (Ca²⁺) is a cornerstone of experimental biology. Dantrolene Sodium and Thapsigargin (B1683126) are two powerful and widely used pharmacological tools for depleting intracellular Ca²⁺ stores. However, their distinct mechanisms of action result in different cellular consequences. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate tool for their specific experimental needs.

Mechanism of Action: Targeting Different Key Players in Calcium Homeostasis

The endoplasmic reticulum (ER) and, in muscle cells, the sarcoplasmic reticulum (SR), serve as the primary intracellular reservoirs for Ca²⁺. The controlled release and reuptake of Ca²⁺ from these stores are fundamental to a vast array of cellular processes. This compound and Thapsigargin disrupt this delicate balance by targeting two different critical proteins involved in Ca²⁺ flux.

This compound acts as an inhibitor of the ryanodine receptors (RyRs) , which are ligand-gated Ca²⁺ channels on the membrane of the SR/ER.[1][2] By binding to these receptors, primarily isoforms RyR1 and RyR3, Dantrolene decreases the probability of the channel opening, thereby preventing the release of Ca²⁺ from the intracellular stores into the cytosol.[2][3] This makes it particularly effective at inhibiting Ca²⁺-induced Ca²⁺ release (CICR), a process where a small influx of Ca²⁺ triggers a larger release from the SR/ER.[4] Its minimal effect on the cardiac RyR2 isoform is a key feature of its pharmacological profile.[2][3]

Thapsigargin , on the other hand, is a potent and irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps .[5][6][7] These pumps are responsible for actively transporting Ca²⁺ from the cytosol back into the lumen of the SR/ER, maintaining a high Ca²⁺ concentration within these organelles.[6] By blocking SERCA, Thapsigargin prevents the reuptake of Ca²⁺, leading to a gradual "leak" of Ca²⁺ from the stores into the cytosol and a subsequent, complete depletion of these intracellular reserves.[5][7] This depletion of ER Ca²⁺ stores can, in turn, trigger store-operated calcium entry (SOCE), a process that allows Ca²⁺ to enter the cell from the extracellular space.[8]

Quantitative and Qualitative Comparison

The choice between this compound and Thapsigargin hinges on the specific experimental question being addressed. Thapsigargin offers a complete and irreversible depletion of intracellular Ca²⁺ stores, while Dantrolene provides a more targeted and potentially reversible modulation of a specific Ca²⁺ release channel.[4]

FeatureThis compoundThapsigargin
Primary Target Ryanodine Receptors (RyR1 and RyR3)[2][3]Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA)[5][6][7]
Mechanism of Action Inhibition of Ca²⁺ release from SR/ER[1][2]Inhibition of Ca²⁺ reuptake into SR/ER[5][6][7]
Effect on Stores Prevents release, stores remain loadedInduces passive depletion of stores[5][7]
IC₅₀ ~0.16 - 0.42 µM for RyR2 (in the presence of calmodulin)[9]~0.35 - 0.45 nM for SERCA[10]
Effective Concentration nM to µM range[11]nM to µM range[10]
Reversibility Potentially reversible[4]Irreversible[4][7]
Kinetics of [Ca²⁺]i Change Prevents or attenuates agonist-induced Ca²⁺ riseSlow, sustained increase in cytosolic Ca²⁺ followed by store depletion[7]
Cytotoxicity Can be cytotoxic at higher concentrations or with prolonged exposure, with potential for hepatotoxicity.[12][13]Induces apoptosis and cytotoxicity through ER stress and disruption of Ca²⁺ homeostasis.[14][15][16]
Secondary Effects Minimal direct effects on other Ca²⁺ channels[2][3]Triggers store-operated calcium entry (SOCE)[8] and the unfolded protein response (UPR) due to ER stress.[14]

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams were generated using Graphviz (DOT language).

Dantrolene_Pathway cluster_SR_ER Sarcoplasmic/Endoplasmic Reticulum SR_Lumen SR/ER Lumen (High [Ca²⁺]) RyR Ryanodine Receptor (RyR1/RyR3) Cytosol Cytosol (Low [Ca²⁺]) RyR->Cytosol Ca²⁺ Ca_release Ca²⁺ Release Dantrolene This compound Dantrolene->RyR Inhibits

Caption: Mechanism of this compound action.

Thapsigargin_Pathway cluster_SR_ER Sarcoplasmic/Endoplasmic Reticulum SR_Lumen SR/ER Lumen (High [Ca²⁺]) Cytosol Cytosol (Low [Ca²⁺]) SR_Lumen->Cytosol Ca²⁺ Ca_leak Ca²⁺ Leak SOCE Store-Operated Calcium Entry (SOCE) SR_Lumen->SOCE Depletion Triggers SERCA SERCA Pump Cytosol->SERCA Ca²⁺ Thapsigargin Thapsigargin Thapsigargin->SERCA Irreversibly Inhibits Extracellular Extracellular Space Extracellular->SOCE Ca²⁺ Influx Experimental_Workflow start Start cell_prep Cell Preparation (Plating on imaging dish) start->cell_prep dye_loading Fluorescent Ca²⁺ Indicator Loading (e.g., Fura-2 AM or Fluo-4 AM) cell_prep->dye_loading wash Wash and De-esterification dye_loading->wash baseline Record Baseline Fluorescence wash->baseline treatment Treatment baseline->treatment dantrolene Add this compound (Optional: Add RyR agonist) treatment->dantrolene Option 1 thapsigargin Add Thapsigargin treatment->thapsigargin Option 2 data_acq Data Acquisition (Fluorescence Microscopy or Plate Reader) dantrolene->data_acq thapsigargin->data_acq analysis Data Analysis (Ratio or F/F₀ Calculation) data_acq->analysis end End analysis->end

References

comparative efficacy of Dantrolene and JTV-519 in cardiac myocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of Dantrolene and JTV-519 in regulating calcium (Ca2+) handling within cardiac myocytes. The information presented is based on available experimental data, focusing on the mechanisms of action, quantitative effects on key Ca2+ cycling parameters, and the experimental protocols used to derive these findings.

Introduction

Abnormal sarcoplasmic reticulum (SR) Ca2+ leak through the ryanodine (B192298) receptor 2 (RyR2) is a critical factor in the pathophysiology of cardiac arrhythmias and heart failure. Both Dantrolene and JTV-519 have emerged as potential therapeutic agents that target RyR2 to mitigate this detrimental Ca2+ leak. This guide offers a comparative analysis of their performance, supported by experimental evidence.

Mechanism of Action

Both Dantrolene and JTV-519 exert their primary effects by stabilizing the RyR2 channel, albeit through distinct molecular interactions.

Dantrolene is a hydantoin (B18101) derivative that acts as a muscle relaxant. In cardiac myocytes, it has been shown to directly bind to the RyR2 channel, specifically to a region corresponding to amino acids 601-620.[1][2] This binding is thought to correct a "domain unzipping" between the N-terminal and central domains of the RyR2 protein, a conformational change associated with a leaky channel state in conditions like heart failure.[2] By stabilizing this inter-domain interaction, Dantrolene effectively reduces the open probability of the RyR2 channel during diastole, thereby decreasing aberrant Ca2+ leak from the SR.[1][2] Some evidence suggests that the inhibitory action of Dantrolene on RyR2 may also depend on the channel's association with FKBP12.6 (calstabin2) and calmodulin.[3][4]

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative.[5] Its primary mechanism involves stabilizing the closed state of the RyR2 channel.[5][6] One of the key ways it achieves this is by increasing the binding affinity of the stabilizing protein calstabin2 (FKBP12.6) to the RyR2 channel.[6][7] Dissociation of calstabin2 from RyR2 is a known contributor to increased Ca2+ leak in heart failure.[6] By reinforcing this interaction, JTV-519 helps to keep the channel closed during diastole.[6][7] It is important to note that some studies suggest JTV-519 can also stabilize RyR2 independently of its interaction with calstabin2.[6] Additionally, JTV-519 is recognized as a multi-channel blocker, exhibiting effects on Na+, K+, and L-type Ca2+ channels, which may contribute to its overall electrophysiological profile.[6][8]

Signaling Pathway and Drug Interaction

The following diagram illustrates the key components of the RyR2 signaling pathway and the proposed sites of action for Dantrolene and JTV-519.

RyR2_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR2 RyR2 Ca_Cytosol Diastolic Ca2+ RyR2->Ca_Cytosol Ca2+ Leak Ca_SR Ca2+ Store Ca_SR->RyR2 Leak Calstabin2 Calstabin2 (FKBP12.6) Calstabin2->RyR2 Dantrolene Dantrolene Dantrolene->RyR2 Directly binds & stabilizes inter-domain interaction JTV519 JTV-519 JTV519->RyR2 Stabilizes closed state JTV519->Calstabin2 Increases binding affinity to RyR2 PKA PKA PKA->RyR2 Phosphorylation (promotes leak) PKA->Calstabin2 Dissociation Experimental_Workflow cluster_measurements Measurement Parameters A Cardiac Myocyte Isolation (Enzymatic Digestion) B Fluorescent Ca2+ Indicator Loading (e.g., Fluo-4 AM) A->B C Baseline Measurements B->C D Drug Incubation (Dantrolene or JTV-519) C->D M1 Ca2+ Spark Frequency C->M1 M2 SR Ca2+ Content (Caffeine Application) C->M2 M3 Ca2+ Transient Amplitude (Field Stimulation) C->M3 E Post-Drug Measurements D->E F Data Analysis and Comparison E->F E->M1 E->M2 E->M3

References

Validating the Neuroprotective Effects of Dantrolene in Alzheimer's Disease iPSC Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Dantrolene in induced pluripotent stem cell (iPSC) models of Alzheimer's disease (AD). While direct comparative studies of Dantrolene against other therapeutic agents in iPSC models are limited, this document summarizes the existing experimental data on Dantrolene's efficacy, outlines detailed experimental protocols, and visualizes its mechanism of action.

Executive Summary

Dantrolene, a clinically available ryanodine (B192298) receptor (RyR) antagonist, has demonstrated significant neuroprotective effects in iPSC models derived from patients with both sporadic and familial Alzheimer's disease.[1] By stabilizing intracellular calcium (Ca2+) homeostasis, Dantrolene has been shown to improve cell viability, promote neurogenesis and synaptogenesis, and ameliorate key pathological features of AD in these advanced, patient-specific in vitro systems. This guide presents the quantitative evidence supporting these findings and provides the necessary methodological details for researchers to replicate and build upon these studies.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from studies investigating the effects of Dantrolene on AD iPSC-derived neural cells.

Table 1: Effects of Dantrolene on Cell Viability and Proliferation in AD iPSC Models

Cell Line TypeTreatmentOutcome MeasureResultReference
Sporadic AD (SAD) iPSCsDantrolene (30 µM)Cell Viability (MTT Assay)15.1% increase compared to untreated SAD cells[1]
Familial AD (FAD) iPSCsDantrolene (30 µM)Cell Viability (MTT Assay)67.6% increase compared to untreated FAD cells[1]

Table 2: Effects of Dantrolene on Neurogenesis and Neuronal Differentiation in AD iPSC Models

Cell Line TypeTreatmentOutcome MeasureResultReference
Sporadic AD iPSCsDantroleneDifferentiation to Basal Forebrain Cholinergic NeuronsAbolished the 10.7% decrease observed in untreated SAD cells[1]
Familial AD iPSCsDantroleneDifferentiation to Basal Forebrain Cholinergic NeuronsAbolished the 9.2% decrease observed in untreated FAD cells[1]

Table 3: Effects of Dantrolene on Synaptogenesis in AD iPSC-Derived Neurons

Cell Line TypeTreatmentOutcome MeasureResultReference
Sporadic AD iPSC-derived Cortical NeuronsDantroleneSynapse Density (PSD95)Rescued the 58.2% decrease observed in untreated SAD neurons[1]
Familial AD iPSC-derived Cortical NeuronsDantroleneSynapse Density (PSD95)Rescued the 52.3% decrease observed in untreated FAD neurons[1]
Sporadic AD iPSC-derived Cortical NeuronsDantroleneSynapse Density (Synapsin-1)Rescued the 59.1% decrease observed in untreated SAD neurons[1]
Familial AD iPSC-derived Cortical NeuronsDantroleneSynapse Density (Synapsin-1)Rescued the 89.8% decrease observed in untreated FAD neurons[1]

Table 4: Effects of Dantrolene on Calcium Homeostasis in AD iPSC Models

Cell Line TypeStimulusTreatmentOutcome MeasureResultReference
Sporadic AD iPSCsATP (30 µM)DantrolenePeak Cytosolic Ca2+ ElevationAbolished the abnormal elevation seen in untreated SAD cells[1]

Conceptual Comparison with Other Calcium-Modulating Agents

While direct experimental comparisons in AD iPSC models are lacking, the following table provides a conceptual overview of Dantrolene's mechanism of action compared to other agents that target calcium signaling in the context of Alzheimer's disease.

Table 5: Mechanistic Comparison of Calcium-Modulating Agents in Alzheimer's Disease

Drug ClassExample(s)Primary TargetProposed Neuroprotective Mechanism in AD
Ryanodine Receptor AntagonistDantrolene Ryanodine Receptors (RyR1, RyR3) on the ERInhibits excessive Ca2+ release from the endoplasmic reticulum, preventing excitotoxicity and downstream pathological cascades.[2]
NMDA Receptor AntagonistMemantineN-methyl-D-aspartate (NMDA) ReceptorsBlocks excessive glutamatergic stimulation and subsequent Ca2+ influx, reducing excitotoxicity.
L-type Voltage-Gated Calcium Channel BlockersNimodipine, NilvadipineL-type Voltage-Gated Calcium ChannelsReduces Ca2+ influx through plasma membrane channels, potentially impacting amyloid-beta production and neurotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of Dantrolene's neuroprotective effects in AD iPSC models.

1. iPSC Culture and Neuronal Differentiation

  • iPSC Maintenance: Human iPSCs from healthy controls, sporadic AD, and familial AD patients are cultured on Geltrex-coated plates in mTeSR medium. Cells are passaged using Versene when reaching 80% confluency.

  • Neuronal Progenitor Cell (NPC) Induction: iPSCs are differentiated into NPCs using dual SMAD inhibition.

  • Cortical Neuron Differentiation: NPCs are further differentiated into cortical neurons over a period of several weeks using specific patterning factors and maturation media.

  • Basal Forebrain Cholinergic Neuron Differentiation: A similar multi-week protocol is followed with specific morphogens to direct differentiation towards a cholinergic fate.

2. Dantrolene Treatment

  • Dantrolene is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • The stock solution is diluted in culture medium to the final desired concentration (e.g., 30 µM).

  • For neuroprotection studies, Dantrolene is typically added to the culture medium prior to or concurrently with the application of a neurotoxic insult or during specific stages of neuronal differentiation.

3. Cell Viability Assay (MTT Assay)

  • iPSCs or differentiated neurons are seeded in 96-well plates.

  • After treatment with Dantrolene and/or a neurotoxic agent, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Following incubation, the formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.

4. Immunocytochemistry for Neuronal and Synaptic Markers

  • Cells are fixed with 4% paraformaldehyde.

  • Permeabilization and blocking steps are performed to allow for antibody penetration and reduce non-specific binding.

  • Primary antibodies against neuronal markers (e.g., β-III tubulin) and synaptic markers (e.g., PSD95, Synapsin-1) are incubated overnight.

  • Fluorescently labeled secondary antibodies are used for visualization.

  • Images are captured using a fluorescence microscope and quantified to determine marker expression and synapse density.

5. Calcium Imaging

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline fluorescence is recorded.

  • Cells are stimulated with an agonist (e.g., ATP) to induce calcium release.

  • Changes in intracellular calcium concentration are measured by recording the fluorescence intensity over time.

  • The effect of Dantrolene pre-treatment on the stimulated calcium response is quantified.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

Dantrolene_Mechanism_of_Action cluster_Neuron Alzheimer's Disease Neuron cluster_ER Endoplasmic Reticulum (ER) cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria cluster_Treatment Dantrolene Treatment RyR Ryanodine Receptor (RyR) (Overactive) Cytosol_Ca Elevated Cytosolic Ca2+ RyR->Cytosol_Ca Ca2+ Leak ER_Ca High ER Ca2+ Synaptic_Dysfunction Synaptic Dysfunction Cytosol_Ca->Synaptic_Dysfunction Mito_Dysfunction Mitochondrial Dysfunction Cytosol_Ca->Mito_Dysfunction Ca2+ Overload Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Dantrolene Dantrolene Dantrolene->RyR Inhibits

Caption: Dantrolene's neuroprotective mechanism in Alzheimer's disease.

Experimental_Workflow cluster_Cell_Culture iPSC Culture & Differentiation cluster_Treatment Treatment & Analysis cluster_Endpoints Endpoints iPSC Patient-derived iPSCs (SAD/FAD) NPC Neural Progenitor Cells (NPCs) iPSC->NPC Dual SMAD Inhibition Neurons Differentiated Neurons (e.g., Cortical, Cholinergic) NPC->Neurons Patterning Factors Treatment Dantrolene Treatment Neurons->Treatment Analysis Endpoint Analysis Treatment->Analysis Viability Cell Viability (MTT) Analysis->Viability Neurogenesis Neuronal Marker Expression Analysis->Neurogenesis Synaptogenesis Synaptic Marker Density Analysis->Synaptogenesis Ca_Imaging Calcium Homeostasis Analysis->Ca_Imaging

Caption: Experimental workflow for validating Dantrolene in AD iPSC models.

Conclusion

The available evidence from iPSC models strongly supports the neuroprotective potential of Dantrolene for Alzheimer's disease. By targeting the fundamental mechanism of calcium dysregulation, Dantrolene demonstrates beneficial effects on neuronal survival, differentiation, and synaptic integrity. While further research is needed to directly compare its efficacy against other therapeutic candidates in these patient-specific models, the data presented in this guide provide a solid foundation for continued investigation into Dantrolene as a promising disease-modifying strategy for Alzheimer's disease.

References

A Comparative Guide to the Interaction of Dantrolene Sodium with Neuromuscular Blocking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the interactions between dantrolene sodium and various neuromuscular blocking agents (NMBAs). The information presented is collated from a range of experimental studies and clinical observations, offering objective data to inform research and drug development in anesthesiology and pharmacology.

Introduction to this compound and Neuromuscular Blocking Agents

This compound is a postsynaptic muscle relaxant that functions by inhibiting the release of calcium ions from the sarcoplasmic reticulum of skeletal muscle cells.[1] It achieves this by antagonizing ryanodine (B192298) receptors (RyR1), effectively uncoupling excitation-contraction coupling.[2][3][4] This unique intracellular mechanism of action distinguishes it from traditional neuromuscular blocking agents.

Neuromuscular blocking agents are broadly categorized into two groups:

The co-administration of dantrolene with NMBAs can lead to significant pharmacological interactions, which are critical to understand in both clinical and research settings.

Interaction with Depolarizing Neuromuscular Blocking Agents (Succinylcholine)

The most significant interaction of dantrolene with a depolarizing agent is its use as the primary antidote for Malignant Hyperthermia (MH) , a life-threatening hypermetabolic crisis triggered by succinylcholine and volatile anesthetics in genetically susceptible individuals.[6][7][8]

Mechanism of Interaction in Malignant Hyperthermia

In MH-susceptible individuals, triggering agents cause an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to sustained muscle contraction, rigidity, and a drastic increase in metabolism.[8] Dantrolene counteracts this by directly inhibiting the dysfunctional RyR1 channels, thereby reducing the myoplasmic calcium concentration and resolving the hypermetabolic state.[2][9]

Experimental Data: Dantrolene and Succinylcholine

The following table summarizes the effects of dantrolene pretreatment on succinylcholine-induced adverse effects.

ParameterControl Group (Succinylcholine alone)Dantrolene Pretreatment GroupStudy PopulationKey FindingReference
Muscle Fasciculations 95% incidenceSignificantly reduced strength48 human patientsDantrolene reduces the intensity of fasciculations.[10]
Postoperative Muscle Pain 56% incidence4% incidence48 human patientsDantrolene significantly reduces the incidence of myalgia.[10]
Hyperkalemia Significant increaseIncrease significantly reduced48 human patientsDantrolene mitigates succinylcholine-induced hyperkalemia.[10]
Metabolic Changes (Pi/PCr ratio) Significant increase at 5 and 10 minIncrease at 5 min abolished, 10 min peak reducedDenervated rat muscleDantrolene inhibits the initial energy consumption spike from fasciculations.[2]
Experimental Protocols

Clinical Trial: Preoperative Dantrolene on Succinylcholine Action

  • Objective: To assess the effect of a single oral dose of dantrolene on the side effects of succinylcholine.

  • Methodology: A randomized controlled trial was conducted with 48 patients. The treatment group received a single oral dose of dantrolene (100-150 mg) at least 2 hours pre-operatively. The control group did not receive dantrolene. All patients subsequently received succinylcholine.

  • Measurements: The strength of muscular fasciculations was observed, the incidence of postoperative muscle pain was recorded, and serum potassium levels were measured. The biceps electromyogram (EMG) of the fasciculations was also recorded.[10]

In Vivo Study: 31P-NMR Spectroscopy in Rats

  • Objective: To investigate the metabolic changes in denervated rat muscle induced by succinylcholine and the effect of pretreatment with dantrolene.

  • Methodology: Male Wistar rats with unilateral sciatic nerve section were used. One group was pretreated with dantrolene (2 mg/kg). Succinylcholine (1 mg/kg) was then administered.

  • Measurements: The inorganic phosphate (B84403) to phosphocreatine (B42189) (Pi/PCr) ratio in the muscle was measured using 31P-Nuclear Magnetic Resonance (NMR) spectroscopy before and after succinylcholine administration. The peak amplitude of electromyograms (EMG) was also determined to quantify fasciculations.[2]

Interaction with Non-Depolarizing Neuromuscular Blocking Agents

Dantrolene has been observed to potentiate the effects of non-depolarizing neuromuscular blocking agents such as rocuronium and vecuronium.[1][11] This is attributed to the fact that both dantrolene and non-depolarizing NMBAs contribute to muscle relaxation, albeit through different mechanisms.

Quantitative Data: Dantrolene and Non-Depolarizing NMBAs

The interaction between dantrolene and non-depolarizing NMBAs is less extensively studied in large clinical trials, with much of the available data coming from case reports. The findings are not always consistent.

NMBADantrolene DosagePatient PopulationKey ObservationReference
Rocuronium 50 mg/day (long-term oral)1 patient with spasticityNo apparent prolongation of neuromuscular blockade.[10][12]
Vecuronium 20 mg/day (long-term oral)1 pediatric patient with spasticityNo prolongation of neuromuscular blockade.[13]
Vecuronium 50 mg/day (long-term oral)1 adult patientNo apparent prolongation of neuromuscular blockade.[13]
Vecuronium 350 mg over 28 hours (oral)1 patient for MH prophylaxisProlonged neuromuscular blockade (90% recovery time of 47 minutes).[10]
Experimental Protocols

In Vitro Study: Dantrolene on Isolated Phrenic Nerve Hemidiaphragm

  • Objective: To evaluate the pharmacodynamic properties of dantrolene at the neuromuscular junction.

  • Methodology: The effects of cumulative doses of dantrolene on the evoked twitch tension response were studied on isolated phrenic nerve hemidiaphragm muscle strips from rats. Single twitch (0.1 Hz) and train-of-four (TOF; 2 Hz for 2s) stimulation were used.

  • Measurements: The maximum effect (Emax) and TOF ratio were measured mechanomyographically. The EC50 and EC95 of dantrolene were calculated. The reversal effects of neostigmine, pyridostigmine, and 4-aminopyridine (B3432731) were also assessed.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Neuromuscular Blockade and Dantrolene's Interaction

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle Fiber) cluster_3 Muscle Fiber Interior cluster_4 Drug Interaction Points Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Opens ACh Vesicles ACh Vesicles Voltage-gated Ca2+ Channel->ACh Vesicles Triggers fusion ACh Release ACh Release ACh Vesicles->ACh Release ACh ACh ACh Release->ACh Nicotinic ACh Receptor Nicotinic ACh Receptor ACh->Nicotinic ACh Receptor Binds to Depolarization Depolarization Nicotinic ACh Receptor->Depolarization Causes Action Potential Propagation Action Potential Propagation Depolarization->Action Potential Propagation Ryanodine Receptor (RyR1) Ryanodine Receptor (RyR1) Action Potential Propagation->Ryanodine Receptor (RyR1) Activates Sarcoplasmic Reticulum Sarcoplasmic Reticulum Ca2+ Release Ca2+ Release Ryanodine Receptor (RyR1)->Ca2+ Release Mediates Muscle Contraction Muscle Contraction Ca2+ Release->Muscle Contraction Initiates Non-depolarizing NMBAs Non-depolarizing NMBAs Non-depolarizing NMBAs->Nicotinic ACh Receptor Competitively blocks Succinylcholine Succinylcholine Succinylcholine->Nicotinic ACh Receptor Activates & desensitizes Dantrolene Dantrolene Dantrolene->Ryanodine Receptor (RyR1) Inhibits

Caption: Signaling pathway of neuromuscular transmission and points of intervention for NMBAs and dantrolene.

Experimental Workflow for In Vitro Neuromuscular Blockade Assessment

G Tissue_Preparation Isolate Phrenic Nerve- Hemidiaphragm Muscle Strip Mounting Mount in Organ Bath with Krebs Solution (37°C, 95% O2, 5% CO2) Tissue_Preparation->Mounting Stimulation Apply Electrical Stimulation to Phrenic Nerve (e.g., 0.1 Hz twitch) Mounting->Stimulation Baseline_Measurement Record Baseline Twitch Tension Stimulation->Baseline_Measurement Drug_Addition Add Cumulative Doses of Dantrolene and/or NMBA Baseline_Measurement->Drug_Addition Data_Acquisition Measure Changes in Twitch Tension (Mechanomyography) Drug_Addition->Data_Acquisition Data_Analysis Calculate EC50, Emax, and Potentiation Data_Acquisition->Data_Analysis

Caption: A generalized workflow for studying drug interactions on an isolated neuromuscular preparation.

Conclusion

The interaction between this compound and neuromuscular blocking agents is complex and depends on the class of NMBA and the clinical context.

  • With the depolarizing agent succinylcholine , dantrolene's primary role is therapeutic in the context of malignant hyperthermia, where it effectively reverses the life-threatening hypermetabolic state. It also shows efficacy in mitigating common side effects of succinylcholine, such as muscle fasciculations and myalgia.

  • With non-depolarizing NMBAs , dantrolene generally exhibits a potentiating effect on neuromuscular blockade. However, the clinical significance of this interaction, particularly with long-term, low-dose oral dantrolene, requires further investigation, as current evidence from case reports is conflicting.

Researchers and drug development professionals should consider these interactions when designing preclinical and clinical studies involving these agents. Further controlled studies are warranted to fully elucidate the dose-dependent nature of dantrolene's potentiation of non-depolarizing NMBAs and to establish clear clinical guidelines.

References

Assessing the Specificity of Dantrolene Sodium's Effects on Neuronal Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dantrolene Sodium's performance in preventing neuronal apoptosis with other alternatives, supported by experimental data. We delve into the specificity of Dantrolene's effects, detailing its mechanism of action and presenting quantitative data from various in vitro and in vivo studies. This document aims to equip researchers with the necessary information to evaluate Dantrolene's potential as a targeted therapeutic agent for neurological disorders characterized by neuronal apoptosis.

Introduction to this compound and Neuronal Apoptosis

Neuronal apoptosis, or programmed cell death, is a critical process in the development and maintenance of the central nervous system. However, its dysregulation is a hallmark of numerous neurodegenerative diseases and acute brain injuries. A key trigger in apoptotic pathways is the disruption of intracellular calcium (Ca²⁺) homeostasis.

This compound is a hydantoin (B18101) derivative that acts as a specific antagonist of ryanodine (B192298) receptors (RyRs), intracellular Ca²⁺ release channels located on the membrane of the endoplasmic reticulum (ER). By inhibiting RyRs, Dantrolene prevents the excessive release of Ca²⁺ from the ER, a crucial event in many apoptotic cascades.[1] This guide assesses the specificity of Dantrolene's anti-apoptotic effects by comparing its performance with other agents that target different points in the apoptotic signaling cascade.

Comparative Analysis of Anti-Apoptotic Efficacy

While direct head-to-head comparative studies are limited, this section summarizes the quantitative effects of this compound and other apoptosis inhibitors from various experimental models. It is important to note that the experimental conditions, cell types, and apoptotic inducers may vary between studies, warranting cautious interpretation of direct comparisons.

Table 1: Quantitative Effects of this compound on Neuronal Apoptosis
Model SystemApoptotic InducerDantrolene ConcentrationKey Anti-Apoptotic EffectsReference
GT1-7 Hypothalamic NeuronsThapsigargin (ER Stress)Dose-dependentInhibited the increase in cytosolic Ca²⁺, reduced DNA fragmentation, and increased cell viability from 41% to near control levels.[2]
Cultured Rat Hippocampal NeuronsAmyloid-β₁₋₄₂Not specifiedIncreased neuronal survival from 26% to 76%.[3]
Cultured Rat Cerebellar Granule CellsKainic Acid (Excitotoxicity)20 µMSignificantly reduced the percentage of cells with condensed nuclei from 33.87% to 21.25% in the presence of 200 µM Kainic Acid.[4]
Rat Model of Spinal Cord InjuryTraumatic Injury10 mg/kgSignificantly decreased the number of TUNEL-positive and caspase-3-positive cells.[5]
Gerbil Model of Global Cerebral IschemiaIschemia/Reperfusion10, 25, 50 mg/kg (i.v.)Dose-dependently increased the number of intact CA1 pyramidal neurons from 40% to 67%, 78%, and 83% of sham controls, respectively.[2]
Table 2: Effects of Alternative Apoptosis Inhibitors
InhibitorTargetModel SystemApoptotic InducerKey Anti-Apoptotic EffectsReference
Nifedipine L-type Ca²⁺ ChannelsCultured Rat Cortical NeuronsAmyloid-βBlocked Aβ-induced expression of the pro-apoptotic gene DP5.[1]
Cyclosporine A Mitochondrial Permeability Transition Pore (mPTP)Cultured Mouse Cortical NeuronsCyclosporine AInduced concentration-dependent neuronal apoptosis. This highlights its neurotoxic potential at higher concentrations, contrasting with Dantrolene's protective role.[6]
z-VAD-fmk Pan-caspase inhibitorCultured Mouse Cortical NeuronsStaurosporine (broad-spectrum kinase inhibitor)Attenuated staurosporine-induced neuronal apoptosis.

Disclaimer: The data presented in Tables 1 and 2 are collated from different studies. Direct comparison of the potency of these compounds is challenging due to variations in experimental setups.

Signaling Pathways and Mechanism of Action

Dantrolene's primary mechanism of action is the inhibition of ryanodine receptors, which directly mitigates the release of excessive Ca²⁺ from the endoplasmic reticulum. This action is upstream of several key apoptotic events.

Dantrolene_Signaling_Pathway cluster_0 Apoptotic Stimuli cluster_1 Cellular Stress cluster_2 Key Cellular Events cluster_3 Outcome Glutamate Glutamate Ca_Influx Ca²⁺ Influx Glutamate->Ca_Influx Amyloid_Beta Amyloid-β ER_Stress ER Stress Amyloid_Beta->ER_Stress Ischemia Ischemia Ischemia->ER_Stress Ischemia->Ca_Influx RyR Ryanodine Receptor (RyR) ER_Stress->RyR Sensitizes Ca_Influx->RyR Activates (CICR) Mitochondria Mitochondria RyR->Mitochondria Ca²⁺ Release Caspases Caspases Mitochondria->Caspases Cytochrome c Release Apoptosis Neuronal Apoptosis Caspases->Apoptosis Execution Dantrolene This compound Dantrolene->RyR Inhibits Bcl2 Bcl-2 Upregulation Dantrolene->Bcl2 Promotes Bcl2->Mitochondria Inhibits

Caption: Dantrolene's neuroprotective signaling pathway.

Beyond direct RyR inhibition, studies have shown that Dantrolene can also upregulate the anti-apoptotic protein Bcl-2, further contributing to its neuroprotective effects by stabilizing the mitochondrial membrane.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.

Assessment of Neuronal Apoptosis using TUNEL Staining

This protocol describes the detection of DNA fragmentation, a hallmark of apoptosis, in neuronal cultures.

TUNEL_Workflow start Start: Neuronal Culture with Apoptotic Inducer (e.g., Kainic Acid) fixation Cell Fixation (e.g., 4% Paraformaldehyde) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization tdt_labeling TdT-mediated dUTP Nick End Labeling (TUNEL Reaction) permeabilization->tdt_labeling visualization Fluorescence Microscopy tdt_labeling->visualization quantification Quantification of TUNEL-positive cells visualization->quantification end End: Apoptosis Assessment quantification->end

References

Safety Operating Guide

Proper Disposal Procedures for Dantrolene Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of dantrolene sodium, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Principles of this compound Waste Management

This compound, a hydantoin (B18101) derivative used as a skeletal muscle relaxant, requires careful handling and disposal. Improper disposal can pose risks to the environment and public health. The primary principle of its waste management is to prevent its release into the sewer system and the environment.[1][2] All disposal methods must comply with local, regional, and national environmental protection and waste disposal legislation.[1]

Procedural, Step-by-Step Guidance for Disposal

The disposal of this compound and its containers must be managed through a licensed waste disposal contractor.[1] The following steps outline the recommended procedure for handling and disposing of this compound waste:

  • Segregation and Collection:

    • All waste containing this compound, including unused product, contaminated labware (e.g., vials, syringes, petri dishes), and personal protective equipment (PPE), should be segregated from general laboratory waste.

    • Collect this waste in a designated, clearly labeled, and sealed container.[3] The container should be robust and leak-proof.[4]

  • Labeling:

    • The waste container must be labeled as "Pharmaceutical Waste" and clearly indicate that it contains this compound.[4] If other chemicals are present, they should also be listed.

  • Storage:

    • Store the sealed waste container in a secure, designated area away from incompatible materials.[5] The storage area should be cool, dry, and well-ventilated to prevent any degradation or reaction of the container's contents.[1]

  • Arranging for Disposal:

    • Contact a licensed waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound and a complete inventory of the waste.

  • Documentation:

    • Maintain a detailed record of the waste, including the quantity, date of generation, and date of pickup by the disposal contractor. Retain all disposal manifests and documentation provided by the contractor for at least three years, or as required by local regulations.[4]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3]

  • Personal Protective Equipment (PPE): Personnel involved in the cleanup must wear appropriate PPE, including gloves, safety glasses, and a dust respirator.[6][7]

  • Containment and Cleanup:

    • For dry spills, avoid generating dust.[1][6] Use a HEPA-filtered vacuum or gently sweep the material and place it in a sealed container for disposal.[1][7]

    • For wet spills, absorb the liquid with an inert material and place it in a labeled container.[6]

  • Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.

  • Disposal: Dispose of all cleanup materials as this compound waste.

Disposal Options

The primary recommended disposal method for this compound is incineration by a licensed facility.[1][6] Landfill may be an option only if incineration is not feasible and is permitted by local regulations.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [2][4]

Experimental Protocol: Hypothetical Chemical Degradation

While sending chemical waste to a licensed contractor is the standard procedure, understanding the chemical degradation of this compound can be valuable for research purposes or in situations where pre-treatment is considered. This compound is known to degrade via hydrolysis in both acidic and alkaline conditions. The primary degradation pathways are the hydrolysis of the hydantoin ring and the cleavage of the imine linkage.

Objective: To illustrate a hypothetical procedure for the chemical degradation of a small quantity of this compound in a controlled laboratory setting. This protocol is for informational purposes only and should not be performed as a disposal method without thorough validation and safety assessment.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Stir plate and stir bar

  • pH meter

  • Appropriate reaction vessel (e.g., beaker or flask)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Preparation: In a fume hood, prepare a dilute aqueous solution of the this compound waste.

  • Alkaline Hydrolysis:

    • Slowly add the NaOH solution to the this compound solution while stirring continuously.

    • Monitor the pH of the solution, aiming for a pH between 9 and 11 to promote hydrolysis of the hydantoin ring.

    • Allow the reaction to proceed at room temperature for a sufficient period (e.g., several hours), monitoring for any visual changes (e.g., color change).

  • Neutralization:

    • After the desired reaction time, neutralize the solution by slowly adding the HCl solution until the pH reaches a neutral range (pH 6-8).

  • Analysis (for verification):

    • Theoretically, the this compound will have degraded into less complex molecules. To verify, an analytical technique such as High-Performance Liquid Chromatography (HPLC) would be required to confirm the absence of the parent compound.

  • Final Disposal:

    • Even after this hypothetical degradation, the resulting solution should be collected and disposed of as chemical waste through a licensed contractor.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DantroleneDisposalWorkflow Start This compound Waste Generated Segregate Segregate Waste Start->Segregate Spill Spill Occurs Start->Spill Label Label Container 'Pharmaceutical Waste' Segregate->Label Store Store in Secure Area Label->Store Contact Contact Licensed Waste Contractor Store->Contact Pickup Waste Pickup Contact->Pickup Spill->Segregate No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Segregate Document Document and Retain Records Pickup->Document End Disposal Complete Document->End

Caption: this compound Disposal Workflow.

This guide provides a comprehensive overview of the proper disposal procedures for this compound. By following these guidelines, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the product.

References

Personal protective equipment for handling Dantrolene Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dantrolene Sodium. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.

This compound is a hazardous substance that is suspected of causing genetic defects, cancer, and reproductive harm[1][2]. It is also harmful if swallowed[3]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is required to minimize exposure:

  • Hand Protection: Impervious gloves are essential. Nitrile, butyl rubber, or low-protein, powder-free latex gloves are recommended[2][4][5]. It is advisable to consider double gloving[5]. Always inspect gloves for signs of wear or degradation before use[5].

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles to prevent eye contact[2][4][6].

  • Respiratory Protection: If the Occupational Exposure Limit (OEL) is exceeded or if dust is generated, a suitable respirator must be worn[4][5]. A respirator with a particle filter or an approved positive flow mask is recommended[5][6][7].

  • Skin and Body Protection: A laboratory coat is suitable for handling small quantities (up to 500 grams)[5]. For larger quantities, a disposable laboratory coat or coveralls of low permeability should be worn[5]. Ensure that protective clothing prevents skin exposure[2][6].

Occupational Exposure Limits (OELs)

Adherence to established occupational exposure limits is crucial to prevent overexposure.

JurisdictionLimit TypeValue
OSHA (USA)TWA2 mg/m³[4]
AustraliaTWA10 mg/m³ (for capsules)[8]

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Safe Handling Procedures

To ensure safe handling and minimize risk, follow these procedural steps:

  • Ventilation: Always handle this compound in a well-ventilated area[5]. Engineering controls, such as fume hoods, should be the primary means to control exposure[4].

  • Avoid Dust Formation: Minimize the generation and accumulation of dust[3][4][5][6].

  • Prevent Contact: Avoid all personal contact, including inhalation and contact with eyes, skin, and clothing[2][4][5][6].

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled[2][3]. Wash hands thoroughly after handling and before breaks[2][3][4].

Operational Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound.

Dantrolene_Handling_Workflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Procedure cluster_spill Spill Response (If applicable) cluster_disposal Waste Disposal & Cleanup A 1. Review SDS B 2. Don appropriate PPE: - Gown/Lab Coat - Double Gloves (Nitrile) - Safety Goggles A->B C 3. Ensure proper ventilation (Fume Hood) B->C D 4. Weigh/handle compound in a designated area C->D E 5. Minimize dust generation D->E F 6. Evacuate non-essential personnel E->F Spill Occurs J 10. Dispose of waste according to institutional and local regulations E->J G 7. Contain the spill F->G H 8. Clean with damp cloth or HEPA-filtered vacuum G->H I 9. Place waste in sealed, labeled container H->I I->J K 11. Decontaminate work surfaces J->K L 12. Doff PPE correctly K->L M 13. Wash hands thoroughly L->M

Caption: Safe Handling Workflow for this compound.

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is required to prevent exposure and contamination:

  • Evacuate: Non-essential personnel should be evacuated from the affected area[4].

  • Assess and Report: Report the emergency situation immediately[4]. Cleanup should only be undertaken by trained personnel[4].

  • Wear PPE: Personnel involved in the cleanup must wear the appropriate personal protective equipment as detailed above[4][5].

  • Containment: If it is safe to do so, contain the source of the spill[4].

  • Cleanup:

    • For dry spills, collect the material using a method that controls dust generation, such as a damp cloth or a vacuum cleaner fitted with a HEPA filter[3][4][5]. Avoid dry sweeping[3].

    • Clean the spill area thoroughly[4].

  • Disposal: Place all spilled material and cleanup waste into an appropriately labeled, sealed container for disposal[3][4][5].

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Minimization: It is recommended to practice waste minimization[4].

  • Regulations: Dispose of all waste materials in accordance with applicable local, regional, national, and international regulations[2][3][4][9].

  • Containers: Use appropriately labeled and sealed containers for waste[3][4][5]. Do not reuse containers[3].

  • Environmental Release: Care should be taken to avoid environmental release[4]. Emissions from ventilation or work process equipment should be checked to ensure they comply with environmental protection legislation[3].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dantrolene Sodium
Reactant of Route 2
Reactant of Route 2
Dantrolene Sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.